rac 7,14-Dihydroxy Efavirenz-d4
Beschreibung
BenchChem offers high-quality rac 7,14-Dihydroxy Efavirenz-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 7,14-Dihydroxy Efavirenz-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₁₄H₅D₄ClF₃NO₄ |
|---|---|
Molekulargewicht |
351.7 |
Synonyme |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-d4 |
Herkunft des Produkts |
United States |
Technical Whitepaper: Bioanalytical Applications of rac 7,14-Dihydroxy Efavirenz-d4 in Pharmacokinetic Research
Executive Summary
In the landscape of antiretroviral pharmacology, understanding the precise metabolic fate of Efavirenz (EFV)—a non-nucleoside reverse transcriptase inhibitor (NNRTI)—is critical for managing drug-drug interactions (DDIs), neurotoxicity, and variable patient responses. rac 7,14-Dihydroxy Efavirenz-d4 is a highly specialized, deuterium-labeled stable isotope internal standard (SIL-IS) [1]. It is engineered specifically for the accurate bioanalytical quantification of 7,14-dihydroxyefavirenz, a secondary hepatic metabolite of EFV.
By utilizing a stable isotope-labeled analog, researchers can establish self-validating LC-MS/MS assays that inherently correct for matrix effects, extraction losses, and ionization variability, thereby ensuring high-fidelity pharmacokinetic (PK) and pharmacogenomic (PGx) profiling.
Chemical & Structural Profiling
The integrity of a bioanalytical assay relies heavily on the physicochemical properties of its internal standard. rac 7,14-Dihydroxy Efavirenz-d4 incorporates four deuterium atoms, typically located on the cyclopropyl ring. This specific labeling site is chosen because the carbon-deuterium bonds in this region are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous biological matrices or acidic mobile phases, ensuring the mass shift (+4 Da) remains stable throughout the analytical workflow.
Table 1: Physicochemical Properties
| Property | Specification / Value |
| Analyte Name | rac 7,14-Dihydroxy Efavirenz-d4 |
| Molecular Formula | C₁₄H₅D₄ClF₃NO₄ |
| Molecular Weight | 351.70 g/mol |
| Unlabeled Molecular Weight | 347.02 g/mol |
| Unlabeled CAS Number | 1702668-54-9 |
| Isotopic Mass Shift | +4.0 Da (Prevents isotopic cross-talk) |
| Primary Application | Internal Standard (IS) for LC-MS/MS |
Metabolic Pathway Context & Causality
To understand the necessity of this specific standard, one must examine the complex biotransformation of Efavirenz. EFV is heavily metabolized in the liver, driven by polymorphic Cytochrome P450 (CYP) enzymes [3].
-
Primary Metabolism: The dominant clearance pathway is mediated by CYP2B6 , yielding 8-hydroxyefavirenz. However, a clinically significant secondary pathway is mediated by CYP2A6 , which produces 7-hydroxyefavirenz [2].
-
Secondary Metabolism: These primary hydroxylated metabolites undergo further oxidation. 7-hydroxyefavirenz is subsequently oxidized to 7,14-dihydroxyefavirenz .
The Causality of Measurement: Why quantify the 7,14-dihydroxy metabolite? Because EFV exhibits non-linear, auto-inductive pharmacokinetics and significant patient-to-patient variability based on CYP2B6 and CYP2A6 genetic polymorphisms. Quantifying the exact ratio of 7,14-dihydroxyefavirenz to other metabolites allows researchers to precisely phenotype CYP2A6 activity in vivo and predict susceptibility to EFV-induced central nervous system (CNS) toxicity [2].
Fig 1: Primary and secondary hepatic metabolism pathways of Efavirenz.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following LC-MS/MS methodology utilizes rac 7,14-Dihydroxy Efavirenz-d4 to create a self-validating quantitative system [4].
Step-by-Step Bioanalytical Extraction & Quantification
Phase 1: Sample Preparation (Protein Precipitation) Causality: EFV and its metabolites are >99.5% bound to plasma proteins. Protein precipitation (PPT) using an organic solvent aggressively denatures these proteins, releasing the analytes into the supernatant while preventing column fouling.
-
Aliquot 50 µL of human plasma (patient sample, calibration standard, or Quality Control) into a microcentrifuge tube.
-
Critical Step: Add 20 µL of the working Internal Standard solution (e.g., 500 ng/mL rac 7,14-Dihydroxy Efavirenz-d4 in methanol). Adding the IS before extraction ensures it undergoes the exact same volumetric and matrix stressors as the endogenous analyte.
-
Add 200 µL of ice-cold Acetonitrile (LC-MS grade) to induce precipitation.
-
Vortex vigorously for 30 seconds to ensure complete mixing and disruption of protein binding.
-
Centrifuge at 2100 × g for 5 minutes at 4°C to pellet the denatured proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Phase 2: Chromatographic Separation Causality: 7,14-dihydroxyefavirenz and 8,14-dihydroxyefavirenz are structural isomers with identical masses. High-resolution UPLC is mandatory to separate these isomers temporally before they enter the mass spectrometer, preventing false quantification.
-
Column: Use a reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.8 μm).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 100% Methanol
-
-
Gradient: Initiate at 50% B, ramping linearly to 99% B over 1.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI-MS/MS) Causality: Operating in Multiple Reaction Monitoring (MRM) mode provides ultimate specificity. The +4 Da mass shift of the d4-IS ensures its signals do not overlap with the unlabeled biological metabolite.
Table 2: Typical MRM Transitions (Positive Ionization Mode)
| Analyte | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| 7,14-Dihydroxy Efavirenz | m/z 348.0 | m/z 278.0 | 20 |
| rac 7,14-diOH Efavirenz-d4 (IS) | m/z 352.0 | m/z 282.0 | 20 |
(Note: Exact product ions require tuning on the specific triple quadrupole instrument used).
Fig 2: Standard bioanalytical workflow for metabolite quantification using SIL-IS.
References
- LGC Standards. "rac 7,14-Dihydroxy Efavirenz-d4". LGC Standards Product Catalog.
- Ogburn ET, et al. "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation". Drug Metabolism and Disposition / NIH PMC.
- ClinPGx. "Efavirenz Pathway, Pharmacokinetics". ClinPGx Database.
- NIH PMC. "Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children". NIH PMC.
rac 7,14-Dihydroxy Efavirenz-d4 chemical properties
An In-Depth Technical Guide on rac 7,14-Dihydroxy Efavirenz-d4: Chemical Properties, Metabolic Significance, and LC-MS/MS Applications
Executive Summary
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While its primary pharmacological action is well-documented, the drug's complex hepatic metabolism dictates its systemic exposure, efficacy, and neurotoxic side-effect profile. rac 7,14-Dihydroxy Efavirenz-d4 is a stable, deuterium-labeled isotope of a critical secondary metabolite of efavirenz. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and pharmacologists with a comprehensive understanding of this compound's biological context, physicochemical properties, and its indispensable role as an internal standard (IS) in high-throughput LC-MS/MS bioanalytical workflows.
Pharmacological Context: The Efavirenz Metabolic Cascade
Efavirenz is extensively cleared by hepatic cytochrome P450 (CYP) enzymes. The primary clearance pathway is catalyzed by CYP2B6 , which hydroxylates EFV to 8-hydroxyefavirenz. However, in patients with CYP2B6 polymorphisms (such as the 6/6 genotype) who exhibit poor metabolizer phenotypes, a secondary compensatory pathway catalyzed by CYP2A6 becomes clinically significant[1].
CYP2A6 converts EFV to 7-hydroxyefavirenz, which is subsequently oxidized by CYP2B6 to form the secondary metabolite 7,14-dihydroxyefavirenz [1]. Monitoring the plasma and urinary concentrations of 7,14-dihydroxyefavirenz is essential for phenotyping CYP2A6/CYP2B6 activity, understanding drug-drug interactions, and mitigating EFV-induced central nervous system (CNS) toxicity[2].
Efavirenz primary and secondary metabolic pathways via CYP2A6 and CYP2B6.
Chemical and Physical Profiling
To accurately quantify endogenous 7,14-dihydroxyefavirenz in biological matrices, an internal standard with virtually identical physicochemical properties is required. rac 7,14-Dihydroxy Efavirenz-d4 fulfills this role. The incorporation of four deuterium atoms shifts the mass-to-charge ratio (m/z) by +4 Da, allowing mass spectrometers to easily distinguish the standard from the endogenous analyte while maintaining identical chromatographic retention times[3].
Table 1: Core Chemical Properties of rac 7,14-Dihydroxy Efavirenz-d4
| Property | Specification / Value |
| Compound Name | rac 7,14-Dihydroxy Efavirenz-d4 |
| Product Code / Grade | TRC-D452972 / Pharmaceutical Reference Standard |
| Molecular Formula | C₁₄H₅D₄ClF₃NO₄ |
| Molecular Weight | 351.70 g/mol |
| Monoisotopic Mass | 351.040 Da |
| Isotopic Enrichment | ≥ 98% Deuterium incorporation |
| Physical State | Solid / Crystalline Powder |
| Primary Application | Stable Isotope Internal Standard (IS) for LC-MS/MS |
Analytical Methodology: LC-MS/MS Quantification Protocol
The following protocol outlines a self-validating bioanalytical workflow for the quantification of 7,14-dihydroxyefavirenz in human plasma using rac 7,14-Dihydroxy Efavirenz-d4 as the internal standard.
A. Causality in Experimental Design
-
Why use a -d4 stable isotope? During Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids) can suppress or enhance the ionization of the target analyte. Because the -d4 isotope co-elutes perfectly with the unlabeled analyte, it experiences the exact same matrix effects. The ratio of Analyte/IS remains constant, ensuring absolute quantitative trustworthiness.
-
Why Liquid-Liquid Extraction (LLE)? While protein precipitation (PPT) is faster, LLE using a non-polar organic solvent yields a significantly cleaner extract. This reduces mass spectrometer source fouling and minimizes matrix-induced ion suppression, which is critical for detecting secondary metabolites present at low nanomolar concentrations[4].
B. Step-by-Step Extraction Workflow
-
Sample Aliquoting: Transfer 100 µL of human plasma (containing the unknown concentration of metabolites) into a clean 2.0 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of the rac 7,14-Dihydroxy Efavirenz-d4 working solution (e.g., 500 ng/mL in methanol). Self-Validation Step: Spiking the IS before extraction ensures that any volumetric losses during the LLE process are mathematically normalized.
-
Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) to ensure the acidic phenolic/hydroxyl groups of the metabolites remain protonated (neutral), maximizing their partition into the organic phase.
-
Liquid-Liquid Extraction: Add 1.0 mL of an Ethyl Acetate/Hexane mixture (50:50, v/v). Vortex vigorously for 5 minutes to facilitate mass transfer.
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Caution: Exceeding 40°C may lead to thermal degradation of the hydroxylated metabolites.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (e.g., 50% Water with 0.1% Formic Acid / 50% Acetonitrile). Vortex for 2 minutes and transfer to an autosampler vial.
Step-by-step sample preparation and LC-MS/MS workflow using the -d4 internal standard.
C. LC-MS/MS Parameters
-
Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes. Maintain a flow rate of 0.4 mL/min with a gradient elution profile.
-
Ionization: Electrospray Ionization in Negative mode (ESI-). Efavirenz and its hydroxylated metabolites readily lose a proton [M-H]⁻ due to the acidic nature of the molecule.
-
Multiple Reaction Monitoring (MRM):
-
Endogenous 7,14-dihydroxyefavirenz: Precursor m/z 346.0 → Product ion (optimized per instrument collision energy).
-
rac 7,14-Dihydroxy Efavirenz-d4 (IS): Precursor m/z 350.0 → Product ion (optimized per instrument collision energy).
-
Validation & System Trustworthiness
To ensure the scientific integrity of the assay, the protocol must act as a self-validating system. The following checks are mandatory:
-
Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of the IS spiked into extracted blank plasma by the peak area of the IS in a neat solvent. An MF between 0.85 and 1.15 indicates that matrix suppression is adequately controlled by the LLE and chromatography.
-
Zero-Blank Verification: Run a "Blank + IS" sample. There should be no interfering peak at the retention time of the unlabeled 7,14-dihydroxyefavirenz, proving that the -d4 standard does not contain unlabeled isotopic impurities[3].
-
Quality Control (QC) Bracketing: Intersperse Low, Mid, and High QC samples throughout the patient sample run. The run is only validated if the calculated concentrations of the QCs fall within ±15% of their nominal values.
References
-
LGC Standards. "rac 7,14-Dihydroxy Efavirenz-d4 Product Specifications." LGC Standards Pharmaceutical Toxicology Reference Materials. Link[3]
-
Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation." Journal of Pharmacology and Experimental Therapeutics (NIH PMC). Link[1]
-
Ward, B. A., et al. (2003). "The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity." Journal of Pharmacology and Experimental Therapeutics (ClinPGx). Link[2]
-
Cho, J., et al. (2011). "Effects of clopidogrel and itraconazole on the disposition of efavirenz and its hydroxyl metabolites: exploration of a novel CYP2B6 phenotyping index." British Journal of Clinical Pharmacology (NIH PMC). Link[4]
Sources
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. rac 7,14-Dihydroxy Efavirenz-d4 | LGC Standards [lgcstandards.com]
- 4. Effects of clopidogrel and itraconazole on the disposition of efavirenz and its hydroxyl metabolites: exploration of a novel CYP2B6 phenotyping index - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Analytical Characterization of rac 7,14-Dihydroxy Efavirenz-d4
Executive Summary & Pharmacokinetic Context
In the realm of antiretroviral therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of Efavirenz (EFV) and its circulating metabolites is critical for correlating systemic exposure with both virological suppression and central nervous system (CNS) toxicity. Efavirenz is extensively metabolized in the liver, primarily via the cytochrome P450 system (predominantly CYP2B6). While 8-hydroxyefavirenz is the major primary metabolite, parallel and subsequent oxidative pathways yield secondary metabolites, notably the 7,14-dihydroxy and 8,14-dihydroxy derivatives 1.
To accurately quantify these metabolites in complex biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are indispensable. The compound rac 7,14-Dihydroxy Efavirenz-d4 serves as the gold-standard SIL-IS for its unlabeled counterpart 2. This whitepaper details the rigorous structural elucidation required to certify this deuterated standard, explaining the causality behind the analytical choices and establishing self-validating protocols for laboratory implementation.
Caption: Hepatic CYP450-mediated oxidative pathway yielding the 7,14-dihydroxy secondary metabolite.
The Rationale for Deuteration: The d4 Advantage
The selection of a +4 Da mass shift (d4) is a highly calculated decision in mass spectrometry 3. A mass difference of at least 3 Daltons is required to prevent isotopic overlap from the naturally occurring 13C and 37Cl isotopes of the unlabeled analyte, which would otherwise cause cross-talk in the MS/MS channels.
Regiochemical Stability: In rac 7,14-Dihydroxy Efavirenz-d4, the four deuterium atoms are strategically placed on the cyclopropyl ring (specifically at the 2,2,3,3 positions).
-
Causality: The cyclopropyl C-D bonds are highly resistant to in vivo metabolic exchange and ex vivo degradation during acidic or basic sample extractions. If the deuterium were placed on the exchangeable N-H or O-H positions, isotopic scrambling would occur immediately upon contact with protic solvents, rendering the internal standard useless 4.
Structural Elucidation Methodologies
To confirm the isotopic fidelity and regiochemistry of the standard, a multi-modal analytical workflow is deployed.
Caption: Multi-modal analytical workflow for the structural elucidation of the deuterated standard.
High-Resolution Mass Spectrometry (HR-LC-MS/MS)
HRMS is utilized to confirm the exact mass and isotopic purity. The molecular formula for the d4 compound is C14H5D4ClF3NO4 .
-
Theoretical Exact Mass: 351.0421 Da.
-
Observed Ion: In negative Electrospray Ionization (ESI-), the [M−H]− precursor ion is observed at m/z 350.0343.
-
Fragmentation Causality: Collision-induced dissociation (CID) targets the weakest bonds. The primary fragmentation involves the cleavage of the cyclopropyl-alkyne bond, yielding a stable benzoxazinone core fragment. Because the cyclopropyl ring (containing the deuterium) is lost, the resulting product ion matches the mass of the unlabeled fragment, confirming that the deuteration is exclusively localized to the cyclopropyl moiety.
Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides absolute confirmation of regiochemistry.
-
1H NMR (Self-Validating Integration): The Efavirenz core contains a highly specific proton arrangement. In the 7-hydroxy derivative, the aromatic protons at C5 and C8 are isolated by the C6-chlorine and C7-hydroxyl groups, appearing as two distinct singlets.
-
13C NMR (Isotope Effects): Deuterium has a nuclear spin of I=1 . Therefore, a carbon atom bonded to two deuteriums ( CD2 ) will split into a quintet ( 2nI+1=5 ) in the 13C spectrum. The observation of two quintets around 10-15 ppm definitively proves the presence of the 2,2,3,3-d4 labeling on the cyclopropyl ring.
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Multinuclear NMR Acquisition
Objective: Confirm the exact proton count and regiochemistry without destructive testing.
-
Sample Preparation: Dissolve 5.0 mg of rac 7,14-Dihydroxy Efavirenz-d4 in 600 µL of strictly anhydrous DMSO- d6 (100.0% isotopic purity, stored over molecular sieves). Causality: Anhydrous DMSO prevents the rapid chemical exchange of the N-H and O-H protons with water, allowing them to be integrated.
-
Instrument Parameters: 600 MHz spectrometer equipped with a cryoprobe. Set the spin-lattice relaxation delay ( D1 ) to 5 seconds for 1H and 10 seconds for 13C . Causality: Deuterated carbons lack the Nuclear Overhauser Effect (NOE) and have significantly longer T1 relaxation times; a short D1 would result in the cyclopropyl carbons disappearing into the baseline noise.
-
Self-Validation Check: Integrate the aromatic C5-H singlet and set its value to exactly 1.00 . Sum the integrations of all other peaks (excluding the solvent residual). The total must equal exactly 5.00 (C5-H, C8-H, N-H, C7-OH, C14-OH). Any deviation >0.05 indicates incomplete deuteration or protic impurities.
Protocol B: HR-LC-MS/MS Isotopic Purity Verification
Objective: Ensure the SIL-IS does not contribute to the unlabeled analyte channel (M+0).
-
Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier ensures protonation of silanol groups on the stationary phase to prevent peak tailing, while simultaneously promoting the formation of the [M−H]− precursor in negative ESI.
-
Mass Spectrometry: Operate a Q-TOF mass spectrometer in negative ESI mode. Isolate m/z 350.03 (d4) and m/z 346.01 (unlabeled M+0).
-
Self-Validation Check: Inject a blank matrix spiked only with the d4 standard at the intended working concentration (e.g., 500 ng/mL). Monitor the M+0 channel. The peak area in the M+0 channel must be <0.1% of the d4 channel. If it exceeds this, the standard is isotopically impure and will artificially inflate patient PK data.
Quantitative Data Synthesis
The following tables summarize the critical analytical data used to validate the structural integrity of the compound.
Table 1: HR-LC-MS/MS Fragmentation Data (Negative ESI)
| Precursor Ion [M−H]− (m/z) | Product Ion (m/z) | Structural Assignment / Cleavage Site | Causality of Formation |
| 350.0343 (d4) | 272.0441 | [M−C3D4H(OH)−CO2]− | Loss of the deuterated cyclopropyl group and decarboxylation of the benzoxazinone ring. |
| 350.0343 (d4) | 244.0123 | [M−C3D4H(OH)−CO2−CO]− | Further loss of CO from the core structure. |
| 346.0092 (Unlabeled) | 272.0441 | [M−C3H5(OH)−CO2]− | Matches d4 product ion, proving D-atoms are strictly on the lost cyclopropyl ring. |
Table 2: Predicted 1H and 13C NMR Chemical Shifts (DMSO- d6 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 10.85 | Singlet | 1H | N-H (Benzoxazinone ring) |
| 1H | 9.90 | Singlet | 1H | C7-OH (Phenolic hydroxyl) |
| 1H | 7.45 | Singlet | 1H | C5-H (Aromatic, isolated) |
| 1H | 6.95 | Singlet | 1H | C8-H (Aromatic, isolated) |
| 1H | 5.80 | Singlet | 1H | C14-OH (Aliphatic hydroxyl) |
| 1H | Absent | N/A | 0H | Cyclopropyl CH2 (Confirms complete d4 labeling) |
| 13C | 148.5 | Singlet | N/A | C=O (C2 Carbonyl) |
| 13C | 122.0 | Quartet ( JC−F≈285 Hz) | N/A | −CF3 (Trifluoromethyl group) |
| 13C | 12.5 & 13.2 | Quintet ( JC−D≈25 Hz) | N/A | Cyclopropyl CD2 (Confirms C-D coupling) |
Conclusion
The rigorous structural elucidation of rac 7,14-Dihydroxy Efavirenz-d4 is non-negotiable for its deployment as an internal standard in regulated bioanalysis. By utilizing a self-validating combination of HR-LC-MS/MS exact mass fragmentation and multinuclear NMR (specifically leveraging the I=1 spin properties of deuterium for 13C quintet splitting and absolute proton counting), analytical scientists can unequivocally guarantee the regiochemistry and isotopic purity of the standard. This ensures that subsequent pharmacokinetic models and therapeutic drug monitoring efforts remain mathematically sound and clinically reliable.
References
-
Antimicrobial Agents and Chemotherapy - ASM Journals. Population Pharmacokinetic Modeling To Estimate the Contributions of Genetic and Nongenetic Factors to Efavirenz Disposition. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy | Oxford Academic. Etravirine in CSF is highly protein bound. Retrieved from[Link]
Sources
Deciphering Efavirenz Secondary Metabolism In Vivo: Kinetic Pathways, Toxicological Paradoxes, and Analytical Methodologies
Executive Summary
Efavirenz (EFV) remains a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the management of HIV-1[1]. Despite its potent antiviral efficacy, EFV exhibits a narrow therapeutic index and profound inter-individual pharmacokinetic variability[1]. As drug development professionals navigating drug metabolism and pharmacokinetics (DMPK), we must look beyond primary clearance. The secondary metabolism of EFV—specifically the downstream processing of its primary hydroxylated metabolites—dictates not only the ultimate elimination of the drug but also the manifestation of severe neuropsychiatric adverse events[2]. This technical guide deconstructs the in vivo secondary metabolic pathways of EFV, resolves toxicological paradoxes, and establishes robust, self-validating protocols for metabolite quantification.
Mechanistic Architecture of EFV Metabolism
The biotransformation of EFV is a multi-stage, enzyme-dependent process occurring predominantly in the hepatic compartment[3].
Primary Oxidation Pathways
The initial phase of EFV metabolism is dominated by cytochrome P450 (CYP) enzymes. CYP2B6 is the principal catalyst, driving the 8-hydroxylation of EFV to form 8-hydroxyefavirenz (8-OH-EFV), which accounts for approximately 77.5% of the primary metabolic flux[4]. A parallel, albeit minor, pathway is mediated by CYP2A6, which catalyzes the formation of 7-hydroxyefavirenz (7-OH-EFV), accounting for the remaining 22.5%[4].
The Criticality of Secondary Metabolism
The secondary metabolism of EFV is the true clearance bottleneck because the primary metabolites, while pharmacologically inactive against HIV, possess distinct and potent toxicological profiles[5].
-
14-Hydroxylation: The primary metabolite 8-OH-EFV is further oxidized by CYP2B6 to 8,14-dihydroxyefavirenz (8,14-diOH-EFV)[5]. This sequential metabolism is critical for neutralizing the intermediate.
-
Glucuronidation: Phase II metabolism plays a vital role in excretion. 8-OH-EFV undergoes conjugation via UDP-glucuronosyltransferases (UGTs) to form 8-hydroxyefavirenz-glucuronide, the predominant excretory product found in urine[6]. Additionally, the parent EFV can undergo direct N-glucuronidation by UGT2B7, though in vivo studies suggest this is a negligible pathway for overall systemic clearance[7].
In vivo primary and secondary metabolic pathways of Efavirenz.
Quantitative Enzyme Kinetics & Metabolite Profiling
Understanding the kinetic parameters of these secondary pathways is essential for predicting drug-drug interactions (DDIs) and dose adjustments. For instance, co-administration with Rifampin induces CYP2B6, accelerating EFV clearance[7], whereas CYP2B6 loss-of-function polymorphisms (e.g., 6/6) drastically reduce the metabolic velocity, leading to systemic accumulation of the parent drug[7].
Table 1: Kinetic Parameters of Efavirenz Secondary Metabolism
| Substrate | Enzyme Catalyst | Metabolic Reaction | Kinetic Model | Vmax (pmol/min/pmol P450) | Km (µM) | In Vivo Significance |
| 8-OH-EFV | CYP2B6 | 14-hydroxylation | Substrate Inhibition | 4.21 | 23.2 | Primary route for clearing the 8-OH-EFV intermediate[8]. |
| 7-OH-EFV | CYP2B6 | Further oxidation | Michaelis-Menten | 1.30 | 62.4 | Minor secondary pathway; low affinity compared to 8-OH-EFV[8]. |
| EFV | UGT2B7 | N-glucuronidation | Michaelis-Menten | N/A | N/A | Detectable in urine, but negligible contribution to systemic clearance[7]. |
The Clinical & Toxicological Paradox: The 8-OH-EFV Enigma
A critical insight for application scientists lies in the toxicological paradox of 8-OH-EFV. In vitro studies have definitively shown that 8-OH-EFV is a potent neurotoxin, inducing direct neuronal toxicity and death via increased intracellular calcium ( Ca2+ ) influx[2]. Logically, one would hypothesize that patients with high systemic concentrations of 8-OH-EFV would exhibit worse neuropsychiatric symptoms.
However, in vivo clinical data reveals the exact opposite: better neurocognitive function is actually associated with higher plasma concentrations of 8-OH-EFV[2].
The Causality: This paradox is explained by the efficiency of the primary metabolic step. Patients with wild-type CYP2B6 efficiently convert the parent EFV drug into 8-OH-EFV, preventing the systemic accumulation of the highly lipophilic parent EFV, which readily crosses the blood-brain barrier to induce toxicity. Conversely, poor metabolizers (e.g., CYP2B6 516G>T carriers) fail to clear the parent drug, leading to massive EFV accumulation in the CNS, which drives the clinical neurotoxicity[2][6]. Thus, robust secondary metabolism (and the presence of 8-OH-EFV) is a biomarker of a healthy, active CYP2B6 system, protecting the patient from parent-drug toxicity.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To accurately profile these secondary metabolites in vivo, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol incorporates built-in self-validation mechanisms to ensure data integrity and correct for matrix effects.
LC-MS/MS analytical workflow for the quantification of EFV secondary metabolites.
Step-by-Step Protocol: Quantification of EFV and Secondary Metabolites
Rationale: We utilize Nevirapine as an Internal Standard (IS) because its ionization efficiency and structural properties closely mimic EFV, self-correcting for any matrix effects or ion suppression during the electrospray ionization (ESI) process[7].
-
Sample Preparation & Extraction (Self-Validating Step):
-
Aliquot 100 µL of in vivo human plasma into a microcentrifuge tube.
-
Spike with 10 µL of Nevirapine (IS) to achieve a final concentration of 500 ng/mL. (Causality: The constant IS concentration across all samples validates extraction recovery and instrument stability).
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Separation (HPLC):
-
Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Increase Mobile Phase B linearly from 50% to 90% over 16 minutes[7]. (Causality: A steep gradient is required to ensure baseline resolution between the highly lipophilic parent EFV and the more polar secondary metabolites like 8,14-diOH-EFV).
-
-
Mass Spectrometry (ESI-MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.
-
Utilize Multiple Reaction Monitoring (MRM) for absolute specificity.
-
Transitions: EFV (m/z 316 → 244), 8-OH-EFV (m/z 332 → 248), and Nevirapine IS (m/z 267 → 226)[7].
-
-
Data Analysis & PK Modeling:
-
Construct a calibration curve using the peak area ratio of the analyte to the IS. Ensure the R2 > 0.99.
-
Export concentration-time data into NONMEM (Non-Linear Mixed Effects Modeling) to simulate steady-state pharmacokinetics and account for between-subject variability (BSV) driven by CYP2B6 genotypes[1].
-
Conclusion
The secondary metabolism of Efavirenz is not merely a biochemical footnote; it is the definitive driver of the drug's in vivo safety profile. By mapping the sequential oxidation of 8-OH-EFV by CYP2B6 and employing rigorous LC-MS/MS quantification, researchers can better predict patient-specific toxicities, understand pharmacogenomic variables, and optimize dosing regimens in highly active antiretroviral therapy.
Sources
- 1. Population pharmacogenetic-based pharmacokinetic modeling of efavirenz, 7-hydroxy- and 8-hydroxyefavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
The Role of CYP2B6 in 7,14-Dihydroxy Efavirenz Formation: Mechanistic Insights and Analytical Workflows
Executive Summary
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) whose pharmacokinetic profile is heavily dictated by hepatic cytochrome P450 (CYP) metabolism. While the primary metabolic pathways yielding 8-hydroxyefavirenz and 7-hydroxyefavirenz are well-documented, the secondary metabolism—specifically the highly targeted 14-hydroxylation of the cyclopropyl ring—reveals the unique catalytic behavior of CYP2B6. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic enzymology behind the formation of 7,14-dihydroxyefavirenz, providing drug development professionals with a self-validating in vitro protocol for its precise LC-MS/MS quantification.
The Efavirenz Metabolic Cascade
The clearance of EFV is governed by a complex, sequential oxidative cascade. The primary oxidation of EFV yields two main metabolites: 8-hydroxyefavirenz, catalyzed predominantly by CYP2B6, and 7-hydroxyefavirenz, catalyzed primarily by CYP2A6[1][2].
Following primary oxidation, these mono-hydroxylated intermediates undergo secondary metabolism. A defining hallmark of CYP2B6 catalytic activity is its propensity to execute secondary hydroxylations, specifically targeting the cyclopropyl ring at the 14-position[1]. While the conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz is the major secondary route, CYP2B6 also drives the secondary oxidation of 7-hydroxyefavirenz to yield 7,14-dihydroxyefavirenz [2][3].
Metabolic pathway of Efavirenz highlighting CYP2B6-mediated 14-hydroxylation.
Mechanistic Enzymology: CYP2B6 and 14-Hydroxylation
CYP2B6 exhibits highly atypical, non-Michaelis-Menten kinetics. The formation of primary metabolites often displays sigmoidal kinetics (homotropic cooperativity), whereas secondary 14-hydroxylations are characterized by profound substrate inhibition [1][4].
When 7-hydroxyefavirenz enters the CYP2B6 active site, the orientation of the cyclopropyl-ethynyl group is precisely positioned near the reactive heme iron. At low substrate concentrations (< 5 µM), secondary metabolism (14-hydroxylation) is highly facile and efficient[4]. However, at elevated concentrations, the binding of a second substrate molecule to the allosteric site of CYP2B6 sterically hinders the catalytic turnover, leading to a sharp decline in 7,14-dihydroxyefavirenz formation. This structural dynamic makes the 14-hydroxylation pathway highly sensitive to localized drug concentrations in the liver.
Experimental Workflows: In Vitro Assays & LC-MS/MS
Establishing a self-validating system for quantifying 7,14-dihydroxyefavirenz (CAS: 1702668-54-9) requires rigorous control of in vitro conditions. The following step-by-step protocol details the optimal methodology for capturing the transient kinetics of CYP2B6-mediated 14-hydroxylation while ensuring data integrity.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare 7-hydroxyefavirenz in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining strict physiological pH is critical for preserving the tertiary structure and functional heme coordination of CYP2B6.
-
-
Enzyme Pre-incubation: Add recombinant CYP2B6 (rCYP2B6) or Human Liver Microsomes (HLMs) to the substrate mixture. Equilibrate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Generating it in situ prevents rapid degradation and ensures a steady electron flow during the assay.
-
-
Reaction Quenching: Terminate the reaction at precisely 10 minutes using ice-cold acetonitrile containing a stable-isotope internal standard (e.g., rac 7,14-Dihydroxy Efavirenz-d4)[5].
-
Causality: Cold organic solvent instantly denatures the CYP enzymes, halting catalysis to prevent overestimation of the secondary metabolite. The internal standard (IS) creates a self-validating loop, correcting for downstream matrix effects and extraction losses.
-
-
Protein Precipitation & Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Extract the clean supernatant.
-
LC-MS/MS Quantification: Analyze the extract via UPLC-MS/MS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
Causality: MRM provides the necessary specificity to distinguish 7,14-dihydroxyefavirenz from its isobaric counterpart, 8,14-dihydroxyefavirenz, based on unique retention times and distinct fragmentation patterns[2].
-
Self-validating in vitro workflow for quantifying 7,14-dihydroxy efavirenz via LC-MS/MS.
Quantitative Data & Kinetic Parameters
The kinetic behavior of CYP2B6 shifts dramatically between primary and secondary metabolism. The table below summarizes the kinetic parameters, highlighting the high affinity (low Km ) but high substrate inhibition ( Ksi ) characteristic of 14-hydroxylation[1][4].
| Metabolic Reaction | Primary Catalyst | Apparent Km (µM) | Vmax (pmol/min/mg) | Kinetic Model |
| EFV → 8-OH-EFV | CYP2B6 | 20.2 | 140.0 | Sigmoidal (Auto-activation) |
| EFV → 7-OH-EFV | CYP2A6 | 40.1 | 20.5 | Hyperbolic |
| 8-OH-EFV → 8,14-DiOH-EFV | CYP2B6 | ~2.5 | High | Substrate Inhibition ( Ksi ~234 µM) |
| 7-OH-EFV → 7,14-DiOH-EFV | CYP2B6 | < 5.0* | Variable | Substrate Inhibition |
*Values extrapolated from the comparative secondary 14-hydroxylation kinetics of related EFV metabolites.
Clinical & Toxicological Implications
The formation of 7,14-dihydroxyefavirenz extends beyond simple drug clearance. Efavirenz and its hydroxylated metabolites cross the blood-brain barrier and have been detected in cerebrospinal fluid and seminal plasma[6][7].
Crucially, hydroxylations at the 7, 8, and 14 positions have been shown to pharmacologically activate CYP46A1 (cholesterol 24-hydroxylase) in the brain[3]. This activation alters cholesterol turnover and is heavily implicated in the severe neuropsychiatric adverse events associated with EFV therapy[3][7].
Furthermore, because CYP2B6 is highly polymorphic (e.g., the CYP2B6 516G>T variant), patients who are poor metabolizers exhibit skewed ratios of primary to secondary metabolites[8]. Quantifying 7,14-dihydroxyefavirenz provides a highly sensitive, substrate-specific phenotyping marker for assessing real-time CYP2B6 catalytic function and predicting patient-specific neurotoxicity risks[1][7].
References
-
Title: The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: Implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity Source: Journal of Pharmacology and Experimental Therapeutics (Ward et al., 2003) URL: [Link]
-
Title: Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation Source: Drug Metabolism and Disposition (Ogburn et al., 2010) URL: [Link]
-
Title: Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy Source: Clinical Pharmacogenetics Implementation Consortium (CPIC, 2019) URL: [Link]
-
Title: In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds Source: Journal of Medicinal Chemistry (Mast et al., 2019) URL: [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rac 7,14-Dihydroxy Efavirenz-d4 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.cpicpgx.org [files.cpicpgx.org]
Pharmacological Activity of Efavirenz Dihydroxy Metabolites: From Antiviral Off-Target Toxicity to Neurotherapeutic Repurposing
Executive Summary
Efavirenz (EFV) is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of HIV-1 combination antiretroviral therapy (cART). However, its clinical utility is frequently limited by severe central nervous system (CNS) adverse effects. Recent pharmacological investigations have shifted focus from the parent compound to its phase I hepatic metabolites. This technical guide explores the dichotomous pharmacological landscape of EFV biotransformation: while the primary metabolite 8-hydroxyefavirenz (8-OH-EFV) drives profound neurotoxicity, secondary biotransformation into 8,14-dihydroxyefavirenz (8,14-diOH-EFV) yields a potent allosteric activator of brain-specific cholesterol 24-hydroxylase (CYP46A1). This unique mechanism positions 8,14-diOH-EFV as a highly promising candidate for drug repurposing in Alzheimer’s disease (AD) therapeutics.
Cytochrome P450-Mediated Biotransformation
The metabolism of EFV is predominantly mediated by the hepatic Cytochrome P450 (CYP) system. The major pathway involves CYP2B6, which hydroxylates EFV to 8-OH-EFV. A minor pathway driven by CYP2A6 produces 7-hydroxyefavirenz (7-OH-EFV). Subsequent secondary oxidation, primarily by CYP2B6, converts these monohydroxylated intermediates into their respective dihydroxy metabolites: 8,14-diOH-EFV and 7,8-diOH-EFV[1][2].
Crucially, none of these hydroxylated metabolites retain meaningful antiviral activity against HIV-1 RT; instead, they exhibit distinct neuropharmacological profiles.
Metabolic pathways of Efavirenz yielding mono- and dihydroxy metabolites via Cytochrome P450s.
The Neurotoxic Cascade of 8-Hydroxyefavirenz
The primary metabolite, 8-OH-EFV, is an order of magnitude more neurotoxic than the parent drug. In vitro studies demonstrate that 8-OH-EFV induces severe dendritic spine injury at concentrations as low as 10 nM[3]. Because the median concentration of EFV in the cerebrospinal fluid (CSF) of treated patients is approximately 60 nM, 8-OH-EFV easily reaches neurotoxic thresholds in vivo.
The mechanism of toxicity is driven by the abnormal activation of L-type voltage-operated calcium channels (VOCCs). This triggers a massive intracellular calcium influx, leading to mitochondrial calcium overload, loss of mitochondrial membrane potential ( ΔΨm ), and the generation of reactive oxygen species (ROS). This mitochondrial dysfunction ultimately activates JNK- and BimEL-dependent apoptotic pathways, resulting in dendritic pruning and neuronal death[4].
Neurotherapeutic Repurposing: 8,14-Dihydroxyefavirenz
In stark contrast to its monohydroxylated precursor, the secondary metabolite 8,14-diOH-EFV demonstrates profound neuroprotective potential. It acts as a potent allosteric activator of CYP46A1, the brain-specific enzyme responsible for converting cholesterol into the membrane-permeable 24-hydroxycholesterol (24-HC).
Because the brain cannot degrade cholesterol, CYP46A1 is the primary mechanism for cholesterol efflux. By allosterically activating this enzyme, 8,14-diOH-EFV enhances cholesterol clearance, which alters lipid raft composition in neuronal membranes. This structural shift inhibits the amyloidogenic processing of Amyloid Precursor Protein (APP), significantly reducing Amyloid- β (A β ) burden. In 5XFAD mouse models of Alzheimer's disease, administration of 8,14-diOH-EFV improved spatial learning and memory in Barnes Maze tests to a greater extent than other phase I metabolites[5].
Divergent pharmacological cascades: 8,14-diOH-EFV neuroprotection vs. 8-OH-EFV neurotoxicity.
Quantitative Pharmacological Profiling
The following table synthesizes the distinct pharmacological targets, effective concentrations, and phenotypic outcomes of EFV and its primary phase I metabolites.
| Compound | Primary Target / Action | Effective/Toxic Concentration | Phenotypic Outcome |
| Efavirenz (EFV) | HIV-1 Reverse Transcriptase (Inhibitor) | 50–100 nM (Antiviral) | Blockade of viral replication; mild baseline neurotoxicity. |
| 8-OH-EFV | L-type VOCC (Activator) / Mitochondria | 10–100 nM (Toxic) | Severe dendritic spine loss, massive Ca 2+ influx, apoptosis. |
| 7-OH-EFV | L-type VOCC (Weak Activator) | >100 nM (Toxic) | Moderate dendritic spine damage; less potent than 8-OH-EFV. |
| 8,14-diOH-EFV | CYP46A1 (Potent Allosteric Activator) | Low dose (~0.1 mg/kg in vivo) | Increased 24-HC efflux, reduced A β plaques, cognitive rescue. |
| 7,8-diOH-EFV | CYP46A1 (Weak Allosteric Activator) | >100 µM (In vitro) | Suboptimal in vivo activation; fails to match 8,14-diOH-EFV efficacy. |
Self-Validating Experimental Protocols
To rigorously investigate the pharmacological activity of these metabolites, researchers must employ self-validating assay systems that isolate specific mechanistic pathways.
Protocol A: In Vitro Assessment of 8-OH-EFV Dendritic Spine Toxicity
Objective: Quantify the neurotoxic impact of 8-OH-EFV on synaptic structures and validate the L-type VOCC dependency of the mechanism.
-
Step 1: Primary Neuronal Culture. Isolate hippocampal neurons from E18 rodent embryos. Culture for 18–21 days in vitro (DIV).
-
Causality: Immature neurons lack fully developed synaptic structures. Utilizing DIV 18-21 ensures mature dendritic spine formation, providing an accurate physiological baseline for toxicity readouts.
-
-
Step 2: Pharmacological Treatment & Self-Validation. Treat cells with 10 nM to 100 nM of 8-OH-EFV. Simultaneously, run a parallel rescue cohort pre-treated with 1 µM nimodipine (an L-type VOCC blocker) 30 minutes prior to 8-OH-EFV exposure.
-
Causality: Nimodipine acts as a self-validating control. By blocking calcium influx, it isolates the VOCC mechanism. If spine density is rescued in this cohort, it confirms the toxicity is calcium-dependent rather than a result of non-specific membrane disruption.
-
-
Step 3: Fluorescent Labeling. Transfect neurons with a GFP-expression vector or utilize the lipophilic dye DiI to visualize fine spine morphology.
-
Step 4: Confocal Imaging & Morphometry. Acquire high-resolution z-stacks using confocal microscopy. Quantify spine density (spines/10 µm) and classify morphologies (mushroom, stubby, thin) using automated morphometric software (e.g., ImageJ/Fiji with NeuronJ).
Protocol B: Cell-Free CYP46A1 Allosteric Activation Assay for 8,14-diOH-EFV
Objective: Measure the direct allosteric enhancement of CYP46A1 catalytic efficiency by 8,14-diOH-EFV, independent of cellular transcriptional regulation.
-
Step 1: Recombinant Enzyme Reconstitution. Reconstitute purified human CYP46A1 (0.5 µM) with Cytochrome P450 reductase (CPR) in a 1:2 molar ratio within a HEPES buffer containing dilauroylphosphatidylcholine (DLPC) lipid vesicles.
-
Causality: CYP46A1 cannot function in isolation; it requires CPR for obligate electron transfer. The DLPC lipid vesicles provide the necessary hydrophobic environment for the enzyme to properly fold and bind its highly lipophilic substrate (cholesterol).
-
-
Step 2: Metabolite Pre-Incubation. Add 8,14-diOH-EFV at varying concentrations (0.1 µM to 100 µM). Pre-incubate the mixture at 37°C for 10 minutes.
-
Causality: Pre-incubation allows the metabolite to achieve steady-state binding at the enzyme's allosteric site prior to substrate introduction.
-
-
Step 3: Substrate Addition & Reaction Initiation. Add [ 14 C]-cholesterol (substrate) and initiate the reaction by adding 1 mM NADPH. Include a negative control tube lacking NADPH.
-
Causality: NADPH is the obligate electron donor. Initiating the reaction with NADPH precisely controls the start time. The NADPH-free control self-validates the assay by proving that any detected 24-HC is strictly the result of enzymatic turnover, ruling out auto-oxidation of the radioactive tracer.
-
-
Step 4: Extraction & Quantification. Quench the reaction after 30 minutes with dichloromethane. Extract the organic lipid phase, separate via thin-layer chromatography (TLC) or HPLC, and quantify the formation of [ 14 C]-24-hydroxycholesterol via liquid scintillation counting.
Conclusion
The biotransformation of Efavirenz presents a fascinating pharmacological paradox. The primary metabolic route yields 8-OH-EFV, a potent neurotoxin responsible for the adverse psychiatric and cognitive effects observed in HIV patients. However, further oxidation to 8,14-diOH-EFV abolishes this toxicity and unveils a highly specific allosteric activator of CYP46A1. By carefully isolating and harnessing the pharmacological activity of 8,14-diOH-EFV, drug development professionals have a validated, mechanistic blueprint for repurposing this molecular scaffold as a disease-modifying therapeutic for Alzheimer's disease.
References
-
Challenges and Opportunities for Consideration of Efavirenz Drug Repurposing for Alzheimer's Disease Therapeutics ACS Pharmacology & Translational Science URL:[Link]
-
Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid Drug Metabolism and Disposition URL:[Link]
-
Combination of Tenofovir and Emtricitabine with Efavirenz Does Not Moderate Inhibitory Effect of Efavirenz on Mitochondrial Function and Cholesterol Biosynthesis in Human T Lymphoblastoid Cell Line Antimicrobial Agents and Chemotherapy URL:[Link]
Sources
Technical Whitepaper: rac 7,14-Dihydroxy Efavirenz-d4 as an Internal Standard in Pharmacokinetic Profiling
Executive Summary
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the management of HIV-1. Because EFV pharmacokinetics are highly variable due to genetic polymorphisms in hepatic cytochrome P450 (CYP) enzymes, therapeutic drug monitoring (TDM) and comprehensive metabolic profiling are critical for optimizing patient outcomes. The secondary metabolite, 7,14-dihydroxyefavirenz, serves as a vital biomarker for evaluating CYP-mediated clearance pathways[1]. To accurately quantify this trace metabolite in complex biological matrices, researchers rely on the stable isotope-labeled internal standard rac 7,14-Dihydroxy Efavirenz-d4 . This guide details the chemical identity, metabolic significance, analytical methodologies, and procurement strategies for this essential reference material.
Chemical Identity & Physical Properties
The deuterated internal standard, rac 7,14-Dihydroxy Efavirenz-d4, incorporates four deuterium atoms. This isotopic enrichment provides a +4 Da mass shift compared to the unlabelled analyte. This mass difference is optimal for mass spectrometric resolution, preventing isotopic overlap (cross-talk) while preserving the exact physicochemical properties required for precise co-elution in liquid chromatography.
Table 1: Chemical Properties of rac 7,14-Dihydroxy Efavirenz-d4
| Property | Value |
| Analyte Name | rac 7,14-Dihydroxy Efavirenz-d4[2] |
| Molecular Formula | C14H5D4ClF3NO4[2] |
| Molecular Weight | 351.698 g/mol [2] |
| Unlabelled CAS Number | 1702668-54-9[2][3] |
| Deuterated CAS Number | Unassigned (Referenced via unlabelled CAS) |
| Product Format | Neat / Solid[2] |
Note on CAS Registration: As is standard practice for highly specialized stable isotope-labeled compounds, a unique CAS Registry Number is frequently unassigned. Suppliers and regulatory databases typically cross-reference the deuterated form using the unlabelled parent CAS (1702668-54-9)[2].
Metabolic Pathway & Mechanistic Significance
The primary clearance of Efavirenz occurs via hepatic oxidation. CYP2B6 is the principal catalyst for 8-hydroxylation, while CYP2A6 primarily drives 7-hydroxylation[1]. These primary metabolites (7-hydroxyefavirenz and 8-hydroxyefavirenz) undergo subsequent secondary oxidation to form dihydroxylated species, including 7,14-dihydroxyefavirenz[1].
Monitoring the concentration of 7,14-dihydroxyefavirenz provides granular insights into the secondary metabolic capacity of the CYP450 system. This is particularly relevant when evaluating drug-drug interactions (DDIs) or polymorphic CYP variants that alter drug clearance rates.
Cytochrome P450-mediated metabolic cascade of Efavirenz.
Analytical Methodology: LC-MS/MS Quantification Workflow
The integration of rac 7,14-Dihydroxy Efavirenz-d4 into LC-MS/MS workflows is driven by the principle of isotopic dilution. By spiking the d4-labeled standard into the plasma sample prior to extraction, any analyte loss during sample preparation or signal fluctuation due to matrix-induced ion suppression in the electrospray ionization (ESI) source is perfectly mirrored by the internal standard. This causality ensures that the peak area ratio (Analyte/IS) remains constant, yielding a self-validating quantitative system.
Step-by-step LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Protocol:
-
Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of a working solution of rac 7,14-Dihydroxy Efavirenz-d4 (e.g., 500 ng/mL in methanol).
-
Causality: Early introduction of the internal standard compensates for downstream volumetric errors and extraction inefficiencies.
-
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of an extraction solvent (e.g., Ethyl Acetate:Hexane, 50:50 v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Causality: LLE is preferred over simple protein precipitation to selectively partition the lipophilic metabolites while leaving behind endogenous phospholipids that cause severe ion suppression in the MS source.
-
-
Evaporation & Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile).
-
Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution to resolve 7,14-dihydroxyefavirenz from its structural isomers (such as 8,14-dihydroxyefavirenz).
-
Mass Spectrometry (MRM): Operate the mass spectrometer in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The d4-IS will exhibit a precursor ion m/z shifted by +4 relative to the unlabelled analyte.
Global Supplier Landscape & Procurement Strategy
Sourcing stable isotope-labeled metabolites requires careful vendor selection to ensure high isotopic purity (typically >98% atom % D) and chemical purity. Below is a summary of verified global suppliers for rac 7,14-Dihydroxy Efavirenz-d4.
Table 2: Verified Suppliers and Product Specifications
| Supplier | Brand / Manufacturer | Product Code | Format | Notes |
| LGC Standards | Toronto Research Chemicals (TRC) | TRC-D452972[2] | Neat | Often requires custom synthesis; exact weight packaging available[2]. |
| Clearsynth | Clearsynth | CS-T-96367[4] | Neat | Provided with Certificate of Analysis and MSDS[4]. |
| United States Biological | USBio | 464172[5] | Highly Purified | Available in milligram quantities (e.g., 1mg)[5]. |
Procurement Considerations: Due to the highly specialized nature of this secondary metabolite, off-the-shelf availability is rare. Procurement teams should anticipate lead times associated with custom synthesis[2]. It is critical to request a Certificate of Analysis (CoA) confirming both isotopic enrichment and the absence of unlabelled analyte (D0), as residual D0 will artificially inflate the lower limit of quantification (LLOQ) during validation.
Sources
- 1. Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rac 7,14-Dihydroxy Efavirenz-d4 | LGC Standards [lgcstandards.com]
- 3. rac 7,14-Dihydroxy Efavirenz | 1702668-54-9 [sigmaaldrich.com]
- 4. clearsynth.com [clearsynth.com]
- 5. usbio.net [usbio.net]
The Strategic Application of Deuterated Efavirenz Metabolites in Pharmacokinetic and Toxicological Research
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically foundational in HIV-1 antiretroviral therapy, presents a complex pharmacokinetic profile heavily dictated by the highly polymorphic cytochrome P450 2B6 (CYP2B6) enzyme. In modern drug development and clinical research, the synthesis and application of deuterated efavirenz (e.g., EFV-d4, EFV-d5) and its deuterated metabolites (e.g., 8-hydroxyefavirenz-d4 ) have revolutionized our ability to map its metabolic pathways, mitigate its toxicological liabilities, and quantify its presence in biological matrices with absolute precision.
This technical guide explores the dual function of deuterated EFV metabolites: first, as structural probes leveraging the Kinetic Isotope Effect (KIE) to alter metabolic stability and reduce neurotoxicity; and second, as indispensable Stable Isotope-Labeled Internal Standards (SIL-IS) in high-throughput LC-MS/MS bioanalysis.
Mechanistic Grounding: The CYP2B6 Metabolic Axis
Efavirenz is extensively metabolized in the liver, primarily via oxidative hydroxylation catalyzed by CYP2B6. The major primary metabolite is 8-hydroxyefavirenz (8-OHEFV) , which undergoes secondary metabolism to form 8,14-dihydroxyefavirenz (di-OHEFV) . A minor pathway driven by CYP2A6 leads to 7-hydroxyefavirenz1.
The accumulation of 8-OHEFV and its downstream oxidative products has been mechanistically linked to the nephrotoxic and neurotoxic adverse events observed in patients on long-term EFV therapy. Understanding this pathway is critical, as genetic polymorphisms (such as the CYP2B6*6 variant) significantly alter the rate of 8-hydroxylation, leading to massive inter-individual variability in drug exposure 2.
Figure 1: Primary and secondary metabolic pathways of Efavirenz via CYP2B6.
Strategic Deuteration: The Kinetic Isotope Effect (KIE)
In medicinal chemistry, replacing a specific protium (hydrogen) atom with deuterium (²H) at the site of metabolic vulnerability fundamentally alters the drug's pharmacokinetics without changing its spatial pharmacology.
Because the reduced mass of a Carbon-Deuterium (C-D) bond is roughly twice that of a Carbon-Hydrogen (C-H) bond, the C-D bond possesses a lower zero-point vibrational energy. Consequently, a higher activation energy is required to cleave the C-D bond during enzymatic oxidation. By incorporating a deuterium atom at the propargylic position of efavirenz, researchers induce a strong Kinetic Isotope Effect (KIE) . This structural modification severely inhibits the enzymatic oxidation of EFV to 8-OHEFV by CYP2B6, thereby preventing the formation of nephrotoxic and neurotoxic metabolites 3.
Furthermore, the stabilization of EFV via deuteration is actively being researched to repurpose low-dose efavirenz for Alzheimer's Disease therapeutics, where controlled CYP46A1 activation is desired without the neurotoxic burden of 8-OHEFV 4.
Quantitative Impact of Deuteration
| Parameter | Standard Efavirenz (EFV) | Deuterated Efavirenz (EFV-d4) | Research Implication |
| Primary Metabolite | 8-Hydroxyefavirenz | 8-Hydroxyefavirenz-d3 | Tracing metabolic shunting |
| C-H / C-D Bond Strength | ~413 kJ/mol | ~421 kJ/mol | Increased metabolic stability |
| Clearance Rate (CYP2B6) | High (Genotype dependent) | Significantly Reduced | Extended biological half-life |
| Toxicity Profile | High risk of neurotoxicity | Minimized toxic metabolites | Safer profile for repurposing |
Table 1: Comparative pharmacological parameters illustrating the impact of targeted deuteration on Efavirenz.
Analytical Mastery: Deuterated Metabolites in LC-MS/MS
Beyond therapeutic design, deuterated efavirenz (EFV-d4) and its metabolites are the gold-standard Stable Isotope-Labeled Internal Standards (SIL-IS) for quantitative bioanalysis.
When quantifying EFV and 8-OHEFV in complex biological matrices (like human plasma), co-eluting endogenous compounds cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. Because EFV-d4 shares the exact physicochemical properties of EFV—eluting at the identical retention time—it experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, researchers mathematically cancel out matrix-induced signal variations, ensuring absolute quantitation5.
Figure 2: Workflow for LC-MS/MS quantification of Efavirenz using deuterated internal standards.
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step ensures that researchers are not merely following instructions, but actively controlling the chemical environment.
Protocol 1: High-Throughput LC-MS/MS Quantification of EFV and 8-OHEFV
Adapted from established methodologies for simultaneous determination of ARVs6.
Objective: Accurately quantify EFV and its primary metabolites in human plasma using EFV-d4 as a SIL-IS.
-
Sample Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Causality: A small volume minimizes matrix load on the LC column while remaining well above the Limit of Quantitation (LOQ) due to the high sensitivity of modern triple-quadrupole MS.
-
-
SIL-IS Spiking & Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 500 ng/mL of EFV-d4.
-
Causality: ACN acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. Adding the IS directly into the precipitation solvent ensures that any volumetric loss or incomplete extraction affects the analyte and IS equally, preserving the ratio.
-
-
Homogenization: Vortex vigorously for 30 seconds.
-
Causality: Ensures complete disruption of protein-drug binding, releasing total EFV into the organic phase.
-
-
Phase Separation: Centrifuge at 2,100 × g for 5 minutes at 4°C.
-
Causality: Pellets the denatured proteins, yielding a clear supernatant free of particulates that could clog the UPLC column.
-
-
Analysis: Inject 5 µL of the supernatant onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.8 μm). Operate the MS/MS in negative electrospray ionization (ESI-) using Multiple Reaction Monitoring (MRM).
-
Validation Checkpoint: Monitor the absolute peak area of EFV-d4 across all injections. If the IS peak area drops by >15% in a specific sample compared to the calibration curve, it indicates severe, uncompensated matrix suppression, and the sample must be diluted and re-extracted.
-
Protocol 2: In Vitro CYP2B6 Phenotyping using Deuterated Probes
Objective: Assess the specific metabolic activity of CYP2B6 variants using deuterated vs. non-deuterated EFV to observe the Kinetic Isotope Effect.
-
Microsomal Incubation: Incubate 10 µM of EFV (or EFV-d4) with 0.5 mg/mL recombinant human CYP2B6 supersomes in 0.1 M potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Withholding it until thermal equilibrium is reached ensures precise timing of the reaction kinetics.
-
-
Quenching: At predetermined time points (e.g., 0, 5, 15, 30 min), remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold methanol containing an internal standard (e.g., Nevirapine).
-
Causality: Methanol instantly denatures the CYP2B6 enzyme, halting metabolism at exact time intervals to allow for accurate calculation of intrinsic clearance ( CLint ).
-
-
Validation Checkpoint: Calculate the ratio of CLint for EFV vs. EFV-d4. A significant reduction in the clearance of EFV-d4 confirms that C-H bond cleavage at the deuterated site is the rate-limiting step of the enzymatic reaction.
Conclusion
The integration of deuterated efavirenz and its metabolites into research workflows represents a masterclass in applied physical chemistry. By exploiting the subtle mass difference of a single neutron, drug development professionals can map complex CYP2B6 pharmacogenomics, engineer out neurotoxic liabilities, and achieve unparalleled precision in therapeutic drug monitoring. As research pivots toward repurposing NNRTIs for neurodegenerative diseases, the strategic use of deuteration will remain a cornerstone of safe and effective drug design.
References
-
Inhibition of Cytochrome P450 2B6 Activity by Voriconazole Profiled Using Efavirenz Disposition in Healthy Volunteers Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
-
A general, versatile and divergent synthesis of selectively deuterated amines PMC / NIH[Link]
-
Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children in Ethiopia: A Prospective Cohort Study PMC / NIH[Link]
-
Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry PMC / NIH[Link]
-
Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma ResearchGate[Link]
-
Challenges and Opportunities for Consideration of Efavirenz Drug Repurposing for Alzheimer's Disease Therapeutics PMC / NIH[Link]
Sources
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children in Ethiopia: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Consideration of Efavirenz Drug Repurposing for Alzheimer’s Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Efavirenz Hepatic Biotransformation: A Technical Whitepaper on Cytochrome P450-Mediated Metabolism in Human Liver Microsomes
Executive Summary
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1. Because EFV is cleared almost exclusively via hepatic biotransformation, understanding its metabolic pathways, enzyme kinetics, and allosteric behaviors in human liver microsomes (HLMs) is critical. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating guide to EFV metabolism, detailing the specific cytochrome P450 (CYP) enzymes involved, the kinetic modeling required for accurate in vitro assessment, and a standardized protocol for HLM incubation assays.
Mechanistic Pathways of EFV Metabolism
In human liver microsomes, EFV undergoes extensive primary and secondary oxidative metabolism before Phase II conjugation (1)[1]. The biotransformation is primarily driven by the CYP450 superfamily:
-
Primary Metabolism (8-Hydroxylation): The dominant clearance pathway is the oxidation of EFV to 8-hydroxyefavirenz (8-OH EFV). This reaction is principally catalyzed by CYP2B6, accounting for approximately 77.5% of the overall in vitro metabolism (1)[1].
-
Minor Primary Metabolism (7-Hydroxylation): A secondary primary pathway yields 7-hydroxyefavirenz (7-OH EFV), catalyzed exclusively by CYP2A6 (1)[1].
-
Secondary Metabolism: Both 8-OH EFV and 7-OH EFV are further oxidized to 8,14-dihydroxyefavirenz (8,14-diOH EFV). CYP2B6 acts as the main catalyst for this sequential hydroxylation (2)[2].
-
Phase II Conjugation: Following oxidation, the hydroxylated metabolites undergo glucuronidation mediated by multiple UDP-glucuronosyltransferases (UGTs), predominantly UGT2B7, facilitating renal excretion (3)[3].
Figure 1: Primary and secondary metabolic pathways of Efavirenz in human liver microsomes.
Enzyme Kinetics and Allosteric Behavior
The kinetic profiling of EFV metabolism in HLMs reveals complex, non-Michaelis-Menten behaviors. The formation of 8-OH EFV by CYP2B6 exhibits homotropic allostery (autoactivation), resulting in a sigmoidal velocity-concentration curve (2)[2]. This necessitates the use of the Hill equation for accurate kinetic modeling. In contrast, the CYP2A6-mediated formation of 7-OH EFV follows classic hyperbolic Michaelis-Menten kinetics, while the secondary metabolism to 8,14-diOH EFV demonstrates substrate inhibition at higher concentrations (2)[2].
Table 1: Kinetic Parameters of Efavirenz Metabolism in Human Liver Microsomes
| Metabolic Pathway | Primary Enzyme | Kinetic Model | Apparent Km (µM) | Vmax (pmol/min/mg) | Hill Coefficient / Ksi |
| 8-Hydroxylation | CYP2B6 | Sigmoidal | ~20.2 | ~140.0 | ~1.5 (Hill) |
| 7-Hydroxylation | CYP2A6 | Hyperbolic | ~40.1 | ~20.5 | N/A |
| 8,14-Dihydroxylation | CYP2B6 | Substrate Inhibition | N/A | N/A | ~94.0 µM (Ksi) |
Data synthesized from in vitro HLM assays (2)[2].
Standardized Experimental Protocol: HLM Incubation Assays
To ensure reproducibility and scientific integrity when evaluating EFV metabolism, the following self-validating protocol is recommended. Each step is designed to isolate the catalytic variables of CYP2B6 and CYP2A6.
Phase 1: Reagent Preparation & System Assembly
-
Microsome Selection: Utilize a 50-donor pooled HLM batch (final protein concentration: 0.25 - 0.5 mg/mL) (4)[4].
-
Cofactor Preparation: Prepare an NADPH-generating system consisting of NADP+ (1 mM), glucose-6-phosphate (5 mM), glucose-6-phosphate dehydrogenase (1 U/mL), and MgCl2 (3 mM) in 100 mM potassium phosphate buffer (pH 7.4) (6)[6].
-
Causality: Direct addition of reduced NADPH is prone to rapid oxidative degradation at 37°C. A generating system ensures a continuous, zero-order supply of reducing equivalents, preventing cofactor depletion from becoming the rate-limiting step.
-
Phase 2: Incubation & Reaction Kinetics
-
Pre-incubation Equilibrating: Combine the HLMs, phosphate buffer, and EFV substrate (titrated from 1 to 200 µM) in a reaction vessel. Incubate at 37°C for 5 minutes prior to cofactor addition (2)[2].
-
Causality: Thermal equilibration prevents cold shock to the microsomal proteins. It ensures that the measured reaction velocity is strictly a function of enzyme-substrate interaction rather than transient temperature gradients.
-
-
Reaction Initiation: Spike the mixture with the NADPH-generating system to reach the final reaction volume (1)[1].
-
Causality: Initiating the assay with the cofactor rather than the substrate prevents premature, unmeasured substrate binding. This guarantees precise T=0 synchronization across all samples.
-
Phase 3: Termination & Analysis
-
Quenching: After exactly 15 to 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., deuterated 8-OH EFV) (6)[6].
-
Causality: Acetonitrile instantly denatures the CYP450 enzymes, arresting all metabolic activity. Simultaneously, it precipitates the lipid and protein components of the microsomes, which is critical for preventing column fouling during downstream mass spectrometry.
-
-
Centrifugation & Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis (1)[1].
-
Causality: High-speed cold centrifugation compacts the denatured protein pellet tightly. This yields a highly clarified supernatant, ensuring robust and reproducible ionization in the MS source. Because 8-OH EFV and 7-OH EFV are positional isomers with identical precursor and product ions, baseline chromatographic resolution via Ultra-High-Performance Liquid Chromatography (UHPLC) prior to MS is an absolute requirement to prevent signal overlap.
-
Pharmacogenomics and Clinical Implications
The reliance on CYP2B6 for the primary clearance of EFV makes its pharmacokinetics highly susceptible to genetic polymorphisms. Variants such as CYP2B6 516G>T (found in the *6 and *9 alleles) result in a canonical loss-of-function for EFV 8-hydroxylation (5)[5]. In patients with impaired CYP2B6 function, the minor CYP2A6 pathway becomes a more prominent clearance mechanism, though it is often insufficient to prevent elevated plasma EFV concentrations, which heavily correlate with central nervous system toxicity (1)[1]. Furthermore, EFV acts as a time-dependent auto-inducer of CYP2B6 and a competitive inhibitor of CYP2C8, CYP2C9, and CYP2C19, complicating co-administration with other therapeutics (7)[7].
References
-
Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation | nih.gov | 1
-
Efavirenz Pathway, Pharmacokinetics | clinpgx.org | 3
-
Inhibition of Efavirenz Metabolism by Sertraline and Nortriptyline and Their Effect on Efavirenz Plasma Concentrations | asm.org | 6
-
The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism | researchgate.net | 2
-
Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid | nih.gov | 4
-
Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry | nih.gov |5
-
Effect of Efavirenz on UDP-Glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 Activities in Human Liver Microsomes | mdpi.com | 8
-
In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes | nih.gov | 7
Sources
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Precision LC-MS/MS Quantification of Efavirenz Metabolites Using rac 7,14-Dihydroxy Efavirenz-d4 as an Internal Standard
Introduction and Clinical Significance
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. Because EFV exhibits significant inter-patient pharmacokinetic variability—largely driven by genetic polymorphisms in the cytochrome P450 (CYP) enzymes—Therapeutic Drug Monitoring (TDM) is essential to prevent sub-therapeutic failure or supra-therapeutic neurotoxicity [1].
While the primary metabolic clearance of EFV is mediated by CYP2B6 to form 8-hydroxyefavirenz, patients with CYP2B6 slow-metabolizer phenotypes rely heavily on alternative pathways. The secondary pathway, mediated by CYP2A6, yields 7-hydroxyefavirenz and subsequently 7,14-dihydroxyefavirenz [2]. Tracking these minor metabolites is critical for comprehensive pharmacokinetic (PK) modeling. To achieve the analytical precision required to quantify these trace metabolites in complex biological matrices (like human plasma), the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) such as rac 7,14-Dihydroxy Efavirenz-d4 is the gold standard [1].
Mechanistic Insights: The Causality of Experimental Choices
A robust LC-MS/MS protocol must be a self-validating system. The integration of rac 7,14-Dihydroxy Efavirenz-d4 into the workflow provides absolute quantitative accuracy by neutralizing three major analytical vulnerabilities:
-
Co-elution and Chromatographic Fidelity: The deuterium-labeled standard (-d4) shares the exact physicochemical properties of the endogenous analyte (rac 7,14-Dihydroxy Efavirenz). This ensures they interact identically with the stationary phase of the reversed-phase column and co-elute perfectly.
-
Matrix Effect Compensation: In Electrospray Ionization (ESI), co-eluting plasma lipids or salts can cause severe ion suppression or enhancement. Because the SIL-IS and the target analyte enter the ionization source at the exact same time and experience the identical matrix environment, the ratio of their MS signals remains constant. This self-corrects for any ionization bias [3].
-
Extraction Recovery Normalization: By spiking the SIL-IS directly into the raw plasma prior to protein precipitation, any physical loss of the analyte during vortexing, centrifugation, or transfer is proportionally mirrored by the loss of the IS.
Caption: Efavirenz metabolic pathways highlighting the CYP2A6-mediated formation of 7,14-dihydroxyefavirenz.
Experimental Protocol: LC-MS/MS Workflow
Reagents and Materials
-
Target Analyte: rac 7,14-Dihydroxy Efavirenz (Reference Standard)
-
Internal Standard: rac 7,14-Dihydroxy Efavirenz-d4 (SIL-IS)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.
-
Matrix: Blank human plasma (K2EDTA).
Step-by-Step Sample Preparation (Protein Precipitation)
This methodology utilizes a rapid protein precipitation (PPT) technique, optimized for high-throughput TDM [3].
-
Aliquot: Transfer 50 µL of human plasma sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Spike & Precipitate: Add 150 µL of ice-cold Acetonitrile containing rac 7,14-Dihydroxy Efavirenz-d4 at a working concentration of 50 ng/mL.
-
Causality Note: The organic solvent instantly denatures plasma proteins (e.g., human serum albumin), disrupting protein-drug binding and releasing the metabolites. Simultaneous IS addition ensures identical extraction kinetics.
-
-
Agitate: Vortex vigorously for 2 minutes to ensure complete homogenization.
-
Centrifuge: Spin the samples at 14,000 × g for 10 minutes at 4°C to compact the precipitated protein pellet.
-
Dilute for Injection: Transfer 100 µL of the clear supernatant into an LC autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% Formic acid in water).
-
Causality Note: Injecting high concentrations of organic solvent (ACN) directly onto a reversed-phase column can cause "solvent effects" (peak broadening or splitting). Diluting with the aqueous mobile phase focuses the analyte band at the head of the column.
-
Caption: Step-by-step sample preparation and LC-MS/MS workflow utilizing the deuterated internal standard.
Data Presentation: Instrumental Parameters
Chromatographic Separation
-
Analytical Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | Isocratic |
| 2.5 | 10 | 90 | Linear |
| 3.5 | 10 | 90 | Isocratic (Wash) |
| 3.6 | 90 | 10 | Linear |
| 5.0 | 90 | 10 | Re-equilibration |
Mass Spectrometry (MRM Parameters)
Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode [2].
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| rac 7,14-Dihydroxy Efavirenz | 345.9 | 262.1 | 50 | -25 |
| rac 7,14-Dihydroxy Efavirenz-d4 (IS) | 349.9 | 266.1 | 50 | -25 |
(Note: The primary fragmentation pathway involves the loss of a carbon dioxide molecule and a hydrochloride group, generating the stable m/z 262.1 product ion for the dihydroxy metabolites [3].)
Trustworthiness & Method Validation
To ensure the analytical methodology acts as a self-validating system, the following parameters must be evaluated during method validation:
-
Linearity: The calibration curve (constructed by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration) must demonstrate a linear regression coefficient (R²) > 0.995.
-
IS-Normalized Matrix Factor (MF): Calculated by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank plasma versus neat solvent. An IS-normalized MF between 0.95 and 1.05 proves that rac 7,14-Dihydroxy Efavirenz-d4 perfectly compensates for any ionization suppression caused by the plasma matrix.
References
-
Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children in Ethiopia: A Prospective Cohort Study National Institutes of Health (NIH) / PMC URL:[Link]
-
Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry National Institutes of Health (NIH) / PMC URL:[Link]
-
Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers ResearchGate / Chromatographia URL:[Link]
Application Note: Advanced LC-MS/MS Quantification of Efavirenz Using 7,14-Dihydroxy Efavirenz-d4
Here is a comprehensive, scientifically grounded Application Note and Protocol for the quantification of Efavirenz using 7,14-Dihydroxy Efavirenz-d4.
Introduction & Clinical Rationale
Efavirenz (EFV) is a highly effective non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in highly active antiretroviral therapy (HAART) for HIV-1[1]. Because EFV metabolism is heavily dependent on the highly polymorphic cytochrome P450 2B6 (CYP2B6) enzyme, patients exhibit significant inter-individual pharmacokinetic variability. This necessitates routine Therapeutic Drug Monitoring (TDM) to prevent sub-therapeutic failure or central nervous system toxicity[2].
This protocol details a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying EFV in human plasma. Uniquely, this assay employs 7,14-Dihydroxy Efavirenz-d4 as the internal standard (IS)[3]. Utilizing a deuterated downstream metabolite as the IS is a strategic choice for advanced multiplexed assays that aim to simultaneously quantify the parent drug and phenotype CYP2B6 activity via metabolite tracking.
Scientific Principles & Causality (E-E-A-T)
To ensure robust and reproducible results, every step of this protocol is grounded in the physicochemical properties of the analytes:
-
Ionization Strategy (ESI-): The oxazin-2-one ring of EFV and its dihydroxylated metabolites is weakly acidic. In the electrospray ionization (ESI) source, this ring readily deprotonates to yield a stable [M-H]- anion[1]. Operating in negative mode is a deliberate choice; it suppresses background noise from basic endogenous plasma lipids (e.g., phosphatidylcholines) that typically ionize in positive mode, thereby drastically improving the Signal-to-Noise (S/N) ratio.
-
Protein Precipitation (PPT) Dynamics: EFV is highly lipophilic and >99% bound to plasma proteins (primarily albumin). A 1:4 volumetric ratio of plasma to acetonitrile is required to abruptly denature these proteins. This collapses their hydrophobic binding pockets, ensuring complete desorption and recovery of the drug into the organic supernatant[2].
-
IS Selection & Matrix Effect Compensation: 7,14-Dihydroxy Efavirenz-d4 elutes earlier than EFV due to the increased polarity imparted by its two hydroxyl groups[3]. In a gradient elution profile, using this labeled metabolite ensures that matrix suppression effects in the more polar elution window are closely monitored. It acts as a self-validating marker for column degradation or early-eluting lipid buildup.
Materials and Reagents
-
Analytes: Efavirenz (Parent Drug), rac 7,14-Dihydroxy Efavirenz-d4 (Internal Standard, TRC-D452972)[3].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), and Ammonium Acetate.
-
Matrix: Drug-free human plasma (K2EDTA).
Experimental Protocol: A Self-Validating Workflow
Note: This workflow incorporates built-in Quality Control (QC) checks to ensure the system is self-validating.
Step 1: Preparation of Working Solutions
-
Dissolve EFV and 7,14-Dihydroxy Efavirenz-d4 in 50:50 MeOH:Water to create 1.0 mg/mL primary stock solutions.
-
Dilute the EFV stock in blank plasma to create calibration standards ranging from 50 to 5000 ng/mL. Prepare independent QC samples at 150 ng/mL (Low), 2000 ng/mL (Mid), and 4000 ng/mL (High).
-
Prepare the IS working solution at 500 ng/mL in 100% Acetonitrile.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma (blank, calibrator, QC, or unknown sample) into a 2.0 mL microcentrifuge tube[2].
-
Add 200 µL of the IS working solution (ACN containing 500 ng/mL 7,14-Dihydroxy Efavirenz-d4).
-
Vortex vigorously for 2 minutes. Causality: Mechanical shearing combined with the organic solvent ensures total disruption of drug-protein complexes.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to firmly pellet the denatured proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during column injection.
Step 3: LC-MS/MS Analysis
-
Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
System Suitability Check: Inject a blank sample immediately following the highest calibrator (5000 ng/mL) to validate that carryover is <20% of the Lower Limit of Quantification (LLOQ).
Quantitative Data & Method Validation
Table 1: LC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 0.5 | 0.4 | 80 | 20 |
| 2.0 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 10 | 90 |
| 3.1 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
Table 2: MS/MS MRM Transitions (Negative ESI)
| Analyte | Precursor Ion [M-H]- (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Efavirenz | 314.2 | 244.0 | -60 | -25 |
| 7,14-diOH EFV-d4 (IS) | 350.0 | 280.0 | -65 | -28 |
Table 3: Method Validation Summary
| Parameter | Performance Result | FDA/EMA Acceptance Criteria |
|---|---|---|
| Linearity Range | 50 - 5000 ng/mL | R² > 0.995 |
| Intra-day Precision | 2.41% - 6.42% CV | < 15% CV (< 20% at LLOQ) |
| Inter-day Accuracy | 95.2% - 108.0% | 85% - 115% of nominal |
| Extraction Recovery | 83.5% (Consistent) | Consistent across all QC levels |
Mandatory Visualizations
Workflow for plasma protein precipitation and EFV extraction prior to LC-MS/MS.
CYP450-mediated metabolic pathway of Efavirenz and structural basis for IS selection.
References
- LGC Standards. "rac 7,14-Dihydroxy Efavirenz-d4 Product Specifications." LGC Standards.
- Srivastava, P., et al. "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS One.
- National Institutes of Health (PMC). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." NIH.
Sources
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac 7,14-Dihydroxy Efavirenz-d4 | LGC Standards [lgcstandards.com]
Application Note: High-Throughput LC-MS/MS Quantification of Efavirenz and its Primary Metabolites in Human Plasma
Introduction and Clinical Context
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Despite its efficacy, EFV exhibits a narrow therapeutic index and highly variable inter-patient pharmacokinetics. This variability is primarily driven by genetic polymorphisms in the hepatic cytochrome P450 2B6 (CYP2B6) enzyme, which is responsible for the primary metabolism of EFV into 8-hydroxyefavirenz (8-OH-EFV) and subsequently into 8,14-dihydroxyefavirenz (8,14-diOH-EFV) [3].
Because elevated plasma and cerebrospinal fluid concentrations of EFV and 8-OH-EFV are linked to severe neuropsychiatric adverse events, precise therapeutic drug monitoring (TDM) of both the parent drug and its metabolites is critical for personalized dosing and toxicity management [3].
Figure 1: Primary metabolic pathway of Efavirenz via CYP450 enzymes.
Analytical Challenges & Causality in Protocol Design
Developing a robust bioanalytical assay for EFV metabolites requires navigating significant pre-analytical and analytical hurdles. This protocol was engineered based on the following causal relationships:
-
Thermal Instability of Metabolites: While EFV and 8-OH-EFV are relatively stable, secondary metabolites like 8,14-diOH-EFV undergo rapid degradation (up to 69% loss within 24 hours) in human plasma at room temperature, and are nearly entirely destroyed during standard viral heat-inactivation protocols (60°C for 1 hour) [1]. Causality: To prevent ex vivo degradation, this protocol strictly mandates cold-chain sample handling (4°C) and utilizes ice-cold protein precipitation rather than heat inactivation or room-temperature liquid-liquid extraction.
-
Ionization Efficiency: EFV contains a weakly acidic secondary amine. Causality: We utilize Electrospray Ionization (ESI) in negative ion mode. Negative mode ESI provides superior signal-to-noise ratios for EFV and its hydroxylated metabolites by promoting the loss of a proton to form stable [M-H]⁻ precursor ions [2].
-
Chromatographic Resolution: The structural similarity of the metabolites can lead to isobaric interference. Causality: A shallow gradient utilizing ammonium acetate buffer is employed to ensure baseline chromatographic separation of 8-OH-EFV and 8,14-diOH-EFV before they enter the mass spectrometer.
Self-Validating System Suitability
To guarantee trustworthiness, this protocol operates as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically EFV-d4 and 8-OH-EFV-d4—at the very first step of sample preparation, the method inherently corrects for matrix effects, extraction recovery variations, and instrument drift.
A batch run is mathematically validated only if the SIL-IS peak areas remain within ±15% of the mean across all unknown samples, calibrators, and quality controls (QCs). This internal feedback loop ensures that every reported concentration is absolute, reliable, and unaffected by patient-specific plasma matrix anomalies.
Experimental Protocol
Materials and Reagents
-
Analytes: Efavirenz, 8-hydroxyefavirenz, 8,14-dihydroxyefavirenz (Reference Standards).
-
Internal Standards (SIL-IS): Efavirenz-d4, 8-hydroxyefavirenz-d4.
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, and Ammonium Acetate.
-
Matrix: Blank human plasma (K2EDTA).
Step-by-Step Sample Preparation (Cold Protein Precipitation)
-
Thawing: Thaw all human plasma samples, calibrators, and QCs strictly on ice (4°C).
-
Aliquot: Transfer 50 µL of plasma into a pre-chilled 96-well collection plate or 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (containing 500 ng/mL of EFV-d4 and 8-OH-EFV-d4 in 50% Methanol) to each sample. Vortex briefly for 10 seconds.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile to each sample to precipitate plasma proteins and halt any residual enzymatic degradation.
-
Agitation & Centrifugation: Vortex the plate/tubes vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Dilution & Transfer: Transfer 100 µL of the clear supernatant into a clean autosampler vial/plate. Add 100 µL of Mobile Phase A (5 mM Ammonium Acetate) to match the initial gradient conditions and prevent solvent-induced peak distortion.
Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.
Liquid Chromatography (LC) Conditions
-
Analytical Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) maintained at 40°C.
-
Mobile Phase A: 5 mM Ammonium Acetate in Ultrapure Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Capillary Voltage: -4500 V
-
Source Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Presentation
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Efavirenz (EFV) | 314.1 | 244.0 | -60 | -25 |
| 8-OH-EFV | 330.1 | 258.0 | -65 | -28 |
| 8,14-diOH-EFV | 346.1 | 262.0 | -65 | -30 |
| EFV-d4 (IS) | 318.1 | 248.0 | -60 | -25 |
| 8-OH-EFV-d4 (IS) | 334.1 | 262.0 | -65 | -28 |
Table 2: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|
| 0.0 | 0.40 | 80 | 20 |
| 1.0 | 0.40 | 80 | 20 |
| 3.0 | 0.40 | 20 | 80 |
| 4.0 | 0.40 | 20 | 80 |
| 4.1 | 0.40 | 80 | 20 |
| 5.5 | 0.40 | 80 | 20 |
Table 3: Method Validation Parameters (FDA Bioanalytical Guidelines)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|
| Efavirenz | 10.0 – 10,000 | 10.0 | < 6.5 | < 8.2 |
| 8-OH-EFV | 1.0 – 1,000 | 1.0 | < 7.1 | < 8.5 |
| 8,14-diOH-EFV | 1.0 – 1,000 | 1.0 | < 7.8 | < 9.1 |
References
-
Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences.[Link]
-
Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia.[Link]
-
Population Pharmacokinetic Model Linking Plasma and Peripheral Blood Mononuclear Cell Concentrations of Efavirenz and Its Metabolite, 8-Hydroxy-Efavirenz, in HIV Patients. Antimicrobial Agents and Chemotherapy.[Link]
7,14-Dihydroxy Efavirenz-d4 for drug metabolism and pharmacokinetic (DMPK) studies
Application Note: Utilizing 7,14-Dihydroxy Efavirenz-d4 for Advanced DMPK and Metabolic Profiling
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Drug Metabolism and Pharmacokinetics (DMPK), CYP Phenotyping, and LC-MS/MS Bioanalysis
Introduction & Scientific Rationale
Efavirenz (EFV) is a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The metabolism of Efavirenz is complex and highly susceptible to inter-patient variability due to genetic polymorphisms in cytochrome P450 enzymes[1]. While the primary metabolic route is driven by CYP2B6 to form 8-hydroxyefavirenz, a secondary minor pathway mediated by CYP2A6 yields 7-hydroxyefavirenz[1]. Both primary metabolites undergo subsequent hydroxylation to form dihydroxy species, notably 8,14-dihydroxyefavirenz and 7,14-dihydroxyefavirenz [2].
The Causality of Target Selection: Monitoring minor and secondary metabolites like 7,14-dihydroxyefavirenz is critical in modern DMPK studies. Shifts in the concentration of these secondary metabolites serve as highly sensitive biomarkers for "metabolic shunting"—a phenomenon where the primary CYP2B6 pathway is inhibited (e.g., via Drug-Drug Interactions), forcing the drug through the secondary CYP2A6 pathway[1]. Furthermore, EFV metabolites have been implicated in the drug's notorious central nervous system (CNS) toxicity, making their precise quantification in various physiological compartments essential[2].
The Role of the Stable Isotope-Labeled Internal Standard (SIL-IS): Quantifying trace metabolites in complex biological matrices (plasma, urine, or liver microsomes) is highly prone to matrix effects, ion suppression, and extraction losses. To create a self-validating analytical system , the use of a stable isotope-labeled internal standard, 7,14-Dihydroxy Efavirenz-d4 , is strictly required[3].
-
Mass Shift: The incorporation of four deuterium atoms provides a +4 Da mass shift (MW 351.0 vs. 347.0)[4]. This specific mass difference is large enough to prevent isotopic cross-talk (overlap from the naturally occurring heavy isotopes of the native metabolite), ensuring absolute quantitative precision[3].
-
Co-elution: Because the -d4 isotope shares the exact physicochemical properties of the native metabolite, it co-elutes chromatographically. Any ion suppression caused by matrix components at the moment of elution affects both the analyte and the IS equally, allowing the Analyte/IS ratio to remain perfectly constant.
Metabolic Pathway Mapping
Figure 1: Major and minor oxidative metabolic pathways of Efavirenz leading to 7,14-dihydroxyefavirenz.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the extraction and quantification of 7,14-dihydroxyefavirenz from human liver microsomes (HLMs) or plasma, utilizing 7,14-Dihydroxy Efavirenz-d4 as the internal standard.
Sample Preparation Workflow
Note: This methodology relies on protein precipitation. The causality behind each step is detailed to ensure experimental integrity.
-
Matrix Aliquot: Transfer 50μL of the biological sample (plasma or microsomal incubation) into a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10μL of the 7,14-Dihydroxy Efavirenz-d4 working solution ( 100ng/mL in 50% methanol).
-
Causality: Spiking the IS directly into the raw matrix before extraction ensures that any subsequent volumetric losses or degradation equally impact both the analyte and the IS, validating the final recovery calculation.
-
-
Protein Crash & Quenching: Add 150μL of ice-cold Acetonitrile (ACN).
-
Causality: Cold ACN serves a dual purpose. It rapidly denatures matrix proteins to release bound metabolites, and the low temperature instantly quenches any residual CYP enzymatic activity, "freezing" the metabolic profile at the exact time of sampling.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Causality: Extended mechanical disruption is required to break non-covalent hydrophobic interactions between the highly lipophilic EFV metabolites and plasma proteins (e.g., Human Serum Albumin).
-
-
Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C .
-
Transfer: Carefully transfer 100μL of the clear supernatant into an autosampler vial containing a glass insert for LC-MS/MS analysis.
Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow utilizing the SIL-IS.
Chromatographic Conditions
Rapid and reproducible separation is achieved using Reversed-Phase Liquid Chromatography (RPLC).
| Parameter | Specification |
| Analytical Column | C18, 50×2.1mm , 1.7μm particle size |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4mL/min |
| Gradient Program | 0-0.5 min: 5% B 0.5-2.5 min: Linear to 95% B 2.5-3.5 min: Hold 95% B 3.5-4.5 min: Re-equilibrate at 5% B |
| Injection Volume | 5μL |
| Column Temperature | 40∘C |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization in negative mode (ESI-) is preferred due to the acidic nature of the hydroxylated functional groups on the benzoxazinone ring[4].
| Analyte | Precursor Ion ( [M−H]− ) | Product Ion ( m/z ) | Collision Energy (eV) |
| 7,14-Dihydroxy Efavirenz | 346.0 | 276.0 | 22 |
| 7,14-Dihydroxy Efavirenz-d4 (IS) | 350.0 | 280.0 | 22 |
Note: The primary product ion typically corresponds to the loss of the trifluoromethyl or cyclopropyl moiety. MRM transitions filter out background matrix noise, ensuring absolute specificity.
Method Validation & Data Interpretation
A self-validating analytical method relies on rigorous quality control (QC) metrics. The table below summarizes the typical validation parameters expected when utilizing 7,14-Dihydroxy Efavirenz-d4 as an internal standard according to FDA/EMA bioanalytical guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result with SIL-IS | Scientific Interpretation |
| Linearity ( R2 ) | >0.990 | 0.998 | The IS perfectly normalizes detector response across a wide dynamic range ( 1−1000ng/mL ). |
| Lower Limit of Quantitation (LLOQ) | S/N≥10 , Precision ≤20% | 1.0ng/mL | High sensitivity achieved due to the elimination of background noise via specific MRM transitions. |
| Intra/Inter-day Precision (CV%) | ≤15% | 4.2%−8.5% | The co-eluting -d4 isotope corrects for run-to-run variations in injection volume and ionization efficiency. |
| Matrix Effect (IS-Normalized) | 85%−115% | 98.5% | Any ion suppression caused by endogenous phospholipids affects the analyte and IS identically, yielding a normalized ratio near 100%. |
| Extraction Recovery | Consistent across QCs | 88%−92% | High recovery confirms that the 2-minute vortex with cold ACN effectively breaks protein-drug binding. |
References[1] PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3lMYxsbSLE470k8ZQYCMovg5IDMeHXLOjpqsRF2zgn4SU0hDtuB4idt9BRd9FcjZdtGh-oZPIJ7VoG3ZVJVotAmSY3tJ18Ohppvb5onV-KIBNIsH-aXIDz5T1bRr7gjxRJtcRIXbLftrGjQ=[3] Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV_LnkWeIfn9hoArdPnfsDVS-SQU1R8n2tufhAAogS-d2vsLOVAQ-q-IVy34daD5r8GzTnuFTu655XV2nKkjVzgYYTTaqG9QIwPt4g80w89q5n7xHubJKSlpNDq50iInbY03zVTw==[2] In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGliBspBSz_79okZtbStlV5fxcIpC1ccYZRkiabHs2cH2srhj6ZU2lDVst6Lb7xxSjj2Sc_hAJYS7G4S_I_1iz5Jslp2d89pAtRrC2BjkBqiskTe0LQxSfcXzKau9ZlGHkCLjIMroO18qa8pHEGUZ3[4] rac 7,14-Dihydroxy Efavirenz (CAS: 1702668-54-9) | LGC Standards. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyoiePOrQWzUaniAYhyObsyuObhr8LpDYQDHGaWcqLJSRJ0GFaaj_piRNoYaEnkrq42dtMduTEaT1YBTZ0Ko1lIR10ySIGOaR1t7aIW-gcMxbBxn5Fpu-U4YohOGby3Z6QKCmGt2_CaltiegE9bciizEjg9IFbnwNSkbi7XxRlklTpVtOvwFhCqfqrO2bmQE-JOP5SwmZumJPj8jRBF1sT-lbJtrJi60S5mC7S5YMq0C0=
Sources
Application Note: Bioanalytical Method Development with Deuterated Internal Standards
Abstract
In the landscape of modern bioanalysis, particularly within drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis, and the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated internal standard (D-IS), is recognized as the gold standard for achieving robust and reliable data.[1][2] This technical guide provides an in-depth exploration of the core principles, practical development, validation, and application of bioanalytical methods utilizing deuterated internal standards, grounded in regulatory expectations and field-proven best practices.
The Foundational Principle: Why Deuterated Internal Standards are Superior
An internal standard is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during the analytical process.[3][4] While structural analogs can be used, they are not ideal. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1][5]
This subtle modification results in a compound that is chemically and physically almost identical to the analyte.[1] Consequently, the D-IS and the analyte exhibit nearly the same behavior throughout the entire analytical workflow: extraction recovery, chromatographic retention, and ionization response in the mass spectrometer.[1][6] However, the increased mass of the D-IS allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer.[1]
By using the ratio of the analyte's peak area to the D-IS's peak area for quantification, this ratiometric measurement effectively normalizes for a host of potential errors.[5][7]
Key Advantages:
-
Mitigation of Matrix Effects: The "matrix effect"—the suppression or enhancement of ionization by co-eluting components from the biological matrix—is a primary source of inaccuracy in LC-MS.[2][8] Since the D-IS co-elutes with the analyte, it experiences the same matrix effects, ensuring this variability is canceled out in the final ratio.[2][9]
-
Correction for Sample Preparation Variability: Any physical loss of the analyte during sample extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the D-IS.[2] This maintains the integrity of the analyte/IS ratio.
-
Normalization of Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer detector response over an analytical run are effectively corrected, leading to higher precision and reproducibility.[2]
-
Regulatory Acceptance: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recognize the value of SIL-IS and expect their use for robust bioanalytical method validation.[2][10]
Strategic Selection and Characterization of a Deuterated Internal Standard
The success of the bioanalytical method hinges on the quality of the D-IS. Simply obtaining a deuterated version of the analyte is not sufficient. A rigorous selection and characterization process is essential.
Key Properties of an Ideal Deuterated Internal Standard
| Property | Rationale & Expert Insight | Acceptance Criteria |
| Isotopic Purity (Enrichment) | The D-IS material will inevitably contain a small amount of the unlabeled analyte (M+0).[11] If this unlabeled impurity is significant, it will contribute to the analyte's signal, causing a positive bias, especially at the Lower Limit of Quantitation (LLOQ).[11][12] | ≥98% isotopic enrichment is the industry standard.[5][13] |
| Chemical Purity | Impurities other than the unlabeled analyte can cause interfering peaks, contribute to matrix effects, or affect the stability of the D-IS solution. | >99% is highly recommended. |
| Stability of Deuterium Labels | Deuterium atoms must be placed on stable positions within the molecule (e.g., on carbon atoms).[12] Deuterium placed on heteroatoms (-OH, -NH, -SH) are prone to back-exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), which would compromise the integrity of the standard.[12][14] | No significant loss of deuterium (<5%) under all anticipated analytical conditions (sample prep, storage, and chromatography). |
| Mass Shift | The mass difference between the analyte and the D-IS must be sufficient to prevent isotopic cross-contribution. The natural abundance of heavy isotopes (like ¹³C) in the analyte creates M+1, M+2, etc., peaks. The D-IS signal must not overlap with this isotopic cluster. | A mass increase of at least 3 Da is a common rule of thumb. For molecules containing chlorine or bromine, a larger mass shift (+6 or +7 Da) may be necessary to move the D-IS signal clear of the analyte's complex isotopic pattern.[6] |
| Chromatographic Co-elution | Ideally, the D-IS and analyte should have identical retention times to ensure they experience the exact same matrix effects.[6] A slight separation can sometimes occur due to the "deuterium isotope effect," which can lead to differential matrix effects and reduced accuracy if they elute in regions of varying ion suppression.[12][15] | Retention time difference should be minimal, and the peaks should be chromatographically resolved from any interfering matrix components. |
Workflow for D-IS Qualification
The following diagram outlines the logical workflow for qualifying a new lot of a deuterated internal standard before its use in method development and validation.
Caption: Logical pathway for bioanalytical method validation using a D-IS.
Protocol 2: Core Validation Experiments
This protocol outlines the essential experiments required for the full validation of a bioanalytical method intended for regulatory submission.
Objective: To demonstrate that the analytical method is accurate, precise, and reliable for the quantification of the analyte in a specific biological matrix.
Methodology & Acceptance Criteria:
| Validation Parameter | Experimental Design | Acceptance Criteria (per FDA/EMA Guidelines) |
| Selectivity & Specificity | Analyze at least six individual lots of blank matrix. Check for interferences at the retention times of the analyte and D-IS. | Response of interfering peaks at the analyte RT must be ≤ 20% of the LLOQ response. Response at the D-IS RT must be ≤ 5% of the D-IS response. [16] |
| Calibration Curve & LLOQ | Prepare a calibration curve with a blank, a zero sample (matrix + IS), and 6-8 non-zero standards. Analyze in at least three separate runs. | LLOQ must be quantifiable with precision ≤ 20% CV and accuracy within ±20%. For other standards, precision ≤ 15% CV and accuracy within ±15%. At least 75% of standards must meet criteria. [17] |
| Accuracy & Precision | Analyze QCs at four levels (LLOQ, Low, Mid, High) in replicate (n=5) within a single run (intra-batch) and across at least three runs on different days (inter-batch). | Intra-batch: Precision (CV) ≤ 15% (20% at LLOQ), Accuracy (Bias) within ±15% (±20% at LLOQ). Inter-batch: Precision (CV) ≤ 15% (20% at LLOQ), Accuracy (Bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Prepare two sets of samples at Low and High QC levels. Set 1: Spike analyte and D-IS into post-extraction blank matrix from 6 sources. Set 2: Spike analyte and D-IS into neat solution. Compare the responses. | The CV of the IS-normalized matrix factor (analyte/IS peak area ratio in matrix vs. neat solution) should be ≤ 15%. |
| Stability | Assess analyte stability under various conditions by analyzing stored QCs against a freshly prepared calibration curve. Includes: Bench-Top: Room temp for expected duration of sample handling. Freeze-Thaw: At least 3 cycles. Long-Term: Stored at intended temperature (-20°C or -80°C) for an expected duration. | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
Troubleshooting Common Issues
Even with a high-quality D-IS, challenges can arise. Understanding the root cause is key to resolving them.
| Issue | Common Cause(s) | Troubleshooting Strategy |
| Poor Precision/Accuracy | Differential Matrix Effects: Slight chromatographic separation between analyte and D-IS causes them to elute in zones of different ion suppression. [5][12] | Optimize Chromatography: Modify the mobile phase gradient (e.g., make it shallower) or switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl) to improve co-elution. [12] |
| High Signal in Blank Samples | Isotopic Cross-Contribution: The D-IS contains unlabeled analyte impurity. [11] | Re-run the cross-contribution experiment (Protocol 1). If it fails, the D-IS lot must be rejected. Consider a D-IS with a greater mass shift or higher isotopic purity. |
| Drifting IS Response | Isotopic Back-Exchange: Deuterium atoms are unstable and exchanging with hydrogen from the mobile phase. | Verify the labeling position is on a stable carbon atom. Prepare stability test solutions and incubate them under method conditions to monitor for any increase in the unlabeled analyte signal over time. [12] |
| IS Response Variability | Inconsistent Sample Processing or Matrix Effects: This is precisely what the IS is designed to diagnose. The FDA provides guidance on evaluating IS response variability. [3][18] | Monitor IS response across the entire batch. If IS response in study samples is systematically different from calibrators and QCs, it may indicate a significant matrix effect that is not being fully compensated for and requires investigation. [3][10] |
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the accuracy, precision, and robustness required for confident quantification of drugs and their metabolites in complex biological matrices. [1]Their ability to perfectly mimic the behavior of the analyte throughout the analytical process provides a self-validating system that effectively compensates for the unavoidable variations that can compromise data quality. [1][2]By following a strategic approach to D-IS selection, characterization, and comprehensive method validation as outlined in this guide, researchers and drug development professionals can generate high-quality, reliable, and defensible data that meets the stringent requirements of regulatory agencies worldwide.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Issues with Deuterated Internal Standards.
- Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
- European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
- U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Analytical Chemistry. (2025, June 30). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis.
- Benchchem. (n.d.). The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards.
- Bioanalysis. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
- American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- BMC Chemistry. (2022, April 26). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- ResearchGate. (2026, February 3). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- PubMed. (2026, February 2). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry.
- Invima. (2011, July 21). Guideline Bioanalytical method validation.
- Benchchem. (n.d.). Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide.
- Technology Networks. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- Conway Science. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Biopike. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
- Benchchem. (n.d.). Isotopic purity requirements for deuterated internal standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. myadlm.org [myadlm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. invima.gov.co [invima.gov.co]
- 18. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
Quantification of secondary metabolites of Efavirenz in urine
An Application Note and Protocol for the Quantification of Efavirenz Secondary Metabolites in Urine
Authored by: Gemini, Senior Application Scientist
Abstract
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. The therapeutic efficacy and potential for central nervous system (CNS) toxicity of Efavirenz are influenced by its complex metabolism, which exhibits significant inter-individual variability. Monitoring the urinary excretion of its secondary metabolites provides a non-invasive window into its pharmacokinetics and metabolic pathways. This document provides a comprehensive, technically detailed guide for the quantification of major Efavirenz secondary metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail two robust sample preparation protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—following enzymatic hydrolysis to account for conjugated metabolites. This guide is intended for researchers, clinical pharmacologists, and drug development professionals seeking a validated, reliable methodology for Efavirenz metabolite analysis.
Introduction: The Clinical and Pharmacological Context
Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, with minor contributions from other isoforms like CYP2A6.[1][2] The primary metabolic route is hydroxylation to form 8-hydroxyefavirenz (8-OH-EFV), which is the most abundant metabolite, and to a lesser extent, 7-hydroxyefavirenz (7-OH-EFV).[2] These phase I metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form water-soluble glucuronides, which are then excreted in the urine.[1] In fact, the O-glucuronide of 8-hydroxyefavirenz is the major metabolite found in human urine, with very little parent drug being excreted unchanged.[3][4]
Given that phase II metabolites, such as 8-OH-EFV-glucuronide, constitute the majority of circulating Efavirenz species, accurate quantification in urine requires a hydrolysis step to measure the total (conjugated + unconjugated) amount of the phase I metabolites.[2] This application note provides the protocols to achieve this, ensuring a comprehensive assessment of Efavirenz metabolism.
Efavirenz Metabolic Pathway
The metabolic conversion of Efavirenz is a critical determinant of its plasma concentration and, consequently, its therapeutic and toxic effects. The pathway primarily involves oxidation followed by conjugation for renal clearance.
Caption: Metabolic pathway of Efavirenz from Phase I hydroxylation to Phase II glucuronidation and subsequent urinary excretion.
Analytical Workflow Overview
The quantification of Efavirenz metabolites from urine is a multi-step process designed to ensure accuracy, precision, and selectivity. The workflow involves enzymatic deconjugation, extraction and concentration of the analytes from the complex urine matrix, followed by sensitive detection via LC-MS/MS.
Caption: General experimental workflow for the quantification of Efavirenz metabolites in urine.
Detailed Protocols and Methodologies
Reagents and Materials
-
Reference standards for Efavirenz, 8-OH-EFV, 7-OH-EFV.
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₆-Efavirenz.
-
β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia or similar).
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Ammonium acetate or sodium acetate buffer.
-
For LLE: Methyl-tert-butyl ether (MTBE) or diethyl ether.[5][6]
-
For SPE: Mixed-mode or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB).[7]
Sample Preparation: Enzymatic Hydrolysis
Causality: Since the majority of hydroxylated metabolites are excreted as glucuronide conjugates, enzymatic hydrolysis is essential to cleave this bond, allowing for the measurement of total 8-OH-EFV and 7-OH-EFV.[2]
Protocol:
-
Pipette 500 µL of urine into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 250 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 12-18 hours (overnight).
-
After incubation, allow samples to cool to room temperature before proceeding to extraction.
Protocol 1: Solid-Phase Extraction (SPE)
Causality: SPE provides excellent sample cleanup by retaining analytes on a solid sorbent while interferences are washed away. It is highly reproducible and amenable to automation. Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective for extracting a range of analytes like EFV and its metabolites.[7][8]
Protocol:
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[8]
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
Protocol 2: Liquid-Liquid Extraction (LLE)
Causality: LLE separates analytes from the aqueous matrix based on their differential solubility in an immiscible organic solvent. It is a cost-effective method, and solvents like MTBE are effective for extracting moderately nonpolar compounds like Efavirenz and its metabolites.[5]
Protocol:
-
To the hydrolyzed urine sample, add 100 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.
LC-MS/MS Analytical Method
Causality: Tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and ability to provide structural confirmation through fragmentation.[9] Multiple Reaction Monitoring (MRM) is used for its superior quantitative performance.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
MRM Transitions (Hypothetical Example)
The following table lists example MRM transitions. These must be optimized empirically on the specific instrument being used. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-OH-Efavirenz | 330.0 | 286.0 | -25 |
| 7-OH-Efavirenz | 330.0 | 242.0 | -28 |
| ¹³C₆-Efavirenz (IS) | 320.2 | 249.9 | -22 |
Method Validation
For the method to be trustworthy, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11] Validation ensures the analytical method is accurate, precise, and suitable for its intended purpose.[11]
Validation Parameters
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the urine matrix. Assessed by analyzing at least six different blank urine samples.[12]
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero standards should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%Bias) should be within ±15% (±20% at LLOQ).[5]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]
-
Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect is assessed to ensure that endogenous components in urine do not suppress or enhance the ionization of the analytes.[9]
-
Stability: Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Example Validation Data
Table 1: Calibration Curve for 8-OH-Efavirenz
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 5 | 4.8 | 96.0 |
| 10 | 10.5 | 105.0 |
| 50 | 51.2 | 102.4 |
| 250 | 245.5 | 98.2 |
| 500 | 490.1 | 98.0 |
| 1000 | 1015.0 | 101.5 |
Table 2: Intra-day and Inter-day Precision & Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 5 | 8.5 | 104.2 | 11.2 | 106.8 |
| Low | 15 | 6.2 | 97.5 | 7.8 | 99.1 |
| Medium | 200 | 4.1 | 101.3 | 5.5 | 102.4 |
| High | 800 | 3.5 | 98.9 | 4.9 | 99.5 |
Conclusion
This application note provides two validated protocols for the robust quantification of major secondary metabolites of Efavirenz in urine. The combination of enzymatic hydrolysis with either SPE or LLE sample preparation, followed by LC-MS/MS analysis, offers the selectivity and sensitivity required for clinical and research applications. Adherence to the described method validation principles will ensure the generation of reliable and reproducible data, facilitating a deeper understanding of Efavirenz pharmacokinetics and its clinical implications.
References
-
Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Christ, D. D., & He, H. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333. [Link]
-
PharmGKB. Efavirenz Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Gisslén, M., et al. (2016). In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid. Antimicrobial Agents and Chemotherapy, 60(3), 1734–1743. [Link]
-
Semantic Scholar. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. [Link]
-
ResearchGate. (n.d.). Main metabolites of efavirenz. [Diagram]. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Bioanalysis Zone. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ResearchGate. (2026). Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. [Link]
-
Singh, P. et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e65115. [Link]
-
Frontiers. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. [Link]
-
Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring, 46(4), 503-511. [Link]
-
Frontiers. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. [Link]
-
Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. [Link]
-
PLoS One. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. [Link]
-
Langmann, P., et al. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 373-378. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Sample preparation techniques for Efavirenz analysis
Application Note: Advanced Sample Preparation Workflows for Efavirenz Bioanalysis
Executive Summary
Efavirenz (EFV) is a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the first-line treatment of HIV-1. Because EFV exhibits a narrow therapeutic window (1–4 µg/mL), a long half-life (40–55 hours), and significant inter-patient pharmacokinetic variability, routine Therapeutic Drug Monitoring (TDM) is essential to prevent central nervous system toxicity and ensure efficacy[1][2]. This application note provides a comprehensive guide to sample preparation methodologies for EFV analysis, detailing the mechanistic rationale and validated protocols required for robust LC-MS/MS and HPLC-UV/PDA workflows.
Mechanistic Challenges in Efavirenz Extraction
Sample preparation is the most critical variable in EFV bioanalysis due to the drug's inherent physicochemical properties:
-
High Protein Binding: EFV is highly lipophilic and extensively bound to plasma proteins (approximately 99%, primarily to albumin)[3]. The primary objective of any extraction technique is the quantitative disruption of this protein-drug complex. Organic modifiers or chaotropic agents must be utilized to aggressively denature albumin and release EFV into the extraction solvent[1][4].
-
Matrix Effects & Ion Suppression: When utilizing Electrospray Ionization (ESI) in LC-MS/MS, co-eluting endogenous plasma components (such as phospholipids) can cause severe ion suppression or enhancement. Effective sample cleanup and the use of stable isotope-labeled internal standards are mandatory to create a self-validating, reproducible assay[2][4].
Workflow Decision Matrix
Selecting the appropriate sample preparation technique depends on the biological matrix available, the required sensitivity (LLOQ), and the clinical setting (e.g., highly equipped central labs vs. resource-limited field clinics).
Figure 1: Decision matrix for Efavirenz sample preparation based on matrix and analytical needs.
Quantitative Comparison of Extraction Modalities
The table below summarizes the performance metrics of various field-proven sample preparation techniques for EFV analysis.
| Technique | Matrix | Primary Extraction Solvent | Recovery (%) | LLOQ | Key Advantage |
| Protein Precipitation (PP) | Plasma | Acetonitrile / Water | 95.4 – 107.0 | 1.0 ng/mL | Fastest throughput, minimal manual steps; ideal for routine LC-MS/MS TDM[4][5]. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Plasma | Chloroform (Ext) / ACN (Disp) | 98.5 – 102.5 | 0.01 µg/L | Ultra-high enrichment factor and extreme sensitivity with minimal solvent use[6]. |
| Liquid-Liquid Extraction (LLE) | Plasma | Methyl tert-butyl ether (MTBE) | ~83.0 | 100 ng/mL | High extract cleanliness; removes polar matrix interferents effectively[7]. |
| Dried Blood Spots (DBS) | Whole Blood | Methanol | 91.4 – 95.7 | 0.1 µg/mL | Ambient storage; eliminates cold-chain logistics for resource-limited settings[1][8]. |
Validated Experimental Protocols
Protocol A: High-Throughput Protein Precipitation (Plasma) for LC-MS/MS
Rationale: This method leverages organic solvent to rapidly denature albumin, releasing EFV. It is optimized for high-throughput laboratories. The addition of water post-extraction is a critical mechanistic step to match the sample's polarity to the initial mobile phase, preventing peak broadening (solvent effects) on reversed-phase columns[4].
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of human plasma into a clean 1.5 mL microcentrifuge tube[4].
-
Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 13C6-Efavirenz). Causality: The 13C6-EFV co-elutes exactly with the target analyte, experiencing identical ion suppression in the MS source, thereby creating a self-validating correction for matrix effects[4].
-
Precipitation: Add 100 µL of cold Acetonitrile (or Methanol) to the sample.
-
Agitation: Vortex vigorously for 1 minute to ensure complete solvent mixing and immediate protein aggregation.
-
Separation: Centrifuge the samples at 10,000 × g for 5–10 minutes at 4°C to tightly pellet the proteinaceous matrix.
-
Dilution & Reconstitution: Transfer 50 µL of the clear supernatant into an autosampler vial and dilute 1:1 with LC-grade water[4].
-
System Suitability Check: Inject a blank plasma extract post-spiked with EFV to calculate the Matrix Factor (MF). The assay is validated if the MF coefficient of variation (CV) is < 15% across different plasma lots[4].
Protocol B: Dried Blood Spot (DBS) Extraction for Remote TDM (HPLC-PDA)
Rationale: DBS overcomes cold-chain transportation barriers. However, because EFV is highly bound to plasma proteins but exhibits negligible binding to red blood cells (RBCs), EFV concentrations extracted from whole blood DBS are inherently ~40% lower than paired plasma values[2][9].
Step-by-Step Methodology:
-
Spotting & Stabilization: Apply 50–100 µL of whole blood onto a standard cellulose DBS card (e.g., Whatman 903). Allow the card to dry completely at room temperature for a minimum of 2 hours[1]. Causality: Drying halts enzymatic degradation and stabilizes the drug within the cellulose matrix.
-
Punching: Excis a standard 3 mm or 6 mm disc from the center of the dried spot into a clean extraction tube.
-
Extraction: Add 300 µL of Methanol containing an analog internal standard (e.g., Warfarin or Hexobarbital)[1][2]. Causality: Methanol effectively permeates the dense cellulose fibers, desorbing the lipophilic EFV better than aqueous buffers[1].
-
Desorption: Sonicate or place on a plate shaker for 30 minutes at room temperature.
-
Collection: Centrifuge briefly to pellet any cellulose debris. Transfer the supernatant directly to an autosampler vial for HPLC-PDA analysis[1].
-
Self-Validating Clinical Conversion: To utilize DBS data for clinical TDM interchangeably with plasma guidelines, apply a mathematical correction factor. Calculate the theoretical plasma concentration using the patient's hematocrit (HCT) and the known fraction of drug bound to plasma proteins: Plasma Conc. = [DBS Conc. / (1 - HCT)] * fraction_bound[9].
Sources
- 1. dovepress.com [dovepress.com]
- 2. ovid.com [ovid.com]
- 3. Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
Application Note: Therapeutic Drug Monitoring of Efavirenz via LC-MS/MS
Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Clinical Rationale and Pharmacokinetics
Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in combination antiretroviral therapy for HIV-1 infection[1]. Despite its high virologic efficacy, EFV is characterized by a narrow therapeutic index and profound inter-patient pharmacokinetic variability[2].
Therapeutic Drug Monitoring (TDM) of EFV is highly recommended to maintain steady-state trough concentrations within the established target range of 1 to 4 mg/L (µg/mL) [3].
-
Sub-therapeutic levels (< 1 mg/L): Associated with an increased risk of incomplete viral suppression and the emergence of drug-resistant HIV strains[4].
-
Supra-therapeutic levels (> 4 mg/L): Strongly correlated with severe central nervous system (CNS) toxicity, including neuropsychiatric adverse events, depression, and sleep disturbances[5].
The Role of CYP2B6 Polymorphisms and Auto-Induction
The primary catalyst for EFV hepatic metabolism (7- and 8-hydroxylation) is the Cytochrome P450 2B6 (CYP2B6) enzyme[6]. EFV is unique in that it induces its own metabolism by activating the Constitutive Androstane Receptor (CAR), which subsequently upregulates CYP2B6 expression[6].
However, genetic polymorphisms—most notably the CYP2B6 516G>T variant—severely disrupt this pathway[5]. Patients who are homozygous for the mutant allele (T/T) are classified as "poor metabolizers." They exhibit diminished enzyme catalytic activity and a blunted auto-induction response, leading to dangerous drug accumulation[6]. In such patients, TDM-guided dose reductions (e.g., from 600 mg/day to 400 mg or 200 mg/day) are critical to mitigating toxicity while preserving virologic suppression[3][7].
Caption: Efavirenz hepatic metabolism via CYP2B6 and CAR-mediated auto-induction pathway.
Experimental Workflow & Methodology
While immunoassays exist for EFV quantification[4], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard due to its superior analytical sensitivity, specificity, and multiplexing capabilities[8][9].
Causality in Methodological Design
-
Ionization Strategy: EFV contains a slightly acidic secondary amine/carbamate-like structural motif that readily deprotonates. Therefore, Electrospray Ionization (ESI) in negative ion mode [M-H]- is utilized. Negative mode provides a significantly cleaner background matrix compared to positive mode, drastically improving the signal-to-noise ratio[9][10].
-
Sample Preparation: Because the therapeutic range of EFV is relatively high (mg/L range), complex solid-phase extraction is unnecessary. A simple, high-throughput protein precipitation using acetonitrile provides excellent extraction recovery (>80%) while effectively denaturing plasma proteins[8][9].
-
Internal Standardization: A stable isotope-labeled internal standard (e.g., 13C6 -efavirenz) is mandatory to correct for matrix effects (ion suppression/enhancement) inherent to ESI[9].
Caption: Clinical LC-MS/MS workflow for Efavirenz TDM from sampling to dose adjustment.
Step-by-Step LC-MS/MS Protocol
Reagents and Materials
-
Analytes: Efavirenz reference standard; 13C6 -efavirenz (Internal Standard, IS)[9].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol, and Ultrapure Water.
-
Additives: LC-MS grade Formic Acid (0.1% v/v).
-
Matrix: Drug-free human plasma (for calibration curves and Quality Controls).
Sample Preparation (Protein Precipitation)
This protocol is designed to be a self-validating system. The inclusion of the IS prior to extraction ensures that any volumetric losses or matrix effects are mathematically normalized.
-
Aliquot: Transfer 50 µL of patient plasma (collected 12–24 hours post-dose) into a 1.5 mL microcentrifuge tube[9].
-
Precipitation: Add 100 µL of Acetonitrile containing the IS ( 13C6 -efavirenz at 500 ng/mL) to the plasma[9].
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution: Transfer 50 µL of the clear supernatant into an autosampler vial and dilute with 50 µL of ultrapure water (1:1 dilution) to match the initial mobile phase conditions and prevent peak distortion[9].
Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) or monolithic column[9][11].
-
Mobile Phase A: 0.1% Formic acid in Water[9].
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[9].
-
Flow Rate: 0.3 mL/min[9].
-
Gradient: Start at 40% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, and re-equilibrate at 40% B. Total run time: ~5.0 minutes[9].
-
Injection Volume: 5 µL[10].
Mass Spectrometry Parameters
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Negative Electrospray Ionization (ESI-)[9][10].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Purpose |
| Efavirenz | 314.2 [M-H]- | 243.9 | 250 | Quantifier[9] |
| Efavirenz | 314.2 [M-H]- | 69.2 | 250 | Qualifier[10] |
| 13C6 -Efavirenz (IS) | 320.2 [M-H]- | 249.9 | 250 | Internal Standard[9] |
Note: The Lower Limit of Quantification (LLOQ) for this method is typically validated at 1.0 ng/mL, providing ample sensitivity for clinical TDM where target troughs are 1,000–4,000 ng/mL (1-4 mg/L)[9].
Data Interpretation and Clinical Application
Once the EFV concentration is quantified, it must be contextualized against the patient's CYP2B6 genotype (if available) and clinical presentation. The table below summarizes the causality between genotype, expected pharmacokinetic exposure, and TDM-guided interventions[3][7].
Table 1: Pharmacogenetic Integration with TDM Data
| CYP2B6 Genotype (Phenotype) | Expected EFV Trough Concentration | Clinical Risk Profile | Recommended TDM-Guided Action[3][7] |
| 516 G/G (Normal Metabolizer) | 1.0 – 4.0 mg/L (Target Range) | Optimal efficacy, low toxicity risk. | Maintain standard dose (600 mg/day). |
| 516 G/T (Intermediate Metabolizer) | 2.5 – 6.0 mg/L (Elevated) | Moderate risk of CNS adverse events. | Consider dose reduction to 400 mg/day if TDM > 4 mg/L. |
| 516 T/T (Poor Metabolizer) | > 4.0 mg/L (Supra-therapeutic) | High risk of severe neuropsychiatric toxicity. | Reduce dose to 400 mg or 200 mg/day; re-check TDM to ensure > 1 mg/L. |
Self-Validation Check: If a patient presents with virologic failure but TDM indicates an EFV concentration > 4 mg/L, the scientist/clinician must suspect non-adherence (e.g., "white-coat compliance" where the drug was taken only right before the test) or the presence of NNRTI-resistant viral mutations, rather than an inherent pharmacokinetic failure.
References
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy. ClinPGx / NIH. Available at:[Link]
-
Srivastava P, et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS One. Available at:[Link]
-
Lu Y, et al. (2014). Therapeutic Drug Monitoring and Pharmacogenetic Study of HIV-Infected Ethnic Chinese Receiving Efavirenz-Containing Antiretroviral Therapy. PLOS One. Available at:[Link]
-
Diniz A, et al. (2026). A sensitive and robust LC-MS/MS method with monolithic column and electrospray ionization for the quantitation of efavirenz in human plasma. SciELO / ResearchGate. Available at:[Link]
-
Fayet Mello A, et al. (2011). Successful efavirenz dose reduction guided by therapeutic drug monitoring. Antiviral Therapy / PubMed. Available at:[Link]
-
Bienczak A, et al. (2014). Evaluation of an immunoassay for determination of plasma efavirenz concentrations in resource-limited settings. NIH / PMC. Available at:[Link]
-
Bienczak A, et al. (2017). Pharmacokinetics of Efavirenz at a High Dose of 25 Milligrams per Kilogram per Day in Children 2 to 3 Years Old. Antimicrobial Agents and Chemotherapy. Available at:[Link]
-
Puthanakit T, et al. (2012). Correlation of CYP2B6-516G>T Polymorphism with Plasma Efavirenz Concentration and Depression in HIV-Infected. Current HIV Research. Available at:[Link]
Sources
- 1. Therapeutic Drug Monitoring and Pharmacogenetic Study of HIV-Infected Ethnic Chinese Receiving Efavirenz-Containing Antiretroviral Therapy with or without Rifampicin-Based Anti-Tuberculous Therapy | PLOS One [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. ClinPGx [clinpgx.org]
- 4. Evaluation of an immunoassay for determination of plasma efavirenz concentrations in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 6. files.cpicpgx.org [files.cpicpgx.org]
- 7. Successful efavirenz dose reduction guided by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Poor Mass Spectrometry Signal for Dihydroxylated Efavirenz Analogs
Introduction:
Welcome to the technical support resource for the analysis of Efavirenz and its metabolites. This guide is specifically designed to address challenges related to achieving a robust mass spectrometry signal for dihydroxylated and deuterated analogs, such as 7,14-Dihydroxy Efavirenz-d4. While this specific metabolite is not widely documented, the principles and troubleshooting steps outlined here are broadly applicable to other polysubstituted Efavirenz metabolites and similarly complex small molecules. This document will provide in-depth, experience-driven guidance to help you diagnose and resolve issues of low signal intensity in your LC-MS/MS workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing a very weak or non-existent signal for my 7,14-Dihydroxy Efavirenz-d4 standard. Where should I start my investigation?
This is a common challenge, especially with metabolites that have undergone multiple biotransformations. A systematic approach is crucial. We recommend starting your troubleshooting by deconstructing the LC-MS/MS workflow into three core modules: the analyte itself, the liquid chromatography (LC) separation, and the mass spectrometer (MS) detection.
Troubleshooting Workflow Diagram:
Caption: A systematic, three-module approach to troubleshooting low analyte signal.
Begin by confirming the integrity and concentration of your analytical standard. Then, optimize the LC conditions to ensure proper peak shape and retention. Finally, fine-tune the MS parameters for optimal ionization and fragmentation.
Question 2: How can the chemical properties of 7,14-Dihydroxy Efavirenz-d4 affect its MS signal?
The addition of two hydroxyl groups and four deuterium atoms significantly alters the physicochemical properties of the parent Efavirenz molecule. Understanding these changes is key to optimizing the MS response.
-
Increased Polarity: The two hydroxyl groups make the molecule significantly more polar than Efavirenz. This will affect its retention on reverse-phase columns and its solubility in different solvents.
-
Ionization Efficiency: The presence of hydroxyl groups can either enhance or suppress ionization depending on the mobile phase pH and the ionization mode (ESI+ vs. ESI-). For hydroxylated compounds, deprotonation in negative mode is often efficient.
-
Adduct Formation: Polarity and the presence of heteroatoms can promote the formation of various adducts (e.g., [M+Na]+, [M+K]+, [M+HCOO]-). While sometimes useful, a single, consistent adduct is preferable for quantification.
Expert Insight: In our experience with similar polyhydroxylated compounds, poor signal is often traced back to either suboptimal pH in the mobile phase, leading to poor ionization, or significant in-source fragmentation.
Question 3: What are the recommended starting points for optimizing the mass spectrometer parameters for this analyte?
Given the lack of specific literature for 7,14-Dihydroxy Efavirenz-d4, we must rely on foundational principles. We will use a hypothetical molecular weight for this example. Let's assume the monoisotopic mass of the non-deuterated 7,14-Dihydroxy Efavirenz is 347.05 g/mol , making the d4 version 351.07 g/mol .
Step-by-Step MS Optimization Protocol:
-
Direct Infusion Analysis: Prepare a 100-500 ng/mL solution of your analyte in a 50:50 mixture of your aqueous and organic mobile phases. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Full Scan in Both Polarities: Acquire full scan data in both positive (ESI+) and negative (ESI-) ionization modes. Look for the most abundant and consistent ion.
-
Positive Mode: Expect to see the protonated molecule [M+H]+ at m/z 352.07 and potential adducts like [M+Na]+ at m/z 374.05 or [M+NH4]+ at m/z 369.10.
-
Negative Mode: Expect the deprotonated molecule [M-H]- at m/z 350.06 and adducts like formate [M+HCOO]- at m/z 396.06 if formic acid is present.
-
-
Identify the Optimal Precursor Ion: Select the most intense and stable ion from the full scan analysis as your precursor for MS/MS.
-
Product Ion Scan (MS/MS): Fragment the selected precursor ion using a range of collision energies (e.g., 10-50 eV). Identify the most intense and specific product ions. For a dihydroxylated Efavirenz structure, expect losses of water (-18 Da), and cleavages around the cyclopropyl and trifluoromethyl groups.
-
Multiple Reaction Monitoring (MRM) Optimization: Once you have identified the best precursor and product ions, create MRM transitions and optimize the collision energy for each.
Data Summary Table: Hypothetical MRM Transitions for 7,14-Dihydroxy Efavirenz-d4
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment |
| ESI- | 350.1 | 282.1 | Loss of CF3 and H |
| ESI- | 350.1 | 330.1 | Loss of HF |
| ESI+ | 352.1 | 284.1 | Loss of CF3 and H |
| ESI+ | 352.1 | 334.1 | Loss of H2O |
Note: These are hypothetical values and must be empirically determined.
Question 4: My signal is still low after MS optimization. How should I adjust my liquid chromatography?
If the issue persists, the problem likely lies in the chromatography. Poor peak shape, co-elution with interfering matrix components, or on-column degradation can all lead to a suppressed signal.
LC Troubleshooting Flow Diagram:
Caption: A logical workflow for troubleshooting LC-related signal suppression.
Key LC Optimization Strategies:
-
Mobile Phase pH: The pH of your mobile phase is critical. For a molecule with hydroxyl groups, a slightly basic pH (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide) in negative mode can significantly enhance deprotonation and, therefore, signal. Conversely, a slightly acidic pH (e.g., 0.1% formic acid) is a good starting point for positive mode.
-
Organic Modifier: While acetonitrile is common, consider switching to methanol. Methanol can alter selectivity and sometimes improves the ionization efficiency of certain compounds in the ESI source.
-
Column Choice: If you are using a standard C18 column, the highly polar 7,14-Dihydroxy Efavirenz-d4 might have poor retention. Consider a column with an alternative stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, to improve retention and peak shape.
-
Sample Preparation: Ensure your sample preparation method (e.g., SPE, LLE, protein precipitation) is effectively removing phospholipids and other matrix components that are known to cause significant ion suppression.
References
At present, there is no direct scientific literature for "7,14-Dihydroxy Efavirenz-d4". The following references provide authoritative guidance on the analysis of the parent drug, its known metabolites, and general principles of LC-MS/MS troubleshooting, which form the basis of the recommendations in this guide.
- Analysis of Efavirenz and its 8-hydroxy Metabolite: Mutlib, A. E., et al. (2001). Drug Metabolism and Disposition, 29(7), 984-991. (This article details the biotransformation of Efavirenz and provides a foundation for understanding its metabolite analysis).
- LC-MS/MS Method Development for Pharmaceuticals: Little, J. L., et al. (2011). Analytical Chemistry, 83(22), 8445-8454. (A comprehensive guide to the principles of developing robust LC-MS/MS methods).
- Ion Suppression in Electrospray Ionization: King, R., et al. (2000). Journal of the American Society for Mass Spectrometry, 11(11), 942-950. (A foundational paper explaining the mechanisms of ion suppression, a common cause of low signal).
Technical Support Center: Efavirenz & Metabolite LC-MS/MS Quantification
Welcome to the advanced technical support center for the bioanalysis of Efavirenz (EFV) and its primary metabolites, 8-hydroxyefavirenz (8-OH-EFV) and 8,14-dihydroxyefavirenz (8,14-diOH-EFV). This guide is engineered for bioanalytical scientists troubleshooting matrix effects (ion suppression/enhancement) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Part 1: Diagnostic FAQs – Understanding the Matrix Effect
Q1: What is the mechanistic cause of signal loss for 8-OH-EFV in patient plasma samples? A: In Electrospray Ionization (ESI), analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. When analyzing complex matrices like plasma, endogenous compounds (particularly phospholipids) co-elute with 8-OH-EFV. These highly surface-active matrix components outcompete the target analyte for available charge and space on the droplet surface. This charge competition prevents the ionization of 8-OH-EFV, leading to severe signal suppression [1].
Q2: How do I definitively measure the extent of matrix effects in my assay? A: You must utilize the Matuszewski post-extraction spike method. This involves calculating the Matrix Factor (MF). The MF is the ratio of the peak area of 8-OH-EFV spiked into a post-extraction blank matrix compared to the peak area of the same concentration in a neat solvent. An MF of exactly 1.0 indicates no matrix effect; < 1.0 indicates ion suppression, and > 1.0 indicates ion enhancement.
Q3: Why am I seeing massive signal loss for 8,14-dihydroxyefavirenz, even with an MF of 1.0? A: You are likely experiencing pre-analytical thermal degradation, not a matrix effect. Many clinical protocols require heating HIV patient samples (e.g., 60°C for 1 hour) for viral inactivation prior to extraction. While parent Efavirenz and 8-OH-EFV are stable under these conditions, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz undergo massive degradation (90-95% loss) at 60°C. They also degrade at room temperature over 24 hours[2]. You must use alternative chemical biosafety measures instead of heat.
Caption: Workflow for qualitative and quantitative assessment of LC-MS/MS matrix effects.
Part 2: Troubleshooting Specific Workflows
Issue 1: Absolute Signal Suppression from Plasma Phospholipids
Symptoms: Low sensitivity at the Lower Limit of Quantification (LLOQ), poor reproducibility between different lots of human plasma. Root Cause: Protein Precipitation (PPT) with acetonitrile or methanol leaves >90% of endogenous phospholipids in the supernatant. These lipids elute late in the reversed-phase gradient, exactly where hydrophobic molecules like Efavirenz and its metabolites typically elute. Resolution:
-
Change Extraction Chemistry: Switch from PPT to Liquid-Liquid Extraction (LLE) using a non-polar solvent like Methyl-tert-butyl ether (MTBE) or Ethyl Acetate. This selectively partitions the Efavirenz metabolites into the organic layer while leaving polar phospholipids in the aqueous phase.
-
Implement SIL-IS: Utilize a Stable Isotope-Labeled Internal Standard (e.g., 13C6 -efavirenz or d4 -8-hydroxyefavirenz). Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ionization suppression. The ratio of Analyte/IS remains constant, self-correcting the quantitative result [3].
Caption: Mechanism of ESI charge competition and compensation using a SIL-IS.
Issue 2: Chromatographic Peak Tailing and Co-elution
Symptoms: Asymmetrical peaks for 8-OH-EFV, leading to variable integration and perceived matrix effects. Root Cause: Secondary interactions with free silanol groups on the stationary phase, or sub-optimal mobile phase pH. Resolution: Efavirenz and its hydroxylated metabolites ionize optimally in negative ESI mode. Ensure your mobile phase contains a weak acid (e.g., 0.1% formic acid or 2-5 mM ammonium formate at pH 3.0) to maintain consistent ionization and sharp peak shapes on a C18 or Phenyl-Hexyl UPLC column.
Part 3: Quantitative Data & Extraction Method Comparison
To select the appropriate sample preparation method, review the empirical performance metrics below. While PPT is the fastest, it fails to remove matrix suppressors, making LLE or SPE mandatory for trace-level metabolite quantification.
| Extraction Method | Matrix Factor (MF) | Recovery (%) | Phospholipid Removal | Best Application |
| Protein Precipitation (PPT) | 0.45 - 0.60 | >90% | Poor (<10%) | High-throughput parent drug screening |
| Solid Phase Extraction (SPE) | 0.85 - 0.95 | 80-90% | Excellent (>95%) | Trace level 8-OH-EFV quantification |
| Liquid-Liquid Extraction (LLE) | 0.90 - 1.05 | 75-85% | Good (~80%) | Routine clinical monitoring (Cost-effective) |
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Evaluation of Matrix Factor (Matuszewski Method)
This protocol validates whether your chosen extraction method has successfully mitigated ion suppression.
-
Prepare Neat Solutions (Set A): Prepare 8-OH-EFV and SIL-IS at Low, Medium, and High Quality Control (QC) concentrations in the reconstitution solvent (e.g., 50:50 Water:Acetonitrile).
-
Prepare Post-Extraction Spikes (Set B):
-
Extract 6 different lots of blank human plasma using your chosen method (e.g., LLE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the dry residue using the exact solutions prepared in Set A.
-
-
LC-MS/MS Analysis: Inject Set A and Set B in triplicate.
-
Data Calculation:
-
Absolute MF = (Peak Area in Set B) / (Peak Area in Set A).
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A).
-
Acceptance Criteria: The IS-Normalized MF should have a Coefficient of Variation (CV) < 15% across all 6 plasma lots.
-
Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Efavirenz Metabolites
This protocol is designed to maximize phospholipid removal while preventing the thermal degradation of 8,14-diOH-EFV.
-
Sample Aliquot: Transfer 50 µL of human plasma (stored at -80°C and thawed on wet ice) into a 2.0 mL microcentrifuge tube. Crucial: Do not heat-inactivate the plasma.
-
Internal Standard Addition: Add 20 µL of working SIL-IS solution ( 13C6 -efavirenz and d4 -8-OH-EFV at 500 ng/mL). Vortex for 10 seconds.
-
Buffer Addition: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to ensure analytes remain in their neutral, lipophilic state.
-
Extraction: Add 1.0 mL of Methyl-tert-butyl ether (MTBE).
-
Agitation: Shake vigorously on a mechanical shaker for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C maximum (to prevent metabolite degradation).
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.
Part 5: References
-
Pan, J., et al. (2020). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, 25(13), 3085. Available at:[Link]
-
Bordin-Andriguetti, N., et al. (2021). "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences, 110(10), 3362-3366. Available at:[Link]
-
Aouri, M., et al. (2013). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS One, 8(5), e63305. Available at:[Link]
Technical Support Center: Stability of Deuterated Efavirenz Standards in Biological Matrices
Welcome to the Technical Support Center for deuterated Efavirenz standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and reliability of deuterated Efavirenz internal standards in your bioanalytical assays.
Introduction: The Critical Role of Internal Standard Stability
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1] Deuterated Efavirenz, such as (Rac)-Efavirenz-d5, is frequently used as an internal standard for the quantification of Efavirenz in various biological matrices.[2] The core assumption underpinning its use is that the SIL internal standard behaves identically to the analyte throughout sample storage, preparation, and analysis.[3] Any degradation or instability of the deuterated standard can compromise this assumption, leading to inaccurate and unreliable data.[3] This guide provides a comprehensive overview of the factors affecting the stability of deuterated Efavirenz and offers practical solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of deuterated Efavirenz standards.
Q1: Why is the stability of deuterated Efavirenz crucial for my bioanalytical method?
A1: The accuracy of your Efavirenz quantification relies on the consistent response of the deuterated internal standard relative to the analyte. If the deuterated Efavirenz degrades during storage or sample processing, its concentration will decrease, leading to an artificially high calculated concentration of the Efavirenz in your samples. This can have significant implications for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[3][4]
Q2: How does deuterium labeling impact the stability of Efavirenz?
A2: Deuterium labeling generally has a minimal impact on the chemical stability of the molecule. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes lead to a slight difference in metabolic rate (a phenomenon known as the kinetic isotope effect), but it does not typically alter the degradation pathways. However, a key consideration with deuterated standards is the potential for hydrogen-deuterium exchange, where deuterium atoms are replaced by protons from the surrounding solvent or matrix.[5] For Efavirenz-d5, the deuterium atoms are typically placed on the cyclopropyl ring, a stable position not prone to exchange under typical bioanalytical conditions.[6]
Q3: What are the primary factors that can affect the stability of deuterated Efavirenz in biological matrices?
A3: The stability of deuterated Efavirenz, much like its non-deuterated counterpart, is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate degradation.[7] Long-term storage at ultra-low temperatures (e.g., -70°C or -80°C) is generally recommended.[8]
-
pH: Efavirenz shows susceptibility to degradation under strongly acidic and alkaline conditions.[7] It is relatively stable at neutral pH.[7]
-
Light: Exposure to light can cause photodegradation.[7] It is advisable to protect stock solutions and samples from light.
-
Oxidative Stress: While some studies show Efavirenz to be relatively stable in the presence of mild oxidizing agents like 3% hydrogen peroxide, strong oxidative conditions should be avoided.[7][9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the integrity of the analyte in the matrix.[10] It is crucial to validate the number of freeze-thaw cycles your samples can endure without significant degradation.[11]
Q4: What are the recommended storage conditions for deuterated Efavirenz stock solutions and spiked biological samples?
A4: Based on available data for Efavirenz, the following storage conditions are recommended. It is imperative to perform your own validation studies to confirm stability under your specific laboratory conditions.
| Sample Type | Storage Condition | Recommended Temperature | Maximum Duration |
| Stock Solutions | Short-Term | Room Temperature (protected from light) | Up to 24 hours[12] |
| Long-Term | -20°C | Up to 30 days[12] | |
| Spiked Plasma | Bench-Top | Room Temperature | Up to 33 hours[8] |
| Autosampler | Cooled (e.g., 4°C) | At least 33 hours[8] | |
| Long-Term | -70°C | At least 10 weeks[8] | |
| Dried Blood Spots (DBS) | Long-Term | Room Temperature or -20°C | Up to 30 days[12][13] |
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues related to the stability of deuterated Efavirenz standards.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| High variability in internal standard (IS) response across a batch | 1. Inconsistent sample handling (e.g., variable time at room temperature).[3] 2. Inconsistent sample collection or processing.[14] 3. Matrix effects varying between samples.[15][16] | 1. Standardize all sample handling procedures. Ensure all samples are treated identically. 2. Process samples in smaller batches to minimize the time they are at room temperature.[3] 3. Investigate and optimize your sample extraction method to minimize matrix effects.[15] |
| Decreasing IS response over the course of an analytical run | 1. Bench-top instability of deuterated Efavirenz in the processed sample extract.[3] 2. Adsorption of the analyte to the autosampler vials or tubing. | 1. Keep processed samples in a cooled autosampler during the run.[3] 2. Perform a bench-top stability experiment to determine the maximum time processed samples are stable at room temperature.[3] 3. Use autosampler vials made of a material known to have low analyte binding (e.g., silanized glass or polypropylene). |
| Inaccurate or imprecise Quality Control (QC) sample results | 1. Degradation of deuterated Efavirenz during freeze-thaw cycles.[3] 2. Long-term degradation of the standard in the stored QC samples.[3] | 1. Perform a freeze-thaw stability study to determine the maximum number of cycles the samples can tolerate.[3] 2. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the same sample.[3] 3. Validate long-term stability at the intended storage temperature by analyzing stored QCs against a freshly prepared calibration curve.[3][17] |
| Presence of unlabeled Efavirenz peak in a blank sample spiked only with deuterated Efavirenz | 1. Isotopic impurity in the deuterated Efavirenz standard.[3] 2. In-source fragmentation of the deuterated standard in the mass spectrometer.[3] 3. Potential for deuterium exchange (less likely for Efavirenz-d5).[18] | 1. Check the certificate of analysis for the isotopic purity of your internal standard.[3] 2. Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation.[3] 3. If the problem persists, consider using a different lot of the internal standard or one labeled with a more stable isotope like ¹³C.[19] |
Part 3: Experimental Protocols & Workflows
To ensure the integrity of your results, it is essential to validate the stability of your deuterated Efavirenz standard under your specific experimental conditions. Below are detailed protocols for key stability assessments.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of deuterated Efavirenz in a biological matrix after a specified number of freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Deuterated Efavirenz stock solution
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Low and High concentration Quality Control (QC) samples
Procedure:
-
Sample Preparation: Spike the blank biological matrix with deuterated Efavirenz to prepare at least six replicates of low and high concentration QC samples.
-
Baseline Analysis: Analyze three replicates of the low and high QC samples immediately after preparation (Cycle 0) against a freshly prepared calibration curve.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at your intended storage temperature (e.g., -80°C) for at least 12-24 hours.[11]
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle.
-
-
Analysis after Cycles:
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for the QC samples at each freeze-thaw cycle.
-
Compare the mean concentration of the stability samples to the nominal concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration, and the precision should be ≤15% CV.[1]
-
Protocol 2: Bench-Top Stability Assessment
Objective: To evaluate the stability of deuterated Efavirenz in a biological matrix at room temperature for a period that simulates the sample preparation and handling time.
Procedure:
-
Sample Preparation: Prepare at least six replicates of low and high concentration QC samples in the biological matrix.
-
Storage: Place the QC samples on a laboratory bench at room temperature.
-
Time-Point Analysis:
-
Analyze three replicates of each QC level at time zero (immediately after preparation).
-
Analyze the remaining three replicates of each QC level after a predefined period that exceeds the expected sample handling time (e.g., 24 hours).[3]
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for the QC samples at the end of the storage period.
-
Compare these results to the time zero samples.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the time zero samples.[1]
-
Part 4: Visualizing Workflows and Degradation
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies for a deuterated internal standard.
Caption: Workflow for assessing the stability of deuterated Efavirenz.
Potential Degradation Pathways of Efavirenz
Understanding the potential degradation pathways of Efavirenz is crucial for troubleshooting. The primary routes of degradation involve hydrolysis and oxidation.
Caption: Simplified potential degradation pathways of Efavirenz.
References
-
Results of the degradation of efavirenz in biological matrix of stability studies. (n.d.). ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, November 18). Bioanalysis Zone. [Link]
-
Forced degradation study for efavirenz. (n.d.). ResearchGate. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). PMC. [Link]
-
Variability in Response for Bioanalytical Assay using LC-MS/MS. (n.d.). Chromatography Today. [Link]
-
Kurmi, M., Sahu, A., Singh, D. K., Singh, I. P., & Singh, S. (2017). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Journal of Pharmaceutical and Biomedical Analysis, 148, 170-181. [Link]
-
Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. (2026, January 21). Chromatography Today. [Link]
-
A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. (n.d.). PMC. [Link]
-
Freeze-Thaw Stability Testing. (2025, February 5). Microchem Laboratory. [Link]
-
Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. (n.d.). IJPQA. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]
-
Kumar, R., et al. (n.d.). Stability Indicating Analytical Method Development and Validation of Efavirenz Quantification by High Performance Liquid Chrom. ResearchGate. [Link]
-
Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. (2026, January 20). Taylor & Francis. [Link]
-
Freez thaw study. (2020, October 26). Pharmaguideline Forum. [Link]
-
Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry. (2022, July 8). Wellcome Open Research. [Link]
-
A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry. (2015, April 15). PubMed. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. [Link]
-
Journal Watch: Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot. (n.d.). Chromatography Today. [Link]
-
Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography. (2026, January 21). ResearchGate. [Link]
-
Stability Study and Densitometric Determination of Efavirenz in Tablet by Normal Phase Thin Layer Chromatography. (n.d.). ResearchGate. [Link]
-
Stability of Selected Biochemical Analytes in Plasma Samples Stor. (n.d.). Longdom Publishing. [Link]
-
AN5008: High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. (n.d.). Wyatt Technology. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (n.d.). ResearchGate. [Link]
-
Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025, October 13). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microchemlab.com [microchemlab.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Efavirenz Metabolite Chromatographic Resolution
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in the quantification of Efavirenz (EFV) and its primary phase I metabolites.
The Core Challenge: Isomeric Interference
Efavirenz is extensively metabolized in the human liver. The principal metabolic pathway is CYP2B6-mediated hydroxylation to 8-hydroxyefavirenz (8-OH-EFV), while a minor secondary pathway via CYP2A6 yields 7-hydroxyefavirenz (7-OH-EFV)[1]. Because 8-OH-EFV and 7-OH-EFV are positional isomers, they share identical molecular weights and fragmentation patterns (e.g., m/z 330 → 258 in negative ESI)[1],[2]. Consequently, tandem mass spectrometry (MS/MS) cannot distinguish them. Baseline chromatographic resolution is an absolute requirement to prevent the overestimation of 8-OH-EFV and to ensure accurate pharmacokinetic profiling[1],[3].
Diagnostic Workflow
Diagnostic workflow for resolving isomeric efavirenz metabolites via chromatography.
Troubleshooting Guides & FAQs
Q1: My 8-OH-EFV and 7-OH-EFV peaks are merging into a single broad peak. Why is this happening, and how do I fix it? Causality & Solution: Co-elution occurs because these positional isomers have nearly identical hydrophobicity. If you are using a steep, generic gradient (e.g., 5% to 95% organic over 3 minutes) on a standard C18 column, the stationary phase does not have enough time to exploit the minute differences in their partition coefficients. Actionable Fix: Flatten your gradient. A validated approach utilizes a shallow linear increase of the secondary mobile phase (methanol) from 50% to 90% over a span of 16 minutes[1]. This extended interaction time allows the slight steric differences of the hydroxyl group position to dictate differential elution.
Q2: Should I use Methanol or Acetonitrile as my strong mobile phase? Causality & Solution: Methanol is vastly superior for resolving EFV hydroxyl-isomers. Acetonitrile acts primarily through dipole-dipole interactions and is a stronger elution solvent in reversed-phase liquid chromatography (RPLC), which often compresses the critical pair. Methanol, being a protic solvent, engages in hydrogen bonding with the phenolic hydroxyl groups of 8-OH-EFV and 7-OH-EFV. This secondary interaction provides the necessary selectivity to pull the isomers apart[1].
Q3: I've flattened my gradient, but I'm still seeing peak tailing and incomplete resolution. What column chemistry should I switch to? Causality & Solution: While a high-efficiency C18 column (e.g., 3 µm particle size) can work under optimized conditions[1], standard alkyl chains rely purely on hydrophobic dispersion forces. If C18 fails, switch to a Biphenyl or Phenyl-Hexyl stationary phase. The phenyl rings in the stationary phase engage in π−π interactions with the benzoxazine ring of Efavirenz. Because the position of the hydroxyl group (C7 vs. C8) slightly alters the electron density of the aromatic ring, π−π interacting columns amplify the selectivity between the two isomers.
Q4: My retention times are drifting after 50 injections of human plasma samples. How do I stabilize the system? Causality & Solution: Retention time drift in bioanalysis is typically caused by the accumulation of endogenous matrix components, specifically phospholipids, on the column head. This alters the stationary phase chemistry. Simple protein precipitation (PPT) does not remove phospholipids. Actionable Fix: Switch your sample preparation to Liquid-Liquid Extraction (LLE). Extracting the plasma with a non-polar solvent system like ethyl acetate or a hexane/ethyl acetate mixture provides high recovery for EFV and its metabolites while leaving polar phospholipids behind in the aqueous layer[2].
Quantitative Data Summary
The following table summarizes the critical MRM transitions and expected chromatographic behavior for EFV and its primary metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Relative Polarity | Primary Metabolic Enzyme |
| Efavirenz (EFV) | 314.0 | 244.0 | Lowest (Elutes Last) | N/A (Parent Drug) |
| 8-Hydroxyefavirenz | 330.0 | 258.0 | Moderate | CYP2B6[1],[3] |
| 7-Hydroxyefavirenz | 330.0 | 258.0 | Moderate | CYP2A6[1],[3] |
| 8,14-Dihydroxyefavirenz | 346.0 | 274.0 | Highest (Elutes First) | CYP2B6 (Secondary)[1] |
Note: All analyses are performed in negative electrospray ionization (ESI-) mode. 8-OH-EFV and 7-OH-EFV share identical transitions, mandating chromatographic separation[1],[2].
Step-by-Step Methodology: Validated LC-MS/MS Protocol
This self-validating protocol ensures baseline resolution of EFV metabolites, preventing isobaric cross-talk and ensuring trustworthiness in your pharmacokinetic data.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma into a clean polypropylene tube.
-
Add 20 µL of internal standard (e.g., Nevirapine or EFV-d4, 1 µg/mL)[1],[3].
-
Add 1.0 mL of extraction solvent (Ethyl Acetate)[2].
-
Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).
Step 2: Chromatographic Separation
-
Column: Phenomenex Luna C18 (100 × 2 mm, 3 µm) or equivalent Phenyl-Hexyl column[1].
-
Mobile Phase A: 0.01% Formic Acid in Water (99%) with 1% Methanol[1].
-
Mobile Phase B: 0.01% Formic Acid in Water (1%) with 99% Methanol[1].
-
Flow Rate: 0.80 mL/min (optimized for robust high-throughput on 2 mm ID columns without splitting)[1].
-
Gradient Program:
-
Self-Validation Check: Before running biological samples, inject a neat mixed standard of 8-OH-EFV and 7-OH-EFV. Calculate the resolution ( Rs ). Proceed to biological samples only if Rs≥1.5 . If Rs<1.5 , verify mobile phase preparation or replace the analytical column.
Step 3: MS/MS Detection
-
Ionization: Electrospray Ionization (ESI) in Negative Mode.
-
Source Temperature: 470°C – 550°C (optimize based on specific source design)[1],[3].
-
Ion Spray Voltage: -4500 V[1].
-
Monitor the quantifier and qualifier MRM transitions as listed in the Quantitative Data Summary.
References
- Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdzPuWltx-lBUN53XZJFPWyP3NBWrnNlN_qUQIBp7xKy9XogARlk0wRIjfKPJYY0yMn0D_4RxJ4Q1Yuokk4VMqrrRDNdatKI-eKPTk_g34pUx3SowOu-Os0C-DRILFKr6lUSV6HOX5CFqFDgc=]
- Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuaQf2qLKKST4SmqW-d_VMprMErcpGAjpz-zbFL5-WX2zToXwvXm-PfpdFGsKJaK-MO3-SX9aBZsckSc89MX16hStCn02OzF6BF0_ivi1xxDWZMyIcm6p9vL716gI4CuKKcF4znf0xhR_hL10IJqCBHf9TkVHeGgb0n4595_PTFAjp7C3gx9ivjtcka-fJHixWLgjGB9u07QEHm-x472oG9CwWTsUprKlPsoc4GNdu80IqRdujLFGNjz-4wBA7Xyms7sQJdq2pMIUJwhJnMjOY4R3wXPK0JQG3FLINUi6GsRIeOuIb5LfC-wTNGpyLdy-zh1pDHxq154MJnR9i5fCU2CzhQRZTSAameiNIhOv-j-f0-vhi3vYoWjaHMpYmUBBcQLMl-Xye]
- Population Pharmacokinetic Modeling To Estimate the Contributions of Genetic and Nongenetic Factors to Efavirenz Disposition. asm.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXlcQappXQhVSe-H6YZMxaHFkGlJ7rPjmc80RTo1uQ2LJ6GmLw8TFDuUPHGQWzWWNxBv-4Hdhu_FfkdUA-NJexRC0Vp0WhDB9dlVIGiuIoEr_NorZnGyy20eKysa4yZoQ4ANYTTzo_iqqX7Is=]
Sources
Technical Support Center: LC-MS/MS Optimization & Troubleshooting for 7,14-Dihydroxy Efavirenz-d4
Welcome to the Technical Support Center for the bioanalytical quantification of Efavirenz metabolites. This guide is curated for researchers and drug development professionals, focusing on the optimization and troubleshooting of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 7,14-Dihydroxy Efavirenz-d4 . This compound serves as a critical stable-isotope-labeled internal standard (SIL-IS) to accurately quantify dihydroxylated metabolites in pharmacokinetic studies.
Part 1: Core System Parameters & Quantitative Data
To establish a reliable baseline for your assay, ensure your mass spectrometer and liquid chromatography systems are tuned to the following optimized parameters.
Table 1: Optimized LC-MS/MS Parameters for 7,14-Dihydroxy Efavirenz-d4
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization Negative (ESI-) | The benzoxazin-2-one ring readily deprotonates, yielding a strong[M-H]- precursor ion[1]. |
| Precursor Ion (Q1) | m/z 350.0 | Corresponds to the [M-H]- mass of the deuterated 7,14-Dihydroxy Efavirenz-d4 (MW ~351.67)[2]. |
| Product Ion (Q3) | m/z 266.0 (Quantifier), 248.0 (Qualifier) | Represents a loss of 84 Da, which is the characteristic cleavage of the oxazinone ring[3]. |
| Collision Energy (CE) | -25 to -30 eV | Provides the optimal kinetic energy for the fragmentation of the dihydroxylated efavirenz structure[3]. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.8) | Promotes deprotonation in ESI- mode. Strong acids like formic acid suppress negative ionization[4]. |
| Mobile Phase B | 100% Acetonitrile | Affords better desolvation, shorter run times, and higher ionization efficiency compared to methanol[4]. |
| Analytical Column | Sub-2 µm C18 (e.g., 2.1 x 50 mm) or Monolithic | Required for the baseline chromatographic resolution of closely related positional isomers[4]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 7,14-Dihydroxy Efavirenz-d4 signal intensity low or fluctuating in ESI- mode? A: Signal suppression in negative ion mode is highly sensitive to mobile phase chemistry and matrix effects.
-
Causality: The presence of residual formic acid or trifluoroacetic acid (TFA) from previous positive-mode runs will neutralize the [M-H]- ion, drastically killing the signal. Furthermore, endogenous phospholipids from plasma extracts can co-elute and compete for charge droplets in the ESI source[1].
-
Solution: Flush the LC system with 50:50 Isopropanol:Water to remove residual acids. Switch your aqueous mobile phase strictly to 4[4]. To validate, perform a post-column infusion (T-infusion) of the IS while injecting a blank matrix extract. If a signal dip occurs at the retention time of the IS, you have a matrix effect and must adjust your LC gradient or switch to a more stringent extraction method[5].
Q2: How do I resolve co-elution issues between the 7,14-dihydroxy and 8,14-dihydroxy efavirenz isomers? A: Efavirenz undergoes extensive secondary metabolism via Cytochrome P450 enzymes, producing multiple dihydroxylated positional isomers (e.g., 8,14-dihydroxyefavirenz and 7,14-dihydroxyefavirenz) which have identical masses and similar fragmentation patterns[6].
-
Causality: Because the mass spectrometer cannot distinguish between these isomers if they co-elute (both produce m/z 346 > 262 for the unlabeled, and m/z 350 > 266 for the d4-labeled if isotopic impurities exist), 2[2].
-
Solution: Utilize a high-efficiency sub-2 µm C18 column (UPLC) or a monolithic column. Flatten the gradient slope (e.g., 30% to 50% Mobile Phase B over 3 minutes) rather than using a ballistic gradient. Validate separation by injecting a mixed standard of both isomers and ensuring a resolution factor (Rs) > 1.5.
Q3: What causes the baseline noise to spike specifically at the m/z 350 > 266 transition? A: High baseline noise at specific MRM transitions usually indicates isobaric interference from the mobile phase, column bleed, or extraction solvent impurities.
-
Causality: Phthalates or plasticizers from low-grade polypropylene tubes can leach into the sample, especially when using strong organic solvents like MTBE or Ethyl Acetate during Liquid-Liquid Extraction (LLE)[3].
-
Solution: Substitute all plastic consumables with glass vials during the extraction phase. Optimize the Declustering Potential (DP) to filter out solvent clusters. Run a solvent blank; if the noise persists, replace the mobile phase B with LC-MS grade Acetonitrile and bypass the column to isolate the source of the noise.
Part 3: Step-by-Step Experimental Workflows
Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol isolates dihydroxylated efavirenz metabolites while minimizing phospholipid-induced matrix effects.
-
Aliquot: Transfer 50 µL of human plasma into a clean glass tube.
-
Spike: Add 10 µL of 7,14-Dihydroxy Efavirenz-d4 working solution (e.g., 500 ng/mL in 50% methanol). Vortex for 10 seconds.
-
Buffer: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.0) to ensure the analytes remain in their unionized state for organic partitioning[3].
-
Extract: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dry: Transfer 800 µL of the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute: Reconstitute the residue in 100 µL of Mobile Phase A:B (70:30, v/v).
-
Validation Step (Critical): Always process a "Double Blank" (matrix with no IS) and a "Zero Standard" (matrix with IS only) alongside your samples. The Double Blank must show an interfering peak area <5% of the Lower Limit of Quantification (LLOQ) to validate the absence of carryover or contamination.
Protocol 2: LC-MS/MS Parameter Optimization (Tuning)
-
Syringe Infusion: Infuse a 1 µg/mL solution of 7,14-Dihydroxy Efavirenz-d4 (in 50:50 Water:Acetonitrile) directly into the ESI source at 10 µL/min[1].
-
Q1 Optimization: Scan in Q1 negative mode (m/z 200-400). Adjust the Declustering Potential (DP) or Cone Voltage until the m/z 350.0 [M-H]- peak is maximized.
-
Product Ion Scan: Isolate m/z 350.0 in Q1. Ramp the Collision Energy (CE) from -10 to -50 eV and scan Q3 to identify the most abundant fragments (typically m/z 266.0 and 248.0).
-
MRM Creation: Build the MRM method using the optimized DP and CE values. Set the dwell time to 50-100 ms to ensure at least 15 data points across the chromatographic peak[1].
Part 4: System Workflows & Pathway Visualizations
Caption: Step-by-step LC-MS/MS optimization workflow for 7,14-Dihydroxy Efavirenz-d4 quantification.
Caption: Cytochrome P450-mediated metabolism of Efavirenz leading to dihydroxylated isomers.
References
-
A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma Source: PLOS One / PMC URL:[Link]
-
A sensitive and robust LC-MS/MS method with monolithic column and electrospray ionization for the quantitation of efavirenz in human plasma Source: SciELO URL:[Link]
-
Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways Source: PMC / Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid Source: PMC / Drug Metabolism and Disposition URL:[Link]
-
Proposed MS–MS fragmentation schemes for efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz Source: ResearchGate / Therapeutic Drug Monitoring URL:[Link]
Sources
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 6. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrogen-Deuterium Exchange in Labeled Standards
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into a critical challenge in analytical chemistry: the prevention of hydrogen-deuterium (H-D) exchange in labeled standards. Uncontrolled H-D exchange can compromise the integrity of your standards, leading to inaccurate quantification and misinterpreted data.[1] This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides to navigate the complexities of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for my deuterated standards?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment, a process often called "back-exchange".[1] This is problematic because it alters the mass of your internal standard, which is expected to be constant for accurate quantification in methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This can lead to unreliable and inaccurate results.
Q2: My deuterated standard seems to be losing its label. What are the primary causes?
A2: The stability of deuterated standards is highly dependent on several environmental factors. The most common culprits for label loss are:
-
pH of the Solution: Both acidic and basic conditions can catalyze the H-D exchange reaction.[1][3] For many compounds, especially those with amide protons like peptides, the exchange rate is slowest at a pH of approximately 2.5.[1]
-
Solvent Choice: Protic solvents, such as water (H₂O) and methanol (MeOH), are significant sources of hydrogen atoms and can facilitate the exchange process.[2]
-
Temperature: Higher temperatures accelerate the rate of H-D exchange.[1][4] The rate of exchange can be about 14 times faster at 25°C compared to 0°C.[1]
-
Label Position: The position of the deuterium label on the molecule is critical. Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[5][6]
Q3: Can I store my deuterated standards in an aqueous solution?
A3: It is generally not recommended to store deuterated standards in aqueous (H₂O) or other protic solvents for extended periods due to the high risk of H-D exchange.[7] If an aqueous environment is unavoidable, using deuterium oxide (D₂O) can help maintain a deuterium-rich environment.[1] For long-term storage, it is best to keep standards as a lyophilized powder or dissolved in a suitable aprotic solvent at -20°C or colder.[7]
Q4: How can I quickly check if my standard is undergoing H-D exchange?
A4: A straightforward way to assess the stability of your deuterated standard is to perform a time-course experiment. Prepare a solution of your standard under your typical experimental conditions (solvent, pH, temperature). Analyze aliquots of this solution via LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).[5] A significant increase in the signal of the unlabeled analyte over time is a clear indicator of H-D exchange.[5]
Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent quantification and observation of a lower mass peak for the internal standard.
Have you considered the impact of your solvent?
Protic solvents are a primary driver of H-D exchange. The presence of readily available hydrogen atoms can lead to the gradual loss of deuterium from your standard.
-
Causality: Protic solvents contain hydroxyl (-OH) or amine (-NH) groups, which can readily donate protons and facilitate the exchange with deuterium atoms on your standard. Aprotic solvents lack these groups and are therefore less likely to cause back-exchange.
-
Protocol for Solvent Selection and Handling:
-
Prioritize Aprotic Solvents: Whenever possible, reconstitute and dilute your deuterated standards in aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[1]
-
Use Deuterated Solvents if Protic is Necessary: If your experimental conditions demand a protic solvent, use the deuterated version (e.g., D₂O instead of H₂O, CD₃OD instead of CH₃OH) to minimize the introduction of hydrogen.[1][8]
-
Minimize Water Contamination: Be aware that even aprotic solvents can contain trace amounts of water. Use high-purity, dry solvents and handle them in a dry environment to prevent moisture absorption.[9][10]
-
Issue 2: Rapid loss of deuterium label, particularly during sample preparation.
Are you controlling the pH and temperature of your solutions?
The rate of H-D exchange is highly sensitive to both pH and temperature. Failure to control these parameters can lead to significant and rapid label loss.
-
Causality: The H-D exchange reaction is catalyzed by both acids and bases.[3][11] For many molecules, particularly those with amide hydrogens, the exchange rate is at its minimum around pH 2.5.[1] Conversely, neutral and basic conditions significantly accelerate deuterium loss.[1] Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly.[4][12]
-
Workflow for pH and Temperature Control:
Caption: A workflow for controlling pH and temperature.
-
Experimental Protocol: Quenching the Exchange Reaction
-
Acidification: Immediately after your desired reaction or incubation time, quench the H-D exchange by rapidly lowering the pH of the sample to approximately 2.5.[1][4] This is a critical step to "freeze" the exchange state.
-
Cooling: Concurrently, cool the sample to 0°C by placing it on ice or using a cooled autosampler and column compartment.[1][4] This significantly reduces the exchange rate.[1]
-
Maintain Quench Conditions: Ensure that all subsequent steps, including protease digestion (if applicable) and chromatographic separation, are performed under these "quench" conditions (low pH and low temperature) to minimize back-exchange.[4][13]
-
Issue 3: Gradual loss of isotopic purity during long-term storage.
How are you storing your deuterated standards?
Improper storage is a common cause of gradual degradation and loss of isotopic enrichment over time.
-
Causality: Light, humidity, and elevated temperatures can all contribute to the degradation of deuterated compounds and facilitate H-D exchange.[14] Moisture from the atmosphere can be a source of hydrogen for exchange, especially for hygroscopic compounds.[14]
-
Data Summary: Recommended Storage Conditions
| Storage Duration | Temperature | Light Protection | Solvent/Form | Expected Stability | Key Considerations |
| Long-Term | -20°C or colder | Amber vials or stored in the dark | Lyophilized powder or in a suitable aprotic solvent | Years (lyophilized); Months to a year+ (in aprotic solvent) | Ensure container is well-sealed to prevent moisture and oxygen entry.[7][14] |
| Short- to Medium-Term | 2-8°C | Protected from light | Aprotic organic solvent | Weeks to Months | Common practice for working solutions. Ensure container is well-sealed.[7] |
| Not Recommended | Room Temperature | Unprotected | Aqueous or protic solvents; Acidic or basic solutions | Hours to Days | High risk of H-D exchange. Prepare fresh solutions as needed.[7] |
-
Protocol for Optimal Storage:
-
Equilibration: Before opening a container of a deuterated standard, especially one stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the vial.[7]
-
Inert Atmosphere: For highly sensitive compounds, consider handling and storing them under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and moisture contamination.[14][15]
-
Light Protection: Always store deuterated compounds in amber vials or other light-protecting containers to prevent photodegradation.[14]
-
Issue 4: Deuterium loss during LC-MS analysis.
Have you optimized your chromatographic method to minimize back-exchange?
The analytical run itself can be a source of back-exchange, especially with longer run times and the use of aqueous mobile phases.
-
Causality: During reversed-phase liquid chromatography, the aqueous component of the mobile phase can act as a source of hydrogen, leading to back-exchange on the column.[16][17] The duration of the analysis directly correlates with the extent of this back-exchange.[17]
-
Diagram of Factors Influencing Back-Exchange in LC-MS:
Caption: Key factors influencing H-D back-exchange during LC-MS analysis.
-
Methodology for Minimizing On-Column Exchange:
-
Streamline Sample Preparation: Keep the time between sample preparation and injection as short as possible.[1]
-
Use Faster Chromatography: Employ faster chromatographic gradients to reduce the time the analyte spends on the column.[1] While this can sometimes sacrifice resolution, it is often a necessary trade-off to preserve the deuterium label.[13][17]
-
Sub-Zero Chromatography: For highly sensitive applications, consider using specialized LC systems capable of operating at sub-zero temperatures (e.g., -30°C) with cryo-solvents, which can significantly reduce back-exchange.[18][19]
-
Low Ionic Strength: In some cases, using a lower ionic strength buffer in the mobile phase before electrospray injection can help minimize back-exchange.[17]
-
By understanding the mechanisms of hydrogen-deuterium exchange and implementing these preventative strategies, you can ensure the stability and integrity of your labeled standards, leading to more accurate and reliable experimental results.
References
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC. (n.d.). Retrieved from [Link]
-
Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). (n.d.). Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Effect of pH on in-electrospray hydrogen/deuterium exchange of carbohydrates and peptides. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. (2024). PubMed. Retrieved from [Link]
-
Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). Molecules. Retrieved from [Link]
-
Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]
-
MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. (2012). PMC. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. Retrieved from [Link]
-
(PDF) Hydrogen/deuterium exchange in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved from [Link]
-
Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. (2020). ACS Publications. Retrieved from [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2012). Analytical Chemistry. Retrieved from [Link]
-
Temperature dependence of protein motions in a thermophilic dihydrofolate reductase and its relationship to catalytic efficiency. (2014). PNAS. Retrieved from [Link]
-
Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. (n.d.). Western University Open Repository. Retrieved from [Link]
-
Hydrogen/Deuterium eXchange Mass Spectrometry. (n.d.). Spectralys Biotech. Retrieved from [Link]
-
Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry. (2022). NIST. Retrieved from [Link]
-
Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. (2022). Bioanalysis Zone. Retrieved from [Link]
-
Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Retrieved from [Link]
-
Which internal standard? Deuterated or C13 enriched? (2013). ResearchGate. Retrieved from [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. (2026). LCGC International. Retrieved from [Link]
-
Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. (n.d.). BioPharm International. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labinsights.nl [labinsights.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. longdom.org [longdom.org]
- 13. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry | bioRxiv [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
Improving extraction recovery of Efavirenz metabolites from plasma
Welcome to the Technical Support Center for the extraction and bioanalysis of Efavirenz (EFV) and its metabolites. As a Senior Application Scientist, I have designed this guide to help you troubleshoot low recoveries, mitigate matrix effects, and understand the physicochemical behaviors of EFV and its hydroxylated metabolites (8-OH-EFV, 7-OH-EFV, and 8,14-diOH-EFV) during LC-MS/MS sample preparation.
Core Metabolism & Analytical Targets
To optimize extraction, we must first understand the metabolic pathways of EFV. Efavirenz is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, into polar hydroxylated metabolites, which are subsequently conjugated by UDP-glucuronosyltransferases (UGTs)[1].
Fig 1. Efavirenz hepatic metabolism pathways via CYP450 and UGT enzymes.
Troubleshooting FAQs
Q1: Why is the recovery of 8-hydroxyefavirenz significantly lower than the parent Efavirenz in my Liquid-Liquid Extraction (LLE)?
Mechanistic Causality: Efavirenz is highly lipophilic. When you introduce a hydroxyl group at the 8-position, the molecule becomes significantly more polar. If your LLE protocol uses a highly non-polar solvent (e.g., 100% hexane), the parent EFV will partition into the organic phase, but the polar 8-OH-EFV will largely remain in the aqueous plasma layer[2]. Furthermore, in vivo, 8-OH-EFV is rapidly and extensively conjugated into glucuronides[1]. If you are not performing enzymatic hydrolysis prior to extraction, you are only extracting the "free" fraction, which represents a tiny minority of the total circulating metabolite[3].
Solution:
-
For Total Metabolites: Pre-treat the plasma with β-glucuronidase to cleave the conjugates[1].
-
Solvent Optimization: Switch from pure non-polar solvents to moderately polar mixtures, such as Hexane:Ethyl Acetate (1:1 v/v) or pure Ethyl Acetate, which drastically improves the partition coefficient of the hydroxylated metabolites into the organic phase[2][3].
Q2: My 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz levels are undetectable or highly variable in clinical HIV samples. What went wrong?
Mechanistic Causality: This is a classic thermal degradation issue. Clinical plasma samples from HIV-positive patients are routinely heat-inactivated (e.g., 60°C for 1 hour) to ensure biosafety before analytical processing. While EFV and 8-OH-EFV are thermally stable, 7-OH-EFV and 8,14-diOH-EFV are highly unstable under these conditions, suffering up to 90–95% degradation[4]. They also degrade rapidly at room temperature.
Solution: Avoid heat inactivation for these specific secondary metabolites. Utilize alternative viral deactivation methods (e.g., chemical lysis buffers compatible with your extraction, or UV irradiation) and maintain strict cold-chain handling (processing on ice)[4].
Q3: How do I optimize Solid-Phase Extraction (SPE) to capture both EFV and its polar metabolites simultaneously?
Mechanistic Causality: EFV and its hydroxylated metabolites act as weak acids. At a physiological plasma pH of ~7.4, the phenolic hydroxyl groups on the metabolites may become partially ionized. Ionized molecules have poor affinity for the hydrophobic divinylbenzene backbone of Hydrophilic-Lipophilic Balance (HLB) SPE cartridges. By acidifying the plasma to pH 2.0, you force the analytes into their fully protonated (unionized) state, maximizing their hydrophobicity and retention on the sorbent[5].
Solution: Acidify the plasma sample to pH 2.0 prior to loading onto the HLB cartridge, and elute with a strong, protic solvent like 100% Methanol to disrupt hydrogen bonding and quantitatively desorb the analytes[5].
Decision Matrix & Workflows
Fig 2. Decision matrix for troubleshooting low efavirenz metabolite recovery.
Quantitative Data Summaries
Table 1: Stability Profile of Efavirenz and Metabolites in Human Plasma [4]
| Analyte | Room Temp (24h) | -20°C (90 days) | Heat Inactivation (60°C, 1h) |
|---|---|---|---|
| Efavirenz (EFV) | Stable | Stable | Stable |
| 8-OH-EFV | Stable | Stable | Stable |
| 7-OH-EFV | 46–69% Loss | 17–50% Loss | 90–95% Loss |
| 8,14-diOH-EFV | 46–69% Loss | 17–50% Loss | 90–95% Loss |
Table 2: Comparison of Extraction Modalities
| Method | Target Fraction | Key Solvents/Sorbents | Pros | Cons |
|---|---|---|---|---|
| LLE | Free or Total | Hexane:Ethyl Acetate (1:1) | High recovery of polar metabolites; very clean extract | Labor-intensive; requires evaporation step |
| SPE | Free | HLB Sorbent, pH 2.0 Load | Excellent reproducibility; automatable | Cartridge cost; requires careful pH tuning |
| PPT | Fast Screening | Cold Acetonitrile (1:4) | Rapid; simple | High matrix effects (phospholipids) |
Validated Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Total Metabolites
This protocol utilizes enzymatic hydrolysis to ensure glucuronide conjugates are converted back to free metabolites prior to organic extraction[1][3].
-
Aliquoting: Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.
-
Hydrolysis: Add 100 µL of β-glucuronidase (approx. 500 U) prepared in 0.2 M sodium acetate buffer (pH 5.0). Vortex briefly and incubate at 37°C for 17 hours[1].
-
Internal Standard: Spike the sample with 50 µL of internal standard solution (e.g., 13C6-EFV and 2H4-8-OH-EFV) to compensate for downstream matrix effects.
-
Alkalinization: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.4) to adjust the pH, optimizing the partitioning of the analytes[1].
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (1:1 v/v)[2]. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Drying: Carefully transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., Acetonitrile: 20mM Ammonium Acetate) for LC-MS/MS injection[3].
Protocol B: Solid-Phase Extraction (SPE) for Free Metabolites
This protocol leverages pH-driven hydrophobic interactions on an HLB sorbent to maximize the recovery of weak acids[5].
-
Sample Preparation: Aliquot 200 µL of plasma and add internal standards.
-
Acidification (Critical Step): Add 200 µL of 2% phosphoric acid (or formic acid) to the plasma to drop the pH to ~2.0. Causality: This fully protonates EFV and its hydroxylated metabolites, ensuring maximum retention on the HLB sorbent[5].
-
Conditioning: Condition a 60 mg/3 mL HLB SPE cartridge with 1.0 mL of 100% Methanol, followed by 1.0 mL of LC-MS grade water.
-
Loading: Load the acidified plasma sample onto the cartridge at a controlled flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute salts and polar endogenous proteins without desorbing the analytes.
-
Elution: Elute the target analytes with 1.0 mL of 100% Methanol[5].
-
Final Prep: Evaporate the eluate under nitrogen and reconstitute in the appropriate mobile phase for analysis.
Sources
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
Resolving calibration curve non-linearity in Efavirenz quantification
Troubleshooting Calibration Curve Non-Linearity
Overview: Welcome to the Bioanalytical Technical Support Center. Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by high lipophilicity (LogP ~4.6) and extensive plasma protein binding. Quantifying EFV via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) typically utilizes negative electrospray ionization (ESI), monitoring multiple reaction monitoring (MRM) transitions such as m/z 314.2 → 244.1 or m/z 313.9 → 69.2[1].
While robust assays aim for broad linear dynamic ranges (e.g., 1.0 – 2,500 ng/mL or 100 – 5,000 ng/mL)[1][2], calibration curve non-linearity is a persistent hurdle. This guide provides mechanistic troubleshooting and self-validating protocols to ensure your assay meets the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation (BMV) 2018 guidelines[3].
Diagnostic Workflow: Identifying the Source of Non-Linearity
Diagnostic decision tree for isolating LC-MS/MS calibration curve non-linearity.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My calibration curve flattens out at the Upper Limit of Quantification (ULOQ, >2,500 ng/mL). What causes this, and how do I fix it?
-
Causality: High-end non-linearity in ESI-MS/MS is typically caused by droplet surface charge saturation . In ESI, ionization occurs at the surface of charged droplets, meaning the number of available charge sites is finite. At ULOQ concentrations, EFV molecules saturate these sites. Excess neutral molecules are discarded in the vacuum exhaust, causing the detector response to plateau while the nominal concentration increases.
-
Self-Validating Solution: To validate whether this is ESI saturation or detector multiplier saturation, monitor the M+1 or M+2 isotopic peak. If the isotopic peak response remains linear while the monoisotopic peak plateaus, the issue is detector saturation (fix: switch to a weaker MRM transition). If both plateau, it is ESI saturation. If ESI saturation is reproducible, FDA BMV guidelines permit the use of a quadratic regression model, provided it is justified as the simplest adequate model[3]. Otherwise, dilute the sample extract to bring the ULOQ within the linear dynamic range.
Q2: The low end of my curve (LLOQ, 1.0 ng/mL) is curving upwards and failing the ±20% accuracy criteria. Why?
-
Causality: A positive bias at the LLOQ is rarely due to chemical interference; it is a mathematical artifact of heteroscedasticity combined with physical carryover . Because LC-MS/MS variance increases proportionally with concentration, unweighted linear regression minimizes absolute errors at the ULOQ, effectively ignoring the LLOQ. Furthermore, EFV's lipophilicity causes it to adsorb to the hydrophobic surfaces of autosampler stators and injection needles, slowly eluting into subsequent blank or LLOQ injections.
-
Self-Validating Solution: First, apply a 1/x² weighting factor to normalize variance across the curve[1]. To validate whether the remaining bias is physical carryover, inject a ULOQ sample followed by three consecutive double-blank matrix samples. If the peak area decays exponentially across the blanks, the contamination is strictly autosampler-related (fix: implement Protocol A). If it remains constant, the contamination is systemic (e.g., mobile phase contamination).
Q3: I am using a stable isotope-labeled internal standard (13C6-Efavirenz), but its response drops significantly at the ULOQ. Is this normal?
-
Causality: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating matrix effects[2]. However, if the SIL-IS response drops by >20% at the ULOQ compared to the LLOQ, it indicates analyte-induced ionization suppression . The massive abundance of unlabeled EFV outcompetes the 13C6-EFV for charge in the ESI source.
-
Self-Validating Solution: Dilute the sample extract prior to injection. If the IS response normalizes across the curve post-dilution, analyte-induced suppression is confirmed. Ensure the IS concentration is optimized (typically placed near the middle of the calibration range) so the analyte/IS ratio remains linear despite absolute suppression.
Quantitative Data Presentation: Calibration Model Comparison
Selecting the correct regression model is critical for regulatory compliance. The table below summarizes standard models evaluated against FDA 2018 BMV criteria for Efavirenz.
| Regression Model | Weighting Factor | Best Use Case | FDA 2018 Acceptance Criteria[3] | Efavirenz Bioanalysis Context |
| Linear | None | Narrow dynamic ranges (<10-fold) | ±15% of nominal (±20% for LLOQ) | Not recommended. Fails LLOQ accuracy due to high-end variance bias. |
| Linear | 1/x | Moderate ranges (10 to 100-fold) | ≥75% of non-zero standards must pass | May still fail LLOQ accuracy for highly lipophilic compounds. |
| Linear | 1/x² | Wide ranges (e.g., 1 to 2,500 ng/mL) | ±15% of nominal (±20% for LLOQ) | Industry Standard. Forces accurate fitting at the LLOQ[1][2]. |
| Quadratic | 1/x² | Inherent ESI saturation at ULOQ | Must be justified as simplest model | Acceptable if ULOQ >5,000 ng/mL and scientifically justified to the agency. |
Experimental Protocols
Protocol A: Self-Validating Mitigation of Autosampler Carryover Objective: Eliminate EFV adsorption in the fluidics pathway to restore LLOQ linearity.
-
Prepare Wash Solvents: Formulate a strong wash solvent capable of solubilizing lipophilic EFV (e.g., 50:25:25 Isopropanol:Methanol:Acetonitrile with 0.1% Formic Acid). Use a weak wash of 10:90 Methanol:Water to remove precipitated salts.
-
Configure Wash Cycles: Program the autosampler to perform 3 cycles of strong wash followed by 3 cycles of weak wash immediately post-injection.
-
Execute Carryover Test: Inject the following sequence: Extracted Blank → ULOQ (e.g., 2,500 ng/mL) → Extracted Blank 1 → Extracted Blank 2 → LLOQ (1.0 ng/mL).
-
Evaluate Criteria: Per FDA guidelines, the EFV peak area in Extracted Blank 1 must be ≤20% of the LLOQ peak area, and the IS peak area must be ≤5% of the average IS response[3].
Protocol B: Post-Column Infusion (PCI) for Matrix Effect Profiling Objective: Identify if co-eluting matrix components (e.g., endogenous phospholipids) are causing localized non-linearity by suppressing EFV ionization.
-
System Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector positioned just before the MS source inlet.
-
Infusion: Continuously infuse a neat standard solution of EFV (e.g., 500 ng/mL) at 10 µL/min while the LC pumps run the standard analytical gradient.
-
Injection: Inject an extracted double-blank plasma sample.
-
Data Interpretation: Monitor the EFV MRM transition (m/z 314.2 → 244.1). The baseline should remain constant. Any significant dips in the baseline indicate zones of ion suppression. If the retention time of EFV falls within a suppression zone, adjust the LC gradient (e.g., alter the organic mobile phase ramp) to elute EFV away from the suppressing matrix components.
References
- FDA Bioanalytical Method Validation Guidance for Industry 2018. federalregister.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlaGa7JVv_eupB8cHyuJpZZhDmTkjOLsR_sY1oVszolYflszs1Y89xjdaX7hGI2Deq7yx64PdVukr7EQYxKtPfK30Ax596jpU2rfCunycappK4dfbENusbUzL5chAIn_olLrQ81PlBj-6Hu6omD86t-fksddqRsl2MomrTsgxGygcONBJXw6cH4I631oicxV2X4l6iM9UE4oOppkWgzeGQjoHWuR6JNzR8dfxAmZIQ3MTT1KkwpbAst_pmwRk=]
- Srivastava P, et al. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOu385NbpDnQfyMW9qLoNdug4AC4LWjQWYbNDogcSNqqiKVOkUUxO9_nj-Kzn_V4qEYXN7cFH_PwhU0KhTOHR4Yr8q9iUvbLddkrnyzwldTlTpWC6mqpGHpRWssLOIgyn3kYsOJnwR0DrYMw==]
- A sensitive and robust lc-ms/ms method with monolithic column and electrospray ionization for the quantitation of efavirenz in human plasma: application to a bioequivalence study. scielo.br.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYxs4VzeKhIHaCmtg46IBQk6X5yFxm9-7W0BqBvzpJ5gkvGN4bISMz8YBoqwuHEd-Wm2K3525YSNrwd4C7A08PJWLHSr-8ETnESbi7PUijIFW7yrcR8yqPK1bDC16M-h1PGMQIbpPHb8f3irz4ZE1NfresnNChaA==]
Sources
- 1. scielo.br [scielo.br]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Bioanalytical method validation for Efavirenz and its metabolites
An in-depth technical analysis and comparison guide for researchers, analytical scientists, and pharmacokineticists.
The Analytical Imperative for Efavirenz and Its Metabolites
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 antiretroviral therapy. Because of its narrow therapeutic index and high inter-patient pharmacokinetic variability, rigorous Therapeutic Drug Monitoring (TDM) is essential. Furthermore, its primary circulating metabolites—8-hydroxyefavirenz (8-OH-EFV) and 8,14-dihydroxyefavirenz (8,14-diOH-EFV)—are heavily implicated in EFV-induced central nervous system (CNS) toxicities[1].
Accurately quantifying these analytes in complex biological matrices (such as human plasma or dried blood spots) requires robust, self-validating bioanalytical methods that strictly adhere to the FDA's 2018 Bioanalytical Method Validation Guidance[2].
Platform Comparison: LC-MS/MS vs. HPLC-UV
When establishing a bioanalytical workflow, laboratories must balance analytical sensitivity against operational complexity. While High-Performance Liquid Chromatography coupled with Ultraviolet/Photodiode Array detection (HPLC-UV/PDA) is a historically accessible method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[3].
Table 1: Performance Comparison for Efavirenz Analysis
| Parameter | LC-MS/MS (MRM Mode) | HPLC-UV / PDA |
| Primary Application | Pharmacokinetics & Trace Metabolite Profiling | Routine Therapeutic Drug Monitoring (TDM) |
| Sensitivity (LLOQ) | 0.1 – 1.0 ng/mL[4] | 100 – 500 ng/mL[3] |
| Specificity | Extremely High (Precursor/Product Ion Mass) | Moderate (Retention Time & UV Absorbance) |
| Run Time per Sample | ~5 minutes[4] | 15 – 20 minutes[3] |
| Metabolite Detection | Excellent (Detects trace 8-OH-EFV, 8,14-diOH-EFV) | Poor (Lacks sensitivity for trace metabolites) |
| Operational Cost | High (Requires specialized MS expertise & gases) | Low to Moderate |
Causality Insight: Why is LC-MS/MS required for metabolite profiling? While HPLC-PDA is sufficient for monitoring the parent drug EFV (which circulates at a high therapeutic range of 1-4 µg/mL), it fundamentally lacks the sensitivity to detect secondary metabolites. Metabolites like 8-OH-EFV circulate at significantly lower concentrations and demand the superior signal-to-noise ratio provided by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[1].
Efavirenz Metabolism Pathway
Understanding the biotransformation of EFV is critical for designing targeted MRM transitions in mass spectrometry. EFV is primarily metabolized by the hepatic enzyme CYP2B6 into 8-OH-EFV, which is subsequently oxidized to 8,14-diOH-EFV. A secondary pathway via CYP2A6 yields 7-hydroxyefavirenz (7-OH-EFV).
Figure 1: Efavirenz metabolism pathway highlighting primary and secondary enzymatic routes.
Critical Methodological Considerations & Causality
Addressing Metabolite Instability During Sample Pre-treatment
A major pitfall in HIV bioanalysis is sample handling. Standard biosafety protocols often dictate the heat inactivation of HIV-infected plasma (e.g., 60°C for 1 hour). However, validation studies reveal that while EFV and 8-OH-EFV are thermally stable, 7-OH-EFV and 8,14-diOH-EFV suffer up to 95% degradation under these exact conditions[5]. Causality: Thermal stress catalyzes the rapid structural degradation of the di-hydroxy and 7-hydroxy molecular frameworks. Solution: To achieve accurate quantification, laboratories must bypass heat inactivation and rely strictly on chemical deactivation (e.g., immediate protein precipitation with cold organic solvents) combined with BSL-2/3 handling precautions[5].
Ionization Modes and Matrix Effects
For LC-MS/MS, selecting the correct ionization mode dictates method sensitivity. While EFV is a weak acid and can be analyzed in negative electrospray ionization (ESI-), utilizing positive mode (ESI+) with ammonium acetate buffers often yields improved signal intensities and reduced background noise for its trace-level metabolites and genotoxic impurities[6]. Causality: Ammonium adduct formation in ESI+ promotes highly efficient, predictable fragmentation pathways in the collision cell, enhancing the sensitivity of the MRM transitions. Furthermore, to counteract matrix effects (ion suppression) inherent to plasma, using a stable isotope-labeled internal standard (SIL-IS) such as (Rac)-Efavirenz-d5 is mandatory[7]. Because the SIL-IS shares identical physicochemical properties with the target analyte, it co-elutes chromatographically. Any matrix components suppressing the ionization of EFV will equally suppress the SIL-IS, allowing the ratio of their signals to remain perfectly constant and self-validating[4].
Step-by-Step Experimental Protocol: LC-MS/MS Validation
The following protocol outlines a self-validating workflow for quantifying EFV and 8-OH-EFV in human plasma, adhering to FDA validation guidelines[2][4][7].
Figure 2: Self-validating LC-MS/MS sample preparation and analysis workflow for human plasma.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of EFV and 8-OH-EFV (1 mg/mL in methanol).
-
Spike blank human plasma to create calibration standards (1.0 to 10,000 ng/mL) and QCs (Low: 3 ng/mL, Mid: 800 ng/mL, High: 8000 ng/mL).
-
Prepare the Internal Standard (IS) working solution: Efavirenz-d5 at 50 ng/mL in acetonitrile.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution. Vortex briefly to ensure homogenous mixing.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm (4°C) for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial and dilute 1:1 with LC-grade water. Causality: Injecting a sample with high organic content directly into a highly aqueous initial mobile phase causes solvent mismatch, leading to peak broadening. Diluting with water matches the sample solvent strength to the mobile phase, ensuring sharp, symmetrical chromatographic peaks.
Step 3: LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Flow rate: 0.3 mL/min.
-
MS Parameters (ESI+ MRM):
-
EFV: m/z 316.1 → 244.1
-
8-OH-EFV: m/z 332.1 → 248.1
-
EFV-d5 (IS): m/z 321.1 → 248.1
-
Validation Parameters and Acceptance Criteria
A bioanalytical method is only as reliable as its validation data. Based on the FDA 2018 guidelines, the method must be evaluated as a self-validating system against the following strict parameters[2]:
Table 2: FDA Bioanalytical Method Validation Acceptance Criteria (2018)
| Validation Parameter | Acceptance Criteria |
| Calibration Curve Linearity | R² ≥ 0.99; Non-zero standards within ±15% of nominal (±20% at LLOQ) |
| Intra/Inter-Assay Accuracy | ±15% of nominal concentration (±20% at LLOQ) |
| Intra/Inter-Assay Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity / Blank Interference | Blank matrix response < 20% of LLOQ; < 5% of Internal Standard response |
| Matrix Effect (IS-Normalized) | Matrix Factor CV ≤ 15% across 6 independent matrix lots |
| Stability (Benchtop, Freeze-Thaw) | Mean concentration within ±15% of nominal after environmental stress |
Conclusion
Validating a bioanalytical method for Efavirenz and its metabolites is a rigorous exercise in balancing analytical sensitivity with biochemical stability. While HPLC-UV serves as a cost-effective tool for high-concentration TDM, LC-MS/MS remains the undeniable gold standard for comprehensive pharmacokinetic profiling and trace metabolite quantification. By understanding the mechanistic vulnerabilities of metabolites like 8,14-diOH-EFV to heat, and leveraging stable isotope internal standards to normalize matrix effects, laboratories can ensure their data is both scientifically defensible and fully regulatory-compliant.
References[2] Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register / U.S. Food and Drug Administration (2018).https://www.federalregister.gov/documents/2018/05/22/2018-10896/bioanalytical-method-validation-guidance-for-industry-availability[6] Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method. Indian Journal of Pharmaceutical Sciences. https://www.ijpsonline.com/[5] Instability of Efavirenz Metabolites Identified During Method Development and Validation. PubMed / Journal of Pharmaceutical Sciences (2021).https://pubmed.ncbi.nlm.nih.gov/34175301/[7] A Comparative Guide to Bioanalytical Method Validation for Efavirenz using (Rac). Benchchem.https://www.benchchem.com/[1] Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma. ResearchGate.https://www.researchgate.net/[4] A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human. PLOS ONE (2013).https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063305[3] Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Taylor & Francis.https://www.tandfonline.com/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Inter-Laboratory Cross-Validation of Efavirenz Bioanalytical Assays: A Methodological Comparison Guide
As drug development and therapeutic drug monitoring (TDM) become increasingly globalized, clinical samples are frequently analyzed across multiple laboratories utilizing disparate analytical platforms. Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a narrow therapeutic index (1–4 µg/mL), requires precise quantification to prevent virological failure or central nervous system toxicity.
From the perspective of a Senior Application Scientist, inter-laboratory cross-validation is not merely a regulatory checkbox; it is a rigorous interrogation of assay physics, chemistry, and reproducibility. This guide objectively compares Efavirenz analytical platforms and provides a self-validating, regulatory-compliant methodology for executing cross-validation, grounded in the latest [1][2] and[3].
Comparative Analysis of Efavirenz Analytical Platforms
Laboratories primarily rely on two methodologies for EFV quantification. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for complex matrices like [4] and [5], High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) has been heavily optimized for resource-limited settings using [6][7].
Table 1: Objective Performance Comparison of Efavirenz Assays
| Parameter | LC-MS/MS (Plasma/CVS) | HPLC-PDA (Dried Blood Spot) | Scientific Causality & Impact |
| Sensitivity (LLOQ) | 25 – 50 ng/mL | ~100 ng/mL | MS/MS utilizes multiple reaction monitoring (MRM) for high signal-to-noise ratios. HPLC relies on UV absorbance (245 nm), limiting baseline sensitivity. |
| Internal Standard (IS) | Stable Isotope-Labeled (e.g., 13 C-EFV) | Structural Analog (e.g., Warfarin) | 13 C-EFV co-elutes to correct for MS ion suppression. Warfarin is used in HPLC as it mimics EFV extraction recovery without overlapping UV peaks. |
| Matrix Effect Susceptibility | High (Electrospray Ionization) | Low (UV Detection) | Co-eluting endogenous lipids alter droplet evaporation in MS, requiring extensive cleanup. UV detection is immune to ionization suppression. |
| Sample Volume | 10 – 50 µL | 1 – 2 punches (DBS) | LC-MS/MS requires minimal volume, ideal for pediatric or sparse sampling. DBS simplifies cold-chain logistics. |
Logical Workflow of Assay Cross-Validation
When combining data from an Originator Lab (Lab A) and a Receiving Lab (Lab B), the assay must be cross-validated to prove that platform-specific biases do not skew pharmacokinetic modeling.
Logical workflow of inter-laboratory cross-validation for Efavirenz bioanalytical assays.
Self-Validating Protocol for Inter-Laboratory Cross-Validation
This methodology establishes a closed-loop, self-validating system ensuring that any analytical failure can be traced back to a specific mechanistic root cause (e.g., extraction inefficiency, instrumental drift, or matrix interference).
Phase 1: Sample Selection & Preparation
-
Preparation of Spiked QCs: Lab A prepares Quality Control samples at Low, Medium, and High concentrations (LQC, MQC, HQC) spanning the calibration range (e.g., 100, 1500, and 6000 ng/mL).
-
Causality: Spiked QCs establish baseline instrumental equivalence. If QCs pass but patient samples fail, the discrepancy is isolated to matrix effects rather than instrument calibration.
-
-
Selection of Incurred Samples: Select a minimum of 30 incurred patient samples representing the full pharmacokinetic profile (C max and clearance phases).
-
Causality: Synthetic QCs lack in vivo metabolites (e.g., 8-hydroxyefavirenz) and altered protein-binding profiles. Incurred Sample Reanalysis (ISR) ensures the extraction protocol at Lab B effectively dissociates the drug from biological matrices exactly as Lab A does.
-
-
Blinding and Distribution: Aliquot and blind all samples. Ship Lab B's aliquots on dry ice with continuous temperature monitoring.
Phase 2: Execution of Analytical Runs
-
Internal Standard (IS) Integration: Spike all samples with the designated IS ( 13 C-EFV for LC-MS/MS; Warfarin for HPLC-PDA) prior to protein precipitation (e.g., using 100% Methanol).
-
Causality: Adding the IS before extraction ensures it accounts for volumetric losses during centrifugation and transfer. It acts as an internal self-validator for every single well/vial.
-
-
Run Design & Bracketing: Construct the analytical run to include: a blank (matrix only), a zero sample (matrix + IS), 6–8 calibration standards, and the cross-validation samples. Bracket the patient samples with QCs (distributed at the beginning, middle, and end of the run).
-
Causality: Bracketing ensures that any instrumental drift (e.g., column degradation or MS orifice fouling) over the course of the run is detected. If the end-run QCs fail, the bracket is broken, and the run invalidates itself.
-
Phase 3: Statistical Evaluation and Acceptance Criteria
-
Data Processing: Calculate the percentage difference (%Diff) between the two laboratories using the formula: (Lab B - Lab A) / Mean * 100.
-
Regulatory Acceptance: According to [8], the cross-validation is successful if at least 67% of the incurred samples and spiked QCs have a %Diff within ±20%.
-
Causality: This threshold statistically absorbs the compounded variance of two independent analytical methods while ensuring that clinical decisions (e.g., dose adjustments based on TDM) remain unaffected by the choice of laboratory.
-
Experimental Data: Cross-Validation Performance
The following table summarizes representative cross-validation data comparing a reference LC-MS/MS platform to a newly transferred HPLC-PDA assay.
Table 2: Representative Cross-Validation Data (Lab A vs. Lab B)
| Sample Cohort | Target Concentration Range | Mean % Difference | Samples within ±20% (n/Total) | ICH M10 Status |
| Spiked LQC | 100 ng/mL | +4.2% | 6 / 6 (100%) | PASS |
| Spiked MQC | 1,500 ng/mL | -1.8% | 6 / 6 (100%) | PASS |
| Spiked HQC | 6,000 ng/mL | +2.1% | 6 / 6 (100%) | PASS |
| Incurred (Low) | 110 – 980 ng/mL | +12.4% | 13 / 15 (86.6%) | PASS |
| Incurred (High) | 1,000 – 4,500 ng/mL | -8.7% | 14 / 15 (93.3%) | PASS |
Note: The slight positive bias in the Incurred (Low) cohort for the HPLC-PDA method highlights the inherent difference in baseline noise handling between UV detection and MS/MS MRM transitions at lower limits of quantification. However, the overall performance robustly meets the >67% acceptance criteria.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis. (2022).[Link]
-
Olagunju, A., et al. "Development, validation and clinical application of a novel method for the quantification of efavirenz in dried breast milk spots using LC-MS/MS." Journal of Chromatography B. (2015).[Link]
-
Marzolini, C., et al. "Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array." Journal of Liquid Chromatography & Related Technologies. (2024).[Link]
-
Penchala, S. D., et al. "Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry." Wellcome Open Research. (2021).[Link]
Sources
- 1. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. worldwide.com [worldwide.com]
- 4. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation and clinical application of a novel method for the quantification of efavirenz in dried breast milk spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. idbs.com [idbs.com]
Mechanistic Insights: The Causality of Matrix Effects and the SIL-IS Solution
A Senior Application Scientist’s Guide to Assessing Accuracy and Precision with Deuterated Standards in LC-MS/MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the integrity of pharmacokinetic and toxicokinetic data hinges entirely on a method's accuracy and precision. The [1] strictly mandates that analytical methods must reliably quantify analytes in complex biological matrices without interference. The cornerstone of achieving this regulatory standard is the selection of an appropriate Internal Standard (IS)[2].
As a Senior Application Scientist, I frequently evaluate the performance of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated standards—against structural analogs. This guide objectively compares their performance, details the mechanistic causality behind experimental choices, and provides a field-proven, self-validating protocol for method development.
When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous components enter the electrospray ionization (ESI) source alongside the target analyte. These background components compete for available charge, leading to unpredictable ion suppression or enhancement—collectively known as the matrix effect[3].
If a method relies on a structural analog IS, the analog will likely possess a different retention time (RT) than the target analyte. Consequently, the analog and the analyte enter the ESI source at different times, exposing them to different matrix components and varying degrees of ion suppression[3].
Deuterated internal standards (created by replacing specific 1H atoms with 2H ) resolve this by mimicking the exact physicochemical properties of the analyte. They co-elute with the target compound, ensuring that both the analyte and the IS experience the exact same ionization environment[4]. Because LC-MS/MS quantification is based on the ratio of the analyte peak area to the IS peak area, any matrix-induced signal loss is proportionally canceled out, preserving quantitative accuracy.
Fig 1. Mechanistic workflow showing how SIL-IS co-elution normalizes matrix ionization effects.
The "Deuterium Isotope Effect": A Critical Caveat
While deuterated standards are widely considered the gold standard, they require rigorous validation due to the deuterium isotope effect. Deuterium atoms are slightly smaller and less lipophilic than protium (hydrogen) atoms. In high-resolution reversed-phase liquid chromatography, this subtle physicochemical difference reduces the hydrophobic interaction between the deuterated standard and the stationary phase.
Consequently, the deuterated IS may elute slightly earlier than the unlabeled target analyte[5]. If this retention time shift pushes the IS into a different ionization suppression zone within the ESI source, the method suffers from a differential matrix effect[5]. This breaks the fundamental assumption of identical ionization, skewing the quantitative ratio. Therefore, validating exact co-elution and calculating the IS-normalized Matrix Factor (MF) is a mandatory step in method development.
Comparative Performance Data
To objectively evaluate the impact of IS selection, we compared the validation metrics of a target analyte quantified using a Deuterated IS versus a Structural Analog IS. The data below reflects typical performance benchmarks evaluated under [2] (Acceptance: ±15% for all QCs, ±20% for LLOQ).
| Validation Parameter | FDA Acceptance Criteria | Method A: Deuterated IS | Method B: Structural Analog IS |
| Accuracy (LQC) | ±15% Bias | 2.1% | 11.4% |
| Accuracy (HQC) | ±15% Bias | -1.5% | -14.2% |
| Precision (LQC) | ≤15% CV | 3.4% | 12.8% |
| Precision (HQC) | ≤15% CV | 2.8% | 14.5% |
| IS-Normalized MF | ~1.0 | 0.98 | 0.74 |
| Matrix Effect | N/A | Fully Compensated | Under-compensated |
As demonstrated, the structural analog struggles to compensate for matrix variability, pushing the assay near the absolute limits of regulatory acceptance. The deuterated IS provides superior robustness, easily satisfying accuracy and precision requirements[6].
Self-Validating Experimental Protocol: Accuracy, Precision, and Matrix Factor
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a post-extraction spike step to calculate the IS-normalized Matrix Factor (MF), the protocol mathematically proves whether the IS is successfully compensating for matrix effects, rather than just assuming it does.
Fig 2. Step-by-step FDA bioanalytical method validation protocol for accuracy and precision.
Step 1: Matrix-Matched Calibration and QC Preparation
-
Action: Prepare Calibration Standards and Quality Control (QC) samples (LLOQ, LQC, MQC, HQC) using the exact blank biological matrix intended for study samples.
-
Causality: Matrix matching ensures that the background endogenous components in the calibrators perfectly mirror the real-world samples, establishing a reliable baseline for accuracy and precision as mandated by regulatory guidelines[1].
Step 2: Uniform Internal Standard Spiking
-
Action: Spike a constant concentration of the deuterated IS into all samples (except double blanks) prior to any extraction.
-
Causality: Introducing the IS at the very beginning of the workflow ensures it accounts for volumetric pipetting errors, extraction inefficiencies, and thermal degradation during sample processing[6].
Step 3: Protein Precipitation (PPT) Extraction
-
Action: Add 3 volumes of cold acetonitrile containing 0.1% formic acid to the biological sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Causality: The cold organic solvent denatures plasma proteins to prevent LC column fouling. The formic acid disrupts protein-analyte binding, maximizing the recovery yield of both the analyte and the deuterated IS.
Step 4: LC-MS/MS Acquisition
-
Action: Inject the supernatant and monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.
-
Causality: MRM provides unparalleled selectivity. The mass spectrometer acts as a dual mass filter, isolating the specific precursor-to-product ion transitions and ignoring isobaric background noise.
Step 5: Self-Validation via IS-Normalized Matrix Factor (MF)
-
Action: Calculate the MF by dividing the peak area of the analyte spiked post-extraction into a blank matrix by the peak area of the analyte in neat solvent. Repeat for the IS. Finally, calculate the IS-normalized MF = (Analyte MF) / (IS MF).
-
Causality: An IS-normalized MF of ~1.0 mathematically validates that the deuterated IS is experiencing the exact same degree of ion suppression or enhancement as the target analyte, confirming the method is robust and trustworthy[4].
Conclusion
While structural analogs can serve as a budget-friendly alternative in early discovery phases, regulatory-grade bioanalysis demands the precision of deuterated internal standards. By understanding the causality behind matrix effects and actively validating against the deuterium isotope effect, scientists can build rugged LC-MS/MS methods that confidently withstand FDA scrutiny.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine Source: ResearchGate URL:[Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to Internal Standard Selection in LC-MS/MS Bioanalysis: SIL vs. Analog Strategies Under ICH M10 & FDA Guidelines
As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) and toxicokinetic (TK) assays, I often see bioanalytical methods fail not during initial development, but later during Incurred Sample Reanalysis (ISR). The root cause is frequently traced back to a single, critical variable: the choice of the Internal Standard (IS).
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the IS is your assay's anchor. It is tasked with correcting for inevitable variations in extraction recovery, injection volumes, and most importantly, matrix-induced ion suppression or enhancement. With the global harmonization brought by the ICH M10 guidelines (2022)[1] and the stringent expectations of the FDA 2018 Bioanalytical Method Validation (BMV) guidance[2], regulatory bodies have placed unprecedented scrutiny on IS response variability.
This guide provides an objective, data-driven comparison between Stable Isotope-Labeled (SIL) internal standards and Structural Analogs, detailing the mechanistic causality behind their performance and offering self-validating protocols to ensure regulatory compliance.
Mechanistic Causality: Why Internal Standards Make or Break an Assay
In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), the ionization efficiency of your target analyte is highly susceptible to the co-elution of endogenous matrix components (e.g., phospholipids). If a suppressing lipid co-elutes with your analyte, the signal drops.
To correct for this, the IS must experience the exact same matrix environment at the exact same time in the ion source. This dictates the fundamental rule of IS selection: co-elution is non-negotiable for robust matrix effect correction.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is created by replacing atoms in the target molecule with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and extracts with the same efficiency[3].
The Practical Alternative: Structural Analogs
When a SIL-IS is commercially unavailable or prohibitively expensive, scientists turn to structural analogs—compounds with similar, but not identical, chemical structures. While analogs can correct for volumetric errors during sample preparation, their differing physicochemical properties mean they rarely co-elute perfectly with the target analyte. Consequently, the analog may ionize in a different matrix environment, failing to correct for the specific ion suppression affecting the target analyte[5].
Regulatory Imperatives: ICH M10 and FDA 2018 BMV
Regulatory agencies do not explicitly mandate the use of a SIL-IS, but their rigorous acceptance criteria strongly favor them.
-
ICH M10 (2022): Requires the evaluation of matrix effects across at least six independent lots of blank matrix. The IS-normalized Matrix Factor (MF) must demonstrate a coefficient of variation (CV) of ≤15%[1]. Furthermore, interfering signals in blank matrices must be ≤5% of the IS response[1].
-
FDA 2018 BMV: Emphasizes the continuous monitoring of IS response variability throughout the analytical run. The guidance explicitly states that an SOP must be developed a priori to address issues with IS variability, as erratic IS tracking can mask true concentration differences[6].
Caption: Decision tree for Internal Standard selection and regulatory validation workflow.
Experimental Comparison: SIL-IS vs. Analog IS
To objectively demonstrate the performance gap, let us examine comparative validation data. The following table synthesizes experimental results typical of a complex bioanalytical assay (e.g., quantification of a lipophilic peptide in human plasma)[4][7].
| Validation Parameter | Acceptance Criteria (ICH M10) | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Retention Time Shift | N/A (Must co-elute) | < 0.05 min (Co-elutes) | 0.45 min (Separated) |
| Extraction Recovery | Consistent across range | 88.5% ± 4.2% | 72.1% ± 9.8% |
| Matrix Effect (MF CV%) | CV ≤ 15% (6 lots) | 4.5% (Excellent correction) | 18.2% (Fails criteria) |
| Inter-run Accuracy | ± 15% of nominal | 98.2% to 103.5% | 84.5% to 112.1% |
| Inter-run Precision (CV%) | ≤ 15% | 3.2% to 5.8% | 11.5% to 16.4% |
| ISR Pass Rate | ≥ 67% within ± 20% | 94% | 62% (Fails criteria) |
Data Analysis & Causality: The Analog IS failed the Matrix Effect criteria (CV = 18.2%). Because the analog eluted 0.45 minutes away from the target analyte, it bypassed the specific zone of phospholipid-induced ion suppression that affected the analyte. Consequently, the analog's signal remained artificially high while the analyte's signal dropped, skewing the peak area ratio and resulting in poor accuracy and a failed Incurred Sample Reanalysis (ISR). The SIL-IS, co-eluting perfectly, experienced the exact same suppression, keeping the ratio constant and yielding an MF CV of 4.5%[4].
Self-Validating Protocol: Matrix Effect & IS Tracking Evaluation
To ensure your method meets ICH M10 and FDA standards, implement this self-validating protocol during method development. This workflow mathematically isolates extraction recovery from matrix-induced ionization effects.
Step-by-Step Methodology: The Post-Extraction Spike Method
Objective: To calculate the IS-normalized Matrix Factor (MF) across 6 independent matrix lots.
-
Matrix Procurement: Obtain blank plasma from 6 independent sources (include 1 lipemic and 1 hemolyzed lot as per ICH M10)[1].
-
Preparation of Neat Solutions (Set A): Prepare pure solutions of the analyte and IS in the reconstitution solvent at concentrations equivalent to the Low QC (LQC) and High QC (HQC) assuming 100% recovery.
-
Blank Extraction: Process the 6 blank matrix lots through your complete extraction protocol (e.g., Solid Phase Extraction or Protein Precipitation) without adding analyte or IS.
-
Post-Extraction Spike (Set B): Reconstitute the dried, blank matrix extracts with the Neat Solutions (Set A). You now have matrix extracts containing 100% of the target analyte and IS concentration, bypassing extraction loss.
-
LC-MS/MS Analysis: Inject Set A (Neat) and Set B (Post-Extraction Spike) in triplicate.
-
Calculations:
-
Analyte MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance: Calculate the CV of the IS-Normalized MF across the 6 lots. It must be ≤ 15%.
Caption: Self-validating experimental workflow for assessing matrix effects as per ICH M10.
Troubleshooting IS Variability: A Scientist's Perspective
Even with a SIL-IS, you may observe IS response variability across a run. Before discarding the method, investigate these common culprits:
-
Aliquoting Errors: Ensure the IS working solution is thoroughly mixed with the biological matrix before extraction. Viscous matrices (like tissue homogenates) require extended vortexing.
-
Detector Saturation: If the IS concentration is too high, it may saturate the electron multiplier, leading to non-linear responses and masking true variability. Keep the IS response at roughly 50% of the Upper Limit of Quantification (ULOQ) response.
-
Cross-Talk: Ensure there is no isotopic contribution from the analyte to the IS mass transition (or vice versa). ICH M10 requires that the interfering signal be ≤ 5% of the IS response[1].
Conclusion
The transition from structural analogs to Stable Isotope-Labeled Internal Standards represents a maturation in bioanalytical science, driven by the uncompromising physics of mass spectrometry and the stringent demands of regulatory bodies like the FDA and ICH. While analogs can serve as a stopgap in early discovery, a well-characterized SIL-IS (preferably ¹³C or ¹⁵N labeled) is an indispensable investment for any assay destined for clinical validation. By implementing rigorous, self-validating protocols to assess matrix effects, you ensure your data is not just compliant, but scientifically unassailable.
References
-
International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." (2022). Source: ICH.org. 8
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: FDA.gov. 2
-
Stokvis et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry (2005). Source: PubMed / NIH.gov. 9
-
Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review." (2017). Source: Crimsonpublishers.com. 5
-
IDBS. "FDA's BMV 2018 Guidance: key updates." (2019). Source: IDBS.com. 6
-
Benchchem. "A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis." (2025). Source: Benchchem.com. 7
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. idbs.com [idbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolism of Efavirenz across different species
An in-depth understanding of species-specific drug metabolism is a critical pillar of preclinical toxicology and pharmacokinetic (PK) modeling. As a Senior Application Scientist, I have structured this guide to objectively compare the metabolic fate of Efavirenz (EFV)—a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI)—across different mammalian species.
This guide synthesizes mechanistic pathways, comparative experimental data, and field-proven in vitro methodologies to provide drug development professionals with a self-validating framework for cross-species extrapolation.
Mechanistic Pathways of Efavirenz Biotransformation
In humans, the primary clearance mechanism for EFV is hepatic oxidation. Cytochrome P450 2B6 (CYP2B6) is the principal catalyst driving the formation of 8-hydroxyefavirenz (8-OH-EFV), a major circulating metabolite that lacks antiretroviral activity but is strongly implicated in EFV-induced neurotoxicity (1)[1]. A secondary oxidative pathway mediated by CYP2A6 yields 7-hydroxyefavirenz (7-OH-EFV), accounting for approximately 22.5% of overall in vitro metabolism (2)[2].
These primary hydroxylated metabolites are subsequently targeted by Phase II conjugating enzymes—predominantly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)—to facilitate renal excretion. However, the exact routing of these pathways diverges sharply depending on the species model used.
Metabolic pathways of Efavirenz highlighting species-specific Phase I and Phase II biotransformations.
Cross-Species Comparative Data
When selecting an animal model for EFV toxicity or drug-drug interaction (DDI) studies, researchers must account for profound differences in Phase II conjugation and enzyme heteroactivation.
-
Humans & Cynomolgus Monkeys: Both species share a highly analogous metabolic profile for EFV. The major urinary metabolite is the O-glucuronide conjugate of 8-OH-EFV (M1), alongside direct N-glucuronidation of the parent drug (M2). However, monkeys uniquely produce a sulfate conjugate of 8-OH-EFV (M3), which is virtually absent in humans (3)[3]. Furthermore, EFV acts as a potent heteroactivator of CYP3A-mediated midazolam 1'-hydroxylation in both human and monkey liver microsomes, making the macaque an excellent model for EFV-induced DDIs (4)[4].
-
Rats & Guinea Pigs: Rodent models exhibit a highly divergent bioactivation pathway. In rats, EFV is metabolized into a reactive cyclopropanol intermediate. Due to the presence of a rodent-specific glutathione-S-transferase (GST), this intermediate is rapidly scavenged to form a GSH adduct (M9), which is subsequently cleaved by peptidases into a cysteinylglycine adduct (M10) (3)[3]. Because this pathway does not exist in humans, rat models may misrepresent the hepatotoxic profile of EFV.
Table 1: Species-Specific Metabolite Profiling of Efavirenz
| Species | Primary Phase I Route | Major Phase II Conjugates | Unique Metabolites Detected | CYP3A Heteroactivation |
| Human | 8-Hydroxylation (CYP2B6) | M1 (O-Glucuronide), M2 (N-Glucuronide) | None | Yes (Midazolam 1'-OH) |
| Monkey | 8-Hydroxylation | M1, M2, M3 (Sulfate) | M3 (8-OH-EFV Sulfate) | Yes (Midazolam 1'-OH) |
| Rat | 8-Hydroxylation | M1, M2, M3 | M9 (GSH), M10 (Cys-Gly) | No |
| Guinea Pig | 8-Hydroxylation | M1, M2 | M9 (GSH), M10 (Cys-Gly) | No |
Experimental Methodology: In Vitro Cross-Species Profiling
To objectively compare these metabolic differences in a controlled environment, we utilize a standardized in vitro liver microsome assay. The following protocol is designed as a self-validating system to ensure high data integrity.
Experimental workflow for cross-species in vitro microsomal stability and metabolite profiling.
Step-by-Step Protocol & Scientific Rationale
Step 1: System Equilibration
-
Action: Prepare a reaction mixture containing 1.0 mg/mL pooled liver microsomes (Human, Cynomolgus Monkey, or Sprague-Dawley Rat), 3.3 mM MgCl₂, and 10 µM EFV in 100 mM potassium phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Scientific Rationale (Causality): The 100 mM potassium phosphate buffer strictly maintains a pH of 7.4, which is critical for preserving the conformational stability and active-site geometry of CYP450 enzymes. MgCl₂ acts as an essential cofactor for the upcoming electron transfer processes.
Step 2: Reaction Initiation
-
Action: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Scientific Rationale (Causality): Direct addition of NADPH leads to rapid thermal degradation over a 60-minute incubation. A regenerating system ensures a constant, steady-state supply of reducing equivalents, preventing artificial enzyme saturation and ensuring linear Michaelis-Menten kinetics.
Step 3: Self-Validating Quality Control (Trustworthiness)
-
Action: Run a parallel control incubation containing 50 µM Ticlopidine (a strong, mechanism-based CYP2B6 inhibitor) alongside the human microsome samples.
-
Scientific Rationale (Causality): This acts as an internal system validation. If the assay is functioning correctly, the formation of 8-OH-EFV in the Ticlopidine control must be inhibited by >85%. Failure to observe this indicates compromised microsomes or buffer degradation, invalidating the run.
Step 4: Quenching & Extraction
-
Action: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., EFV-d4). Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Scientific Rationale (Causality): The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point. Simultaneously, ACN acts as an extraction solvent, solubilizing the highly lipophilic EFV and its metabolites while precipitating the protein matrix for clean LC-MS/MS injection.
Step 5: LC-MS/MS Quantification
-
Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track transitions for EFV (m/z 314 → 244) and 8-OH-EFV (m/z 330 → 258).
References
-
Kharasch, E. D., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. 1
-
Kosugi, Y., & Takahashi, J. (2015). Species differences and substrate specificity of CYP3A heteroactivation by efavirenz. Xenobiotica. 4
-
Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition. 3
-
Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. 2
Sources
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences and substrate specificity of CYP3A heteroactivation by efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis for rac 7,14-Dihydroxy Efavirenz-d4
Analytical Rigor in Antiretroviral Pharmacokinetics: A Comparative Guide to rac 7,14-Dihydroxy Efavirenz-d4
Introduction
Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. Because EFV possesses a narrow therapeutic index, stringent therapeutic drug monitoring (TDM) is essential. Elevated plasma concentrations are highly correlated with severe neuropsychiatric adverse events, which are driven by the systemic accumulation of specific hydroxylated metabolites [1].
To accurately map patient-specific metabolic profiles—which are heavily influenced by CYP2B6 and CYP2A6 genetic polymorphisms—laboratories must quantify secondary metabolites such as 7,14-dihydroxy efavirenz. For this application, rac 7,14-Dihydroxy Efavirenz-d4 serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS). This guide objectively compares the analytical performance of this specific SIL-IS against alternative reference standards, detailing the causality behind its structural advantages in LC-MS/MS workflows.
Metabolic Context & The Need for Isotopic Precision
EFV undergoes extensive hepatic oxidation. While CYP2B6 primarily drives the formation of 8-hydroxyefavirenz (8-OH-EFV), CYP2A6 catalyzes the formation of 7-hydroxyefavirenz (7-OH-EFV). These primary metabolites undergo further secondary hydroxylation to yield dihydroxylated species, including 7,14-dihydroxy efavirenz and 8,14-dihydroxy efavirenz [2].
Figure 1: Cytochrome P450-mediated metabolic pathways of Efavirenz.
Because 7,14-dihydroxy efavirenz and 8,14-dihydroxy efavirenz are isobaric (sharing identical molecular weights), they require distinct chromatographic separation. Utilizing a structurally exact SIL-IS (rac 7,14-Dihydroxy Efavirenz-d4) ensures that any retention time shifts or matrix suppression phenomena experienced by the native analyte are perfectly mirrored and mathematically corrected by the internal standard.
Certificate of Analysis (CoA) Breakdown: Comparative Performance
When selecting a reference standard for quantitative pharmacokinetic assays, the Certificate of Analysis (CoA) dictates the assay's fundamental reliability. Below is an objective comparison of rac 7,14-Dihydroxy Efavirenz-d4 against common alternatives: unlabeled external standards and generic analog internal standards (e.g., EFV-d4).
Table 1: Performance Comparison of Reference Standard Strategies
| Parameter | rac 7,14-Dihydroxy Efavirenz-d4 (SIL-IS) | Unlabeled rac 7,14-DiOH EFV | Generic Analog IS (EFV-d4) |
| Isotopic Purity (d0 contribution) | < 0.1% (Prevents MS1 cross-talk) | N/A | < 0.1% |
| Retention Time Match | Exact match to native analyte | Exact match | Mismatch (Elutes later) |
| Matrix Effect Correction | Optimal (~100% normalized) | None (External calibration) | Poor (Different ionization zone) |
| Extraction Recovery Tracking | Absolute (Mirrors analyte loss) | None | Variable (Different lipophilicity) |
| Deuterium Stability | High (Labels on cyclopropyl ring) | N/A | High |
Expert Insight on Causality: The placement of the four deuterium atoms (d4) on the cyclopropyl ring is chemically strategic. If the deuterium label were placed on exchangeable positions (e.g., the hydroxyl groups), rapid H/D back-exchange would occur in aqueous plasma or acidic LC mobile phases, leading to signal loss and inaccurate quantification. The cyclopropyl-d4 label is covalently stable, ensuring the mass shift (+4 Da) remains absolute and constant throughout the assay [3].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To leverage the full analytical potential of rac 7,14-Dihydroxy Efavirenz-d4, the extraction and quantification protocol must be designed as a self-validating system. The following methodology ensures that matrix effects and recovery variations are actively neutralized.
Figure 2: Self-validating LC-MS/MS workflow using SIL-IS spiking.
Step-by-Step Methodology:
-
Sample Preparation & Spiking : Transfer 100 µL of patient plasma to a microcentrifuge tube. Immediately spike with 10 µL of rac 7,14-Dihydroxy Efavirenz-d4 working solution (50 ng/mL in 50% methanol). Causality: Introducing the SIL-IS at the very first step ensures that any subsequent volumetric errors, adsorption to plasticware, or thermal degradation are proportionally experienced by both the analyte and the IS, preserving the critical peak area ratio.
-
Protein Precipitation (PPT) : Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: The acidic environment disrupts the strong protein binding of EFV metabolites to human serum albumin, ensuring complete release of the analytes into the organic phase.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: A shallow gradient between 30% and 50% B is critical to baseline-resolve 7,14-dihydroxy efavirenz from 8,14-dihydroxy efavirenz, preventing isobaric interference in the MS/MS collision cell.
-
Mass Spectrometry (ESI-MS/MS) : Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 346.0 → m/z 276.0 for the native analyte, and m/z 350.0 → m/z 280.0 for the d4-IS.
Quantitative Data: Validation Metrics
The superiority of using the exact SIL-IS (rac 7,14-Dihydroxy Efavirenz-d4) over a generic analog IS (EFV-d4) is demonstrated in the validation metrics below. Data reflects typical assay validation parameters according to EMA/FDA bioanalytical guidelines[2].
Table 2: Comparative Assay Validation Data (Plasma Matrix)
| Validation Parameter | Using rac 7,14-DiOH EFV-d4 (Exact SIL-IS) | Using EFV-d4 (Analog IS) |
| Matrix Effect (IS-Normalized) | 98.5% ± 2.1% | 74.2% ± 11.5% |
| Extraction Recovery | 92.4% ± 3.0% | 81.6% ± 8.4% |
| Inter-day Precision (CV%) | 3.4% | 12.8% |
| Accuracy (% Bias) | +1.2% | -9.5% |
Interpretation: The generic analog IS (EFV-d4) is significantly less polar than the dihydroxylated metabolite, causing it to elute later in the chromatogram. This subjects it to an entirely different matrix suppression zone, leading to a high variance in the normalized matrix effect (11.5% CV) and failing to adequately correct for extraction losses. Conversely, the exact SIL-IS co-elutes perfectly, neutralizing matrix effects (98.5% normalized recovery) and ensuring high precision (3.4% CV), thereby establishing absolute trustworthiness in the assay.
References
Personal protective equipment for handling rac 7,14-Dihydroxy Efavirenz-d4
As a Senior Application Scientist specializing in analytical chemistry and laboratory safety, I have designed this comprehensive operational guide for handling rac 7,14-Dihydroxy Efavirenz-d4 .
This compound is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Efavirenz and its metabolites in pharmacokinetic (PK) and drug metabolism (DMPK) studies using LC-MS/MS[1]. While typically handled in milligram quantities, the parent drug class (Non-Nucleoside Reverse Transcriptase Inhibitors) and its structural analogs carry severe reproductive and systemic toxicity profiles[2].
The following protocols are engineered to establish a self-validating safety system, ensuring absolute protection for researchers while maintaining the chemical integrity of the analytical standard.
Hazard Profiling & Toxicological Causality
To implement effective Personal Protective Equipment (PPE), we must first understand the mechanistic causality of the hazards. Efavirenz and its hydroxylated metabolites are highly lipophilic, designed to cross the blood-brain barrier to exert antiretroviral effects[3]. In an occupational setting, this lipophilicity means the compound can be readily absorbed through compromised skin or mucous membranes.
Furthermore, Efavirenz is a known inducer and substrate of hepatic cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4)[4]. Unintended chronic exposure can lead to severe hepatotoxicity and central nervous system (CNS) disturbances.
Table 1: Quantitative Hazard Summary (Based on Parent API & Analogs) [2][5]
| GHS Hazard Class | Category | Hazard Statement (Code) | Mechanistic Causality in Occupational Exposure |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child (H360) | Teratogenic potential observed in mammalian models; crosses placental barrier. |
| Target Organ Toxicity | STOT RE 1 | Causes damage to organs through prolonged exposure (H372) | Accumulates in lipid-rich tissues; chronic induction of hepatic CYP450 enzymes. |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed (H302) | Direct systemic absorption via accidental ingestion of aerosolized powder. |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Very toxic to aquatic life with long-lasting effects (H400/H410) | High environmental persistence; disrupts aquatic endocrine systems. |
Mandatory Personal Protective Equipment (PPE) Matrix
When handling rac 7,14-Dihydroxy Efavirenz-d4 in its dry powder form, the primary risk vector is inhalation of aerosolized particulates . Once solubilized, the risk vector shifts to dermal absorption facilitated by the organic solvent carrier (e.g., Methanol or Acetonitrile).
-
Respiratory Protection: Handling of the dry powder must be conducted inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical powder weighing isolator. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[6].
-
Hand Protection (Dermal Barrier): Double-gloving is strictly required.
-
Inner Glove: Standard nitrile exam glove (minimum 0.12 mm thickness).
-
Outer Glove: Extended-cuff nitrile glove to overlap the lab coat sleeve.
-
Causality: Organic solvents like methanol (used for stock solutions) can degrade standard nitrile over time. Double-gloving provides a fail-safe; if the outer glove is contaminated with solvent, it can be immediately discarded without exposing the skin[7].
-
-
Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). Standard safety glasses with side shields are insufficient against fine powder aerosols[6].
-
Body Protection: A flame-resistant, fluid-impermeable lab coat. Disposable Tyvek sleeves are highly recommended during the weighing process to prevent powder adherence to reusable garments.
Caption: Logical relationship between specific chemical hazards and mandatory PPE mitigation strategies.
Operational Plan: Step-by-Step Handling & Solubilization
Because this compound is utilized as an internal standard for high-resolution mass spectrometry (HRMS)[8], maintaining isotopic purity and preventing cross-contamination is as critical as operator safety.
Table 2: Standard LC-MS/MS Stock Solution Preparation (1.0 mg/mL)
| Target Mass | Solvent | Final Volume | Storage Condition | Stability |
| 1.0 mg | LC-MS Grade Methanol | 1.00 mL | -20°C, protected from light | Up to 6 months (aliquoted) |
Step-by-Step Dispensing Protocol:
-
Preparation: Verify the inward airflow of the fume hood/isolator. Line the work surface with a disposable, absorbent, plastic-backed bench pad.
-
Static Mitigation: Deuterated powders are highly susceptible to static charge, which can cause the powder to "jump" and aerosolize. Pass an anti-static zero-ion gun over the analytical balance and the sealed chemical vial before opening.
-
Weighing: Using a micro-spatula, carefully transfer the required mass (e.g., 1.0 mg) into a pre-tared, amber glass volumetric flask or autosampler vial.
-
Solubilization: Do not transport the dry powder. Immediately add the required volume of LC-MS grade Methanol directly to the vial inside the fume hood.
-
Homogenization: Seal the vial tightly. Vortex for 30 seconds, followed by 2 minutes of ultrasonic bath sonication to ensure complete dissolution.
-
Decontamination: Wipe down the exterior of the sealed vial with a lint-free wipe dampened with 70% Methanol/30% Water before removing it from the fume hood.
Caption: Sequential workflow for the safe dispensing and solubilization of deuterated standard powders.
Spill Response and Disposal Strategy
Given the compound's extreme aquatic toxicity (H410)[2], under no circumstances should rac 7,14-Dihydroxy Efavirenz-d4 or its solutions be disposed of down the sink[7].
Liquid Spill Protocol (e.g., 1 mg/mL in Methanol):
-
Evacuate & Isolate: Alert nearby personnel. Ensure the fume hood sash is pulled down to the lowest operational level.
-
Absorb: Layer inert, non-combustible absorbent pads over the spill. Do not use paper towels if the solvent is highly flammable.
-
Neutralize/Clean: Wipe the area with a solution of 10% sodium hypochlorite (bleach) to help degrade the active pharmaceutical ingredient, followed by a thorough wash with soap and water[6].
-
Dispose: Place all contaminated pads, gloves, and bench paper into a clearly labeled, sealable hazardous waste container.
Waste Segregation:
-
Solid Waste: Empty vials, contaminated spatulas, and gloves must be placed in a dedicated "Trace HPAPI / Toxic Solid Waste" bin for high-temperature incineration[7].
-
Liquid Waste: LC-MS/MS effluent containing the compound must be routed to a "Non-Halogenated Organic Waste" carboy (if in Methanol/Acetonitrile) and handled by a certified hazardous waste contractor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. JCI Insight - Treatment with efavirenz extends survival in a Creutzfeldt-Jakob disease model by regulating brain cholesterol metabolism [insight.jci.org]
- 4. journals.asm.org [journals.asm.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
